molecular formula C33H48N4O4 B15567299 25-NBD Cholesterol

25-NBD Cholesterol

カタログ番号: B15567299
分子量: 564.8 g/mol
InChIキー: RMGLSQAGXRZCPZ-NJHFEEIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

25-NBD Cholesterol is a useful research compound. Its molecular formula is C33H48N4O4 and its molecular weight is 564.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C33H48N4O4

分子量

564.8 g/mol

IUPAC名

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1

InChIキー

RMGLSQAGXRZCPZ-NJHFEEIUSA-N

製品の起源

United States

Foundational & Exploratory

25-NBD Cholesterol: A Technical Guide to its Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 25-NBD Cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. The document details its chemical structure, proposes a likely synthesis pathway, and presents its key physicochemical and spectroscopic properties. Furthermore, it includes detailed experimental protocols for its application in studying cholesterol trafficking and efflux, providing a valuable resource for researchers in lipid biology, cell biology, and drug development.

Chemical Structure and Properties

This compound, systematically named (3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is a derivative of cholesterol where the fluorescent 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is attached to the cholesterol side chain at position 25. This modification allows for the visualization and tracking of cholesterol dynamics within cellular membranes and compartments.

The chemical structure of this compound is characterized by the steroid core of cholesterol and the appended NBD fluorophore. This fluorescent moiety imparts the molecule with specific spectroscopic properties that are sensitive to the polarity of its environment, making it a valuable tool for probing lipid microenvironments.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₃₃H₄₈N₄O₄
Molecular Weight 564.76 g/mol
Appearance Orange to reddish-brown powder[1]
Purity >99% (TLC)
Storage Temperature -20°C[1]
Excitation Maximum (λex) ~473 nm[2]
Emission Maximum (λem) ~530-545 nm (solvent dependent)[2][3]
Fluorescence Lifetime (τ) 4.4 ± 0.1 ns to 5.1 ± 0.1 ns (in cells)[4]

Synthesis of this compound

The proposed synthesis initiates with the formation of a 25-aminocholesterol (B1195740) derivative, which is then reacted with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to yield the final product. The reaction between an amine and NBD-Cl is a well-established method for fluorescently labeling molecules.[4][5]

Synthesis_Pathway 25-Hydroxycholesterol 25-Hydroxycholesterol 25-Aminocholesterol_derivative 25-Aminocholesterol_derivative 25-Hydroxycholesterol->25-Aminocholesterol_derivative Multi-step synthesis 25-NBD_Cholesterol 25-NBD_Cholesterol 25-Aminocholesterol_derivative->25-NBD_Cholesterol Reaction with NBD-Cl

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

This compound is a versatile tool for investigating various aspects of cholesterol biology. Below are detailed protocols for its use in cellular labeling, and in studying cholesterol trafficking and efflux.

Protocol 1: Cellular Labeling with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound for subsequent fluorescence microscopy analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Cultured mammalian cells on coverslips or in imaging dishes

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

  • Preparation of Labeling Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration (typically 1-5 µg/mL). It is crucial to protect the solution from light.

  • Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells.

  • Incubation: Incubate the cells with the labeling solution for a specific period (e.g., 30-60 minutes) at 37°C. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove unincorporated probe.

  • Imaging: Immediately image the labeled cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation: ~470/40 nm; Emission: ~525/50 nm).[6]

Cellular_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Culture_Cells Culture cells on imaging substrate Prepare_Labeling_Solution Prepare this compound labeling solution Culture_Cells->Prepare_Labeling_Solution Wash_Cells_PBS Wash cells with PBS Prepare_Labeling_Solution->Wash_Cells_PBS Add_Labeling_Solution Add labeling solution to cells Wash_Cells_PBS->Add_Labeling_Solution Incubate Incubate at 37°C Add_Labeling_Solution->Incubate Wash_Cells_3x Wash cells 3x with PBS Incubate->Wash_Cells_3x Image_Cells Image cells with fluorescence microscope Wash_Cells_3x->Image_Cells

Caption: Experimental workflow for cellular labeling with this compound.

Protocol 2: Cholesterol Efflux Assay

This protocol provides a method to measure cholesterol efflux from cultured cells, such as macrophages, using this compound. Cholesterol efflux is a critical process in maintaining cellular cholesterol homeostasis and is particularly relevant in the context of atherosclerosis research.

Materials:

  • THP-1 derived macrophages (or other suitable cell line)

  • RPMI 1640 medium (phenol red-free)

  • This compound

  • High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) as cholesterol acceptors

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere.

  • Labeling with this compound: Incubate the cells with 5 µmol/L this compound in phenol (B47542) red-free RPMI 1640 medium for 4 hours at 37°C.[7]

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Efflux Induction: Incubate the labeled cells with medium containing a cholesterol acceptor (e.g., 50 µg/mL HDL or 10 µg/mL apoA-I) for a defined period (e.g., 4 hours) at 37°C.[7] A control group with no acceptor should be included.

  • Sample Collection: After the efflux period, collect the medium (containing the effluxed this compound).

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 1 hour at room temperature. This fraction represents the intracellular this compound.

  • Fluorescence Measurement: Measure the fluorescence of the collected medium and the cell lysate using a fluorometer (Excitation: ~485 nm; Emission: ~535 nm).

  • Calculation of Cholesterol Efflux: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence of medium / (Fluorescence of medium + Fluorescence of cell lysate)] x 100

Cholesterol_Efflux_Assay cluster_prep Preparation cluster_efflux Efflux cluster_analysis Analysis Seed_Cells Seed macrophages Label_Cells Label cells with This compound Seed_Cells->Label_Cells Wash_Cells Wash cells with PBS Label_Cells->Wash_Cells Induce_Efflux Incubate with cholesterol acceptor Wash_Cells->Induce_Efflux Collect_Medium Collect medium Induce_Efflux->Collect_Medium Lyse_Cells Lyse cells Induce_Efflux->Lyse_Cells Measure_Fluorescence Measure fluorescence of medium and lysate Collect_Medium->Measure_Fluorescence Lyse_Cells->Measure_Fluorescence Calculate_Efflux Calculate % cholesterol efflux Measure_Fluorescence->Calculate_Efflux

Caption: Workflow for a cholesterol efflux assay using this compound.

Conclusion

This compound remains a valuable and widely used tool for the study of cholesterol dynamics in biological systems. Its fluorescent properties allow for real-time visualization of cholesterol trafficking and distribution within living cells. While the presence of the bulky NBD group can influence its behavior compared to native cholesterol, it provides significant advantages for qualitative and semi-quantitative studies of cholesterol transport and metabolism. The protocols provided in this guide offer a starting point for researchers to incorporate this fluorescent probe into their experimental designs to gain deeper insights into the complex world of lipid biology.

References

25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Properties, Synthesis, and Application of a Fluorescent Cholesterol Probe

Introduction

25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, commonly known as 25-NBD-cholesterol, is a fluorescent analog of cholesterol widely utilized in cellular and membrane biology research. By covalently linking the sterol backbone to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, this probe allows for the direct visualization and quantification of cholesterol dynamics within biological systems. The NBD group's fluorescence is highly sensitive to the polarity of its local environment, making it a valuable tool for studying cholesterol distribution in different membrane domains, its intracellular trafficking pathways, and its interactions with proteins. This technical guide provides a comprehensive overview of the core properties, synthesis, and key experimental applications of 25-NBD-cholesterol for researchers in cell biology, biochemistry, and drug development.

Core Properties

The fundamental properties of 25-NBD-cholesterol are summarized in the tables below, providing essential data for its effective use in experimental settings.

Physicochemical Properties
PropertyValueReference
Systematic Name 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol
Common Synonym 25-NBD-Cholesterol
Molecular Formula C₃₃H₄₈N₄O₄[1]
Molecular Weight 564.759 g/mol [2]
Appearance Orange to reddish-brown powder[3]
Storage Conditions -20°C, protect from light[2][3]
Purity >99%[1]
Spectroscopic Properties

The NBD fluorophore's spectral characteristics are highly dependent on the solvent environment. Generally, its emission intensity decreases significantly in aqueous solutions.[4] The data below are representative values for NBD-amine adducts and NBD-cholesterol analogs.

PropertyValue (approx.)ConditionsReference
Excitation Maximum (λex) 464 - 473 nmAqueous buffer / Organic Solvents[4][5]
Emission Maximum (λem) 512 - 540 nmAqueous buffer / Organic Solvents[4][5]
Molar Extinction Coefficient (ε) ~19,500 M⁻¹cm⁻¹For NBD group
Fluorescence Quantum Yield (Φ) ~0.1For NBD group[6]
Fluorescence Lifetime (τ) 5.1 ± 0.1 nsHEK293 Cells (Control)
Fluorescence Lifetime (τ) 4.4 ± 0.1 nsHEK293 Cells (Cholesterol-depleted)[7]
Biological Data

25-NBD-cholesterol can serve as a substrate for enzymes that metabolize cholesterol, providing a means to study their activity.

ParameterValueEnzyme/SystemReference
Michaelis Constant (Km) 58.1 ± 5.9 μMMicrobial Cholesterol Oxidase (CHOX)[8]
Catalytic Rate Constant (kcat) 0.66 ± 0.14 s⁻¹Microbial Cholesterol Oxidase (CHOX)[8]

Methodologies and Experimental Protocols

This section details the protocols for the synthesis of 25-NBD-cholesterol and its application in key cell-based assays.

Hemisynthesis of 25-NBD-Cholesterol

G cluster_0 Stage 1: Synthesis of 25-Aminocholesterol (B1195740) Precursor cluster_1 Stage 2: NBD Labeling 25-HC 25-Hydroxycholesterol (B127956) Mesylate 25-Mesyl-cholesterol (Intermediate) 25-HC->Mesylate 1. Mesyl Chloride, Pyridine Azide (B81097) 25-Azidocholesterol (Intermediate) Mesylate->Azide 2. Sodium Azide, DMF 25-AC 25-Aminocholesterol Azide->25-AC 3. LiAlH4 or H2/Pd-C, THF/Ether Final_Product 25-NBD-Cholesterol 25-AC->Final_Product 4. Base (e.g., Et3N), Acetonitrile (B52724), RT NBD-Cl 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) NBD-Cl->Final_Product

A plausible two-stage workflow for the hemisynthesis of 25-NBD-cholesterol.

Protocol:

  • Stage 1: Synthesis of 25-Aminocholesterol (Adapted from BenchChem protocol for 25-aminocholesterol[9])

    • Mesylation: Dissolve 25-hydroxycholesterol in anhydrous pyridine. Cool the solution to 0°C and slowly add methanesulfonyl chloride (mesyl chloride). Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 25-mesyl-cholesterol intermediate.

    • Azidation: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by TLC. After cooling, dilute the mixture with water and extract with diethyl ether. Wash the organic layers extensively with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 25-azidocholesterol.

    • Reduction: Carefully dissolve the crude azide in an anhydrous solvent like THF or diethyl ether. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C, or perform catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst. Stir until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak). Quench the reaction carefully (e.g., with water and NaOH for LiAlH₄) and filter the mixture. Extract the aqueous layer with an organic solvent, combine the organic phases, dry, and concentrate to obtain crude 25-aminocholesterol.

  • Stage 2: NBD Labeling (Adapted from protocols for NBD-Cl reaction with primary amines[4][10][11])

    • Dissolve the crude 25-aminocholesterol (1.0 equivalent) in anhydrous acetonitrile or methanol (B129727).

    • Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N, ~3 equivalents), to the solution.

    • In a separate flask, dissolve 4-chloro-7-nitrobenzofurazan (NBD-Cl, ~1.1 equivalents) in the same solvent.

    • Add the NBD-Cl solution dropwise to the stirring amine solution at room temperature, while protecting from light.

    • Allow the reaction to stir overnight at room temperature.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Upon completion, the solvent can be removed under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure, brightly colored 25-NBD-cholesterol.

Protocol for Live Cell Labeling and Fluorescence Microscopy

This protocol describes the general procedure for labeling cultured mammalian cells with 25-NBD-cholesterol for visualization of its subcellular distribution.

Materials:

  • 25-NBD-cholesterol stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO).

  • Complete cell culture medium appropriate for the cell line.

  • Serum-free cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Cultured cells on glass-bottom dishes or coverslips.

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~535 nm).

Procedure:

  • Prepare Labeling Medium: Dilute the 25-NBD-cholesterol stock solution into serum-free culture medium to a final concentration typically ranging from 5 to 20 µg/mL.[12] Vortex thoroughly to ensure dispersion. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Cell Labeling: Aspirate the culture medium from the cells and wash once with warm PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a period ranging from 4 to 72 hours at 37°C in a CO₂ incubator.[12][13] Incubation time depends on the specific research question (e.g., shorter times for uptake kinetics, longer times for steady-state distribution).

  • Washing: After incubation, aspirate the labeling medium. Wash the cells three times with warm serum-free medium or PBS to remove unincorporated probe.[13]

  • Imaging: Add fresh, phenol (B47542) red-free imaging medium to the cells.

  • Immediately visualize the cells using a fluorescence microscope. Capture images of the NBD fluorescence to determine its subcellular localization. Co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes) can be performed to identify the compartments where the probe accumulates.[13]

Protocol for Cellular Cholesterol Uptake Assay (Flow Cytometry)

This protocol provides a quantitative method to measure the uptake of 25-NBD-cholesterol into a cell population using flow cytometry.

Materials:

  • Suspension or trypsinized adherent cells.

  • Labeling medium (20 µg/mL 25-NBD-cholesterol in serum-free medium, as prepared above).[12]

  • Cell-Based Assay Buffer or PBS.

  • FACS tubes.

  • Flow cytometer with a 488 nm laser for excitation and a suitable emission filter (e.g., FITC channel).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using trypsin, neutralize, and wash. Resuspend the cells in serum-free medium at a concentration of ~1x10⁶ cells/mL.

  • Treatment: Treat the cells with experimental compounds (e.g., inhibitors or enhancers of cholesterol transport) or a vehicle control in the labeling medium.[12] Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) at 37°C.[12]

  • Cell Collection: Transfer the cell suspensions into FACS tubes. For adherent cells, collect them after the incubation period.

  • Washing: Centrifuge the cells at a low speed (e.g., 250 x g) for 5 minutes and discard the supernatant.[12] Resuspend the cell pellet in 1 mL of cold PBS and repeat the wash step twice to remove extracellular probe.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of Assay Buffer or PBS.

  • Analyze the samples immediately on a flow cytometer, measuring the mean fluorescence intensity of the cell population in the appropriate channel (e.g., FL1/FITC). An increase in fluorescence intensity corresponds to a higher uptake of 25-NBD-cholesterol.

Application in Studying Cholesterol Signaling Pathways

25-NBD-cholesterol is a powerful tool for dissecting the complex pathways of cholesterol transport and homeostasis. Its movement can be tracked to visualize key steps in these signaling and trafficking cascades.

Cellular Cholesterol Uptake and Intracellular Trafficking

Cholesterol enters cells via dietary absorption through transporters like Niemann-Pick C1-Like 1 (NPC1L1) or from lipoproteins via the LDL receptor.[14] Once inside, it is trafficked through the endo-lysosomal system. The Niemann-Pick C1 (NPC1) and NPC2 proteins are critical for cholesterol to exit the late endosome/lysosome and become available for cellular processes.[12] 25-NBD-cholesterol has been used to study these pathways, including identifying NPC1L1-independent absorption routes.[15] A defect in the NPC pathway leads to the accumulation of cholesterol in lysosomes, a hallmark of Niemann-Pick Type C disease, which can be visualized using fluorescent cholesterol analogs.[13]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPC1L1 NPC1L1 EE Early Endosome NPC1L1->EE LDLR LDLR LDLR->EE LE Late Endosome / Lysosome EE->LE Maturation NPC1 NPC1 LE->NPC1 NPC2 NPC2 LE->NPC2 Binds Cholesterol ER Endoplasmic Reticulum ACAT ACAT ER->ACAT CE Cholesteryl Ester Droplet ACAT->CE Esterification Probe_Int Free Probe NPC1->Probe_Int Egress NPC2->NPC1 Transfer Probe_Ext 25-NBD-Cholesterol (Extracellular) Probe_Ext->NPC1L1 Uptake LDL_Probe LDL with 25-NBD-Cholesterol LDL_Probe->LDLR Endocytosis Probe_Int->ER Probe_Int->ACAT

Cellular uptake and trafficking of 25-NBD-cholesterol via endo-lysosomal pathways.
LXR-Mediated Reverse Cholesterol Transport

Reverse cholesterol transport (RCT) is the process of removing excess cholesterol from peripheral cells and returning it to the liver for excretion.[10] This pathway is a critical component of cholesterol homeostasis. The Liver X Receptors (LXRs) act as cellular cholesterol sensors.[14] When cellular cholesterol levels are high, oxysterol ligands activate LXRs. Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, upregulating the expression of key cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and ABCG1.[14] These transporters efflux cholesterol from the cell to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[10] 25-NBD-cholesterol can be used to visualize and quantify this efflux process.

G cluster_cell Peripheral Cell (e.g., Macrophage) cluster_nucleus Nucleus LXR_RXR LXR-RXR Heterodimer LXRE LXRE LXR_RXR->LXRE Binds DNA ABCA1_mRNA ABCA1 mRNA LXRE->ABCA1_mRNA Upregulates Transcription Cholesterol Excess Cellular Cholesterol Oxysterols Oxysterols (LXR Ligands) Cholesterol->Oxysterols Metabolism LXR LXR Oxysterols->LXR Activates LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_Protein ABCA1 Transporter ABCA1_mRNA->ABCA1_Protein Translation ApoAI ApoA-I (Lipid-poor) ABCA1_Protein->ApoAI Probe_Int 25-NBD-Cholesterol (Intracellular) Probe_Int->ABCA1_Protein Efflux HDL Nascent HDL ApoAI->HDL

LXR signaling pathway leading to the efflux of cholesterol via the ABCA1 transporter.

References

An In-depth Technical Guide to the Fluorescence Mechanism of 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-NBD Cholesterol, a fluorescent analog of cholesterol, has emerged as a important tool in cell biology and drug discovery for investigating the dynamics of cholesterol trafficking, membrane organization, and lipid-protein interactions. Its utility is rooted in the environmentally sensitive fluorescence of its nitrobenzoxadiazole (NBD) moiety. This technical guide provides a comprehensive overview of the core mechanism governing this compound fluorescence, detailed experimental protocols for its application, and a summary of its key photophysical properties.

Core Mechanism of this compound Fluorescence: Solvatochromism

The fluorescence of this compound is primarily governed by a phenomenon known as solvatochromism , where the emission spectrum of a fluorophore is sensitive to the polarity of its surrounding solvent or environment. The NBD group is a prime example of a solvatochromic fluorophore.

The underlying principle is a change in the dipole moment of the NBD moiety upon excitation with light.[1][2] When a photon excites the NBD molecule, there is a redistribution of electron density, leading to a significant increase in its dipole moment. In a polar environment, the surrounding solvent molecules will reorient themselves to stabilize this larger excited-state dipole moment. This stabilization process lowers the energy of the excited state before fluorescence emission occurs, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, in a non-polar environment, this stabilization is minimal, and the emission occurs at shorter wavelengths (a blue-shift ).

This sensitivity to the local polarity makes this compound an exquisite probe for reporting on its immediate surroundings within a biological membrane. For instance, a shift in its emission maximum to longer wavelengths can indicate its movement to a more hydrated or polar region of the membrane.

Signaling Pathway of Solvatochromism

solvatochromism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_emission Emission GS NBD in Ground State (Lower Dipole Moment) ES_unrelaxed Franck-Condon Excited State GS->ES_unrelaxed Absorption of Photon ES_relaxed Relaxed Excited State (Higher Dipole Moment) ES_unrelaxed->ES_relaxed Solvent Relaxation (in polar solvent) Emission_nonpolar Fluorescence (Non-polar Environment) ES_unrelaxed->Emission_nonpolar Blue-shifted Emission Emission_polar Fluorescence (Polar Environment) ES_relaxed->Emission_polar Red-shifted Emission

Caption: The solvatochromic shift mechanism of the NBD fluorophore.

Quantitative Data: Photophysical Properties of this compound

The fluorescence characteristics of this compound are highly dependent on its environment. The following tables summarize key quantitative data.

Table 1: Spectral Properties of this compound in Various Solvents

SolventDielectric ConstantExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)
Dioxane2.2~468~520~52
Chloroform4.8~468~530~62
Ethanol (B145695)24.6~467~533~66
Methanol32.7~465~540~75
Water80.1~465~635~170

Table 2: Fluorescence Lifetime of this compound in Cellular Environments

Cellular ConditionAverage Fluorescence Lifetime (τ) (ns)Environment InterpretationReference
Control HEK293 Cells5.1 ± 0.1Less hydrated membrane environment[3]
Cholesterol-depleted HEK293 Cells (β-CDX treated)4.4 ± 0.1More hydrated membrane environment[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : this compound is typically supplied as a powder.[4] Dissolve it in a high-purity organic solvent such as ethanol or DMSO to create a stock solution. A common stock concentration is 1-2 mM.

  • Storage : Store the stock solution at -20°C, protected from light to prevent photobleaching.

Labeling Live Cells for Fluorescence Microscopy

This protocol outlines the general steps for labeling adherent cells with this compound to visualize its intracellular distribution.

Workflow for Cellular Labeling and Imaging

cell_labeling_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging cell_culture Culture adherent cells on coverslips or imaging dishes prepare_labeling_solution Dilute this compound stock in serum-free medium (e.g., 1-5 µM) cell_culture->prepare_labeling_solution incubation Incubate cells with labeling solution (e.g., 30-60 min at 37°C) prepare_labeling_solution->incubation wash_steps Wash cells 2-3 times with pre-warmed PBS or medium incubation->wash_steps imaging Image cells using confocal microscopy (Excitation ~488 nm, Emission ~500-550 nm) wash_steps->imaging

Caption: General workflow for labeling live cells with this compound.

Detailed Methodology:

  • Cell Seeding : Seed adherent cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium : Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium. The final concentration typically ranges from 1 to 5 µM. It is crucial to vortex the solution well to ensure proper dispersion.

  • Cell Labeling : Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound labeling medium to the cells.

  • Incubation : Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing : After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.

  • Imaging : Immediately proceed to imaging using a confocal microscope equipped with a suitable laser line for excitation (e.g., 488 nm) and a detector set to capture emission in the green-yellow range (e.g., 500-550 nm).

Cholesterol Efflux Assay

This assay measures the movement of cholesterol from cells to extracellular acceptors, such as High-Density Lipoprotein (HDL).

Workflow for Cholesterol Efflux Assay

efflux_assay_workflow cluster_loading Step 1: Loading cluster_equilibration Step 2: Equilibration cluster_efflux Step 3: Efflux cluster_quantification Step 4: Quantification load_cells Incubate macrophages with 5 µM This compound overnight equilibrate Wash and incubate cells in serum-free medium for 1-4 hours load_cells->equilibrate add_acceptors Incubate with cholesterol acceptors (e.g., HDL, ApoA-I) for 4-6 hours equilibrate->add_acceptors measure_media Measure fluorescence in the medium add_acceptors->measure_media lyse_cells Lyse cells and measure intracellular fluorescence add_acceptors->lyse_cells calculate_efflux Calculate % Efflux measure_media->calculate_efflux lyse_cells->calculate_efflux

Caption: Workflow for a this compound efflux assay.

Detailed Methodology:

  • Cell Seeding : Plate macrophage cells (e.g., THP-1 or J774) in a 96-well plate and differentiate them if necessary.

  • Loading with this compound : Load the cells with this compound by incubating them overnight in a medium containing approximately 5 µM of the fluorescent probe.

  • Equilibration : Wash the cells thoroughly with PBS and then incubate them in a serum-free medium for 1-4 hours to allow for the equilibration of the probe within the cellular cholesterol pools.

  • Efflux to Acceptors : Remove the equilibration medium and add fresh serum-free medium containing the cholesterol acceptors of interest (e.g., isolated HDL or apolipoprotein A-I) at various concentrations. Incubate for 4-6 hours.

  • Quantification :

    • Collect the medium from each well.

    • Lyse the cells in the wells using a suitable lysis buffer.

    • Measure the fluorescence intensity in the collected medium and the cell lysates using a fluorescence plate reader (Excitation ~463 nm, Emission ~536 nm).

  • Calculation : The percentage of cholesterol efflux is calculated as: % Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] * 100

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM provides a powerful method to probe the microenvironment of this compound by measuring its fluorescence lifetime. A decrease in the fluorescence lifetime of this compound is indicative of a more hydrated or polar environment.

Workflow for FLIM Experiment

flim_workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis label_cells Label cells with this compound as per protocol 3.2 treat_cells Treat cells with experimental compounds (e.g., methyl-β-cyclodextrin for cholesterol depletion) label_cells->treat_cells acquire_flim Acquire FLIM data using a TCSPC system (Excitation with pulsed laser ~470-490 nm) treat_cells->acquire_flim fit_decay Fit fluorescence decay curves for each pixel to determine lifetime (τ) acquire_flim->fit_decay generate_map Generate a fluorescence lifetime map of the cell fit_decay->generate_map

Caption: General workflow for a FLIM experiment using this compound.

Detailed Methodology:

  • Cell Preparation and Labeling : Prepare and label cells with this compound as described in protocol 3.2.

  • Experimental Treatment : Treat the labeled cells with the compound or condition of interest. For example, to study the effect of cholesterol depletion, incubate the cells with methyl-β-cyclodextrin (MβCD).

  • FLIM Data Acquisition :

    • Use a confocal microscope equipped with a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed laser at a wavelength between 470 nm and 490 nm.

    • Collect the emitted photons and record their arrival times relative to the laser pulse.

  • Data Analysis :

    • For each pixel in the image, a fluorescence decay curve is generated.

    • Fit these decay curves to an exponential decay model to calculate the fluorescence lifetime (τ).

    • Generate a pseudo-colored image where the color of each pixel represents the calculated fluorescence lifetime, providing a spatial map of the probe's microenvironment.

Applications in Research and Drug Development

  • Cholesterol Trafficking and Metabolism : this compound allows for the real-time visualization of cholesterol uptake, intracellular transport, and efflux, providing insights into the mechanisms of cholesterol homeostasis.[]

  • Membrane Fluidity and Organization : The sensitivity of its fluorescence lifetime to the local hydration state makes it a valuable tool for studying changes in membrane fluidity and the organization of lipid microdomains (rafts).[6]

  • High-Throughput Screening : The fluorescence-based nature of assays using this compound makes it amenable to high-throughput screening for compounds that modulate cholesterol efflux or transport.[7]

  • Lipid-Protein Interactions : Changes in the fluorescence of this compound upon interaction with proteins can be used to study the binding and function of cholesterol-binding proteins.

Limitations and Considerations

  • Structural Perturbation : The addition of the bulky NBD group to the cholesterol molecule can potentially alter its behavior compared to native cholesterol.[8][9] Molecular dynamics simulations have suggested that the NBD-labeled tail may loop back towards the membrane interface.[9]

  • Photostability : Like many fluorophores, the NBD group is susceptible to photobleaching, which should be considered during imaging experiments.

  • Mis-targeting : In some cell types, 25-NBD-cholesterol has been reported to be mistargeted to mitochondria, which differs from the primary localization of endogenous cholesterol.[8]

Conclusion

This compound is a powerful fluorescent probe whose utility is derived from the solvatochromic properties of its NBD fluorophore. By understanding the fundamental mechanism of its fluorescence and employing carefully designed experimental protocols, researchers can gain valuable insights into the complex processes of cholesterol biology and develop novel therapeutic strategies targeting cholesterol-related diseases.

References

Spectral Properties of 25-NBD Cholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol, a fluorescent analog of cholesterol, has emerged as a critical tool in cell biology and biophysics for investigating cholesterol trafficking, membrane dynamics, and lipid-protein interactions. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group attached to the cholesterol molecule. This guide provides a comprehensive overview of the spectral properties of this compound in various solvent environments, details common experimental protocols for its characterization, and visually represents key concepts and workflows.

Core Principles: Solvatochromism of this compound

The spectral characteristics of this compound are highly dependent on the polarity of its local environment, a phenomenon known as solvatochromism. The NBD fluorophore exhibits a significant change in its electronic charge distribution upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity makes this compound an excellent probe for reporting on the hydrophobicity of its surroundings, such as the lipid-water interface of cellular membranes.

Quantitative Spectral Data

Solvent/EnvironmentAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
Ethanol~465~533[1]~68Data not availableData not available
Aqueous BufferData not available~562[2]Data not availableVery LowData not available
HEK293 Cells (Control)Data not availableData not availableData not availableData not available5.1 ± 0.1[3]
HEK293 Cells (Cholesterol Depleted)Data not availableData not availableData not availableData not available4.4 ± 0.1[3]
Liquid-ordered (Lo) phase membranesData not availableShorter wavelengthData not availableData not availableData not available
Liquid-disordered (Ld) phase membranesData not availableLonger wavelengthData not availableData not availableShorter

Note: The significant decrease in fluorescence lifetime in cholesterol-depleted cells suggests a more hydrated environment for the NBD moiety[3]. The shift in emission to longer wavelengths in the liquid-disordered phase also indicates a more polar environment compared to the liquid-ordered phase.

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is typically supplied as a powder or in a solvent like ethanol. To prepare a stock solution, dissolve the compound in a high-purity organic solvent such as ethanol, DMSO, or DMF. It is recommended to purge the solvent with an inert gas like nitrogen to prevent oxidation. Due to its light sensitivity, solutions should be stored in amber vials at -20°C. For biological experiments, the organic solvent stock can be diluted into an aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the absorption and emission maxima of this compound in a specific solvent.

Methodology:

  • Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Use a UV-Visible spectrophotometer to measure the absorption spectrum, typically from 300 nm to 600 nm. The wavelength of maximum absorbance (λ_abs) is recorded.

  • Use a fluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set to the determined λ_abs. The emission is typically scanned from the excitation wavelength + 10 nm to 700 nm. The wavelength of maximum emission intensity (λ_em) is recorded.

  • The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To measure the efficiency of fluorescence of this compound relative to a standard.

Methodology (Comparative Method):

  • Select a reference standard with a known quantum yield and similar spectral properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Prepare a series of solutions of both the this compound sample and the reference standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure the absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings.

  • Integrate the area under the corrected emission spectra for both the sample and the reference.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

  • The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., in Ethanol) prep_working Prepare Dilute Solutions in Various Solvents prep_stock->prep_working abs_spec Measure Absorption Spectrum prep_working->abs_spec calc_qy Determine Quantum Yield (Φ_f) (Relative to Standard) prep_working->calc_qy calc_lifetime Measure Fluorescence Lifetime (τ) prep_working->calc_lifetime det_lambda_abs Determine λ_abs abs_spec->det_lambda_abs fluor_spec Measure Emission Spectrum (Excite at λ_abs) det_lambda_abs->fluor_spec det_lambda_em Determine λ_em fluor_spec->det_lambda_em calc_stokes Calculate Stokes Shift (λ_em - λ_abs) det_lambda_em->calc_stokes

Figure 1: Experimental workflow for characterizing the spectral properties of this compound.

solvatochromism Influence of Solvent Polarity on this compound Energy Levels G_np Ground State (S₀) E_np Excited State (S₁) G_np->E_np Absorption (Higher Energy) G_p Ground State (S₀) (Slightly Stabilized) E_np->G_np Emission (Shorter λ, e.g., Green) E_p Excited State (S₁) (Strongly Stabilized) G_p->E_p Absorption (Lower Energy) E_p->G_p Emission (Longer λ, e.g., Orange-Red)

Figure 2: Solvatochromism of this compound.

Conclusion

This compound is a powerful fluorescent probe whose spectral properties are intricately linked to its molecular environment. The pronounced solvatochromism of the NBD fluorophore allows for the sensitive detection of changes in local polarity, making it an invaluable tool for studying membrane structure and function. While a comprehensive dataset of its photophysical properties in a wide array of solvents is still needed, the existing data clearly demonstrates its utility. By following standardized experimental protocols, researchers can effectively utilize this compound to gain critical insights into the complex roles of cholesterol in biological systems.

References

A Technical Guide to 25-NBD Cholesterol: Excitation and Emission Spectra for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of 25-NBD Cholesterol, a fluorescent analog of cholesterol, in microscopy applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in studying cholesterol trafficking, metabolism, and its role in various cellular processes and disease models.

Introduction to this compound

This compound (25-{N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino}-27-norcholesterol) is a vital tool for visualizing and tracking cholesterol in living cells and model membranes.[1][2] The covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore to the cholesterol molecule allows for its detection using fluorescence microscopy.[2] This fluorescent analog is widely employed to investigate cholesterol metabolism, its distribution within cellular organelles, and its transport pathways.[] Its applications extend to studying diseases related to cholesterol dysregulation, such as atherosclerosis and Niemann-Pick disease.[]

While this compound is a valuable probe, it is important to note that the bulky NBD group can influence its behavior, and it may not perfectly mimic all aspects of native cholesterol's function.[4] For instance, some studies suggest it may not distribute to the same organelles as other cholesterol analogs like dehydroergosterol (B162513) (DHE).[4]

Photophysical Properties

The fluorescence of this compound is sensitive to its environment, which can be leveraged to probe the properties of cellular membranes. Key photophysical parameters are summarized in the table below.

PropertyValueEnvironment/ConditionsReference
Excitation Maximum (λex) ~460 - 488 nmVaries with solvent polarity and membrane environment[5][6]
Emission Maximum (λem) ~530 - 562 nmShifts to shorter wavelengths in more hydrophobic environments[5][7]
Fluorescence Lifetime (τ) 4.4 ± 0.1 nsIn β-cyclodextrin-treated HEK293 cells[1]
5.1 ± 0.1 nsIn control HEK293 cells[1]

Note: The exact excitation and emission maxima can vary depending on the specific instrumentation and the local environment of the probe.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolving the Powder: this compound is typically supplied as a powder.[2] Prepare a stock solution by dissolving it in an organic solvent such as ethanol (B145695) or DMSO.[5][8] A common stock solution concentration is 1-5 mM.

  • Storage: Store the stock solution at -20°C in a light-protected container to prevent photobleaching.[2][]

Labeling Live Cells with this compound

The following protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging cell_culture Culture cells to desired confluency (e.g., 70-80%) prepare_labeling Prepare labeling solution: Dilute this compound stock in serum-free medium or PBS cell_culture->prepare_labeling Start incubation Incubate cells with labeling solution (e.g., 1-5 µM for 30-60 min at 37°C) prepare_labeling->incubation wash_cells Wash cells 2-3 times with pre-warmed PBS or medium incubation->wash_cells image_cells Image cells using a fluorescence microscope (Excitation: ~488 nm, Emission: ~500-550 nm) wash_cells->image_cells Proceed to end end

Caption: A generalized workflow for labeling live cells with this compound for fluorescence microscopy.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Preparation of Labeling Solution: Dilute the this compound stock solution in a serum-free medium or phosphate-buffered saline (PBS) to the final desired concentration (typically 1-5 µM). To enhance solubility and delivery, this compound can be complexed with cyclodextrin.

  • Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate the cells for a specific period, for example, 30 to 60 minutes at 37°C.[9] Incubation time can be varied to study the kinetics of cholesterol uptake.[5]

  • Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or medium to remove any unbound probe.[5]

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., excitation around 488 nm and emission detection between 500-550 nm).[5][6]

Applications in Research and Drug Development

Studying Cholesterol Transport and Efflux

This compound is a valuable tool for investigating the pathways of cholesterol transport and efflux from cells. It has been used to study the role of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.[10] In these assays, cells are loaded with this compound, and the fluorescence in the extracellular medium is measured over time in the presence of cholesterol acceptors like apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).[10]

Cholesterol_Efflux_Pathway cluster_cell Macrophage cluster_extracellular Extracellular Space NBD_Chol_in This compound (intracellular) ABCA1 ABCA1 Transporter NBD_Chol_in->ABCA1 ABCG1 ABCG1 Transporter NBD_Chol_in->ABCG1 NBD_Chol_out_A1 This compound ABCA1->NBD_Chol_out_A1 NBD_Chol_out_G1 This compound ABCG1->NBD_Chol_out_G1 ApoA1 ApoA-I ApoA1->ABCA1 acceptor HDL HDL HDL->ABCG1 acceptor NBD_Chol_out_A1->ApoA1 binds to NBD_Chol_out_G1->HDL binds to

Caption: Cholesterol efflux pathways mediated by ABCA1 and ABCG1 transporters, which can be studied using this compound.

Investigating Cellular Cholesterol Distribution

Confocal and fluorescence lifetime imaging microscopy (FLIM) can be used to visualize the subcellular distribution of this compound. Studies have shown its localization in the plasma membrane and intracellular membranes.[9] However, it's worth noting that in some cell types, 25-NBD-cholesterol has been observed to accumulate in mitochondria, which might differ from the distribution of endogenous cholesterol.[5][11]

High-Throughput Screening in Drug Discovery

The fluorescent nature of this compound makes it suitable for developing cell-based, high-throughput screening assays. These assays can be used to identify compounds that modulate cholesterol efflux or intracellular cholesterol trafficking, which is of significant interest in the development of drugs for cardiovascular diseases.

Conclusion

This compound is a powerful and versatile fluorescent probe for the microscopic investigation of cholesterol dynamics in biological systems. Its environment-sensitive fluorescence and utility in live-cell imaging make it an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. Careful consideration of its potential limitations and appropriate experimental design are crucial for obtaining accurate and meaningful results.

References

Unveiling the Dynamics of Cholesterol: A Technical Guide to 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties and applications of 25-NBD Cholesterol, a fluorescent analog of cholesterol. This probe is a valuable tool for investigating cholesterol metabolism, transport, and associated pathologies. This document provides quantitative data, detailed experimental protocols, and visual representations of its utility in cellular and molecular research.

Core Photophysical Properties

This compound's fluorescence is sensitive to its local environment, making it a powerful probe for studying the dynamics of cholesterol in biological membranes. Its key photophysical parameters are summarized below.

PropertyValueExperimental Context
Fluorescence Lifetime (τ) 5.1 ± 0.1 nsIn control HEK293 cells[1]
4.4 ± 0.1 nsIn cholesterol-depleted HEK293 cells[1]
Quantum Yield (Φ) LowGeneral characteristic of NBD-labeled lipids[2]
Excitation Maximum (λex) ~460-488 nmDependent on solvent polarity
Emission Maximum (λem) ~530-540 nmDependent on solvent polarity

Experimental Protocols

Accurate characterization of this compound's behavior requires precise experimental methodologies. The following sections detail the protocols for measuring its fluorescence quantum yield and lifetime.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Spectroscopic grade solvents

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of both the this compound and the reference standard in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of this compound (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard

      • m_x and m_std are the slopes of the linear fits for the sample and standard, respectively

      • n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful technique to measure the fluorescence lifetime of a fluorophore in a spatially resolved manner within a cell.

Materials:

  • Cells of interest (e.g., HEK293) cultured on glass-bottom dishes

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • A confocal microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC)

Procedure:

  • Cell Culture and Labeling:

    • Seed cells on glass-bottom dishes and allow them to adhere.

    • Incubate the cells with a working concentration of this compound in cell culture medium for a specific duration (e.g., 1 hour). The optimal concentration and incubation time should be determined empirically.

    • Wash the cells with PBS to remove excess probe.

  • FLIM Data Acquisition:

    • Place the dish on the microscope stage.

    • Excite the this compound using a pulsed laser at an appropriate wavelength (e.g., 470-490 nm).

    • Collect the emitted photons using a sensitive detector. The arrival time of each photon relative to the laser pulse is recorded.

  • Data Analysis:

    • The collected data is used to construct a fluorescence decay curve for each pixel or region of interest.

    • Fit the decay curve to an exponential model (mono- or multi-exponential) to determine the fluorescence lifetime(s).

    • Generate a fluorescence lifetime image where the color of each pixel represents the calculated lifetime.

Applications in Cellular Research

This compound is extensively used to investigate the intricate pathways of cholesterol trafficking and its role in various cellular processes and diseases.

Intracellular Cholesterol Trafficking

This compound serves as a tracer to visualize the movement of cholesterol between different organelles. While it is designed to mimic cholesterol, studies have shown that its localization can differ, providing insights into the mechanisms of sterol sorting. For instance, in some cell types, this compound has been observed to be mis-targeted to mitochondria.[3] This differential trafficking can be exploited to dissect the specific pathways and proteins involved in cholesterol transport.

G General Intracellular Cholesterol Trafficking Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Plasma_Membrane Plasma Membrane LDL->Plasma_Membrane LDL Receptor-Mediated Endocytosis Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Late_Endosome_Lysosome Late Endosome / Lysosome (Observed 25-NBD-Cholesterol localization in NPC disease) Early_Endosome->Late_Endosome_Lysosome Golgi Golgi Apparatus Late_Endosome_Lysosome->Golgi Cholesterol Efflux ER Endoplasmic Reticulum Late_Endosome_Lysosome->ER Cholesterol Efflux Mitochondria Mitochondria (Observed 25-NBD-Cholesterol mis-targeting) Late_Endosome_Lysosome->Mitochondria 25-NBD-Cholesterol Path Golgi->Plasma_Membrane ER->Plasma_Membrane

Caption: General intracellular cholesterol trafficking pathway studied using this compound.

Cholesterol Efflux Assays

A key application of this compound is in monitoring cholesterol efflux from cells, a critical process in maintaining cellular cholesterol homeostasis and preventing atherosclerosis. The following workflow outlines a typical cholesterol efflux assay using THP-1 derived macrophages.

G Experimental Workflow for Cholesterol Efflux Assay Start Start Cell_Culture Culture THP-1 monocytes and differentiate into macrophages Start->Cell_Culture Labeling Label macrophages with This compound Cell_Culture->Labeling Wash Wash cells to remove excess probe Labeling->Wash Incubation Incubate with cholesterol acceptors (e.g., HDL, ApoA-I) Wash->Incubation Collect_Media Collect the extracellular medium Incubation->Collect_Media Lyse_Cells Lyse the cells Incubation->Lyse_Cells Measure_Fluorescence Measure fluorescence of the medium (represents effluxed cholesterol) Collect_Media->Measure_Fluorescence Calculate_Efflux Calculate % Cholesterol Efflux: (Medium Fluorescence / (Medium + Cell Fluorescence)) * 100 Measure_Fluorescence->Calculate_Efflux Measure_Cell_Fluorescence Measure fluorescence of the cell lysate (represents cellular cholesterol) Lyse_Cells->Measure_Cell_Fluorescence Measure_Cell_Fluorescence->Calculate_Efflux End End Calculate_Efflux->End

Caption: Workflow of a cholesterol efflux assay using this compound in macrophages.

Studying Lipid Storage Disorders

This compound is a valuable tool in the study of lipid storage disorders such as Niemann-Pick type C (NPC) disease. In cells deficient in NPC1 or NPC2 proteins, unesterified cholesterol accumulates in late endosomes and lysosomes. Studies have shown that 25-NBD-Cholesterol also localizes to lysosomes in NPC1-deficient cells, making it a useful probe to screen for potential therapeutic agents that can restore cholesterol trafficking.

References

An In-depth Technical Guide to the Intracellular Localization of 25-NBD Cholesterol in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the techniques and current understanding of the intracellular localization of 25-NBD Cholesterol, a fluorescent analog of cholesterol. Its purpose is to equip researchers with the necessary knowledge to effectively utilize this probe for studying cholesterol trafficking and metabolism in living cells.

Introduction

Cholesterol is a vital component of mammalian cell membranes, influencing their fluidity, permeability, and organization. The intricate trafficking of cholesterol between organelles is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick type C (NPC) disease.[1][2] The study of cholesterol dynamics in live cells has been greatly advanced by the use of fluorescent cholesterol analogs. Among these, this compound (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) has emerged as a valuable tool for visualizing and tracking cholesterol movement within cellular environments.[3][4] This guide will delve into the experimental protocols for using this compound, present available quantitative data on its localization, and illustrate its trafficking pathways.

Experimental Protocols

A generalized protocol for labeling live cells with this compound is outlined below. It is important to note that optimal conditions may vary depending on the cell type and specific experimental goals.

Materials
  • This compound (e.g., from Avanti Polar Lipids)[5]

  • Ethanol (for stock solution preparation)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging medium

  • Coverslips or imaging dishes

  • Fluorescence microscope (confocal or widefield) equipped for live-cell imaging

Experimental Workflow Diagram

G General Experimental Workflow for this compound Localization cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_stock Prepare this compound stock solution in ethanol incubate Incubate cells with This compound prep_stock->incubate seed_cells Seed cells on imaging-compatible plates seed_cells->incubate wash Wash cells to remove excess probe incubate->wash image Acquire images using live-cell fluorescence microscopy wash->image analyze Analyze images for intracellular localization image->analyze G Intracellular Trafficking of this compound ext Extracellular This compound pm Plasma Membrane ext->pm Uptake cytosol Cytosol pm->cytosol Internalization mito Mitochondria cytosol->mito Targeting ld Lipid Droplets cytosol->ld Sequestration er Endoplasmic Reticulum cytosol->er Transport

References

25-NBD Cholesterol: An In-Depth Technical Guide to its Applications in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol, a fluorescent analog of cholesterol, has emerged as a valuable tool in the field of membrane biophysics. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group attached to the cholesterol molecule, allows for the direct visualization and tracking of cholesterol dynamics in both model and cellular membranes. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its utility in studying membrane structure, cholesterol trafficking, and lipid-protein interactions. We present key quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and drug development.

Physicochemical Properties and Spectral Characteristics

The utility of this compound as a membrane probe is dictated by its photophysical properties. The NBD fluorophore is sensitive to the polarity of its environment, which can be exploited to probe the local membrane environment.

PropertyValueNotes
Molecular Weight 564.76 g/mol
Excitation Maximum (λex) ~473-488 nmVaries with solvent polarity and membrane phase.[1][2]
Emission Maximum (λem) ~530-562 nmBlue-shifts in more hydrophobic environments. For example, in buffer, the emission maximum is around 562 nm, while in the presence of StAR protein (a more hydrophobic environment), it shifts to 530 nm.[2] In DPPC vesicles (gel phase), the emission maximum is around 540 nm.[1]
Fluorescence Lifetime (τ) 4.4 - 5.1 nsIn HEK293 cells, the lifetime is ~5.1 ns. Upon cholesterol depletion with β-cyclodextrin, the lifetime decreases to ~4.4 ns, indicating a more hydrated environment for the NBD moiety.[3][4]

Applications in Membrane Biophysics

Monitoring Cholesterol Trafficking and Distribution

This compound is widely used to study the movement and localization of cholesterol within and between cellular membranes. Its fluorescence allows for real-time imaging of cholesterol uptake, efflux, and intracellular transport pathways. However, it is important to note that the bulky NBD group can influence its distribution, and it may not perfectly mimic the behavior of native cholesterol. For instance, in some cell lines, 25-NBD-Cholesterol has been observed to accumulate in mitochondria, a departure from the typical distribution of cholesterol.[5]

Investigating Lipid Rafts and Membrane Domains

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, playing crucial roles in cell signaling. While this compound has been employed to study these domains, it exhibits a preferential partitioning into the liquid-disordered (Ld) phase rather than the liquid-ordered (Lo) phase characteristic of lipid rafts.[6][7][8] This property makes it a useful marker for the Ld phase, allowing for the visualization of phase separation in model membranes.

Probing Lipid-Protein Interactions

The interaction of cholesterol with membrane proteins is critical for their function. This compound can be used in Förster Resonance Energy Transfer (FRET) studies to investigate the proximity of cholesterol to specific proteins. By pairing this compound (as a FRET acceptor) with a fluorescently labeled protein (donor), changes in FRET efficiency can reveal binding events and conformational changes.

Studying ABC Transporter-Mediated Cholesterol Efflux

ATP-binding cassette (ABC) transporters, such as ABCG1, are crucial for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues.[9] this compound serves as a valuable substrate to monitor the activity of these transporters in cellular cholesterol efflux assays.

Experimental Protocols

Labeling Live Cells with this compound

This protocol describes the direct addition of this compound to cultured cells for subsequent fluorescence microscopy imaging.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells on chambered cover glasses

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Prepare a working solution of this compound in PBS. The final ethanol (B145695) concentration should be kept below 0.2% (v/v) to avoid solvent effects on the cells. A typical final incubation concentration is around 0.6 µM.[10]

  • Wash the cultured cells three times with PBS to remove any residual serum.

  • Incubate the cells with the 25-NBD-Cholesterol working solution at room temperature. Incubation times can be varied to monitor uptake over time (e.g., 5, 10, 20, 30 minutes).[10]

  • After incubation, wash the cells three times with PBS to remove excess probe.

  • Image the cells using a CLSM with an excitation wavelength of 488 nm.[10]

Cholesterol Efflux Assay Using this compound and ABCG1

This protocol outlines a method to measure the efflux of this compound from macrophages, a process often mediated by ABCG1 when using HDL as an acceptor.

Materials:

  • THP-1 derived macrophages or other suitable cell line

  • 25-NBD-Cholesterol

  • Phenol (B47542) red-free RPMI 1640 medium

  • High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) as cholesterol acceptors

  • Fluorescence plate reader

Procedure:

  • Differentiate THP-1 monocytes into macrophages.

  • Label the macrophages by incubating them with 5 µmol/L 25-NBD-Cholesterol in phenol red-free RPMI 1640 medium for 4 hours at 37°C.[11]

  • Wash the cells three times with PBS to remove the labeling medium.

  • Incubate the labeled cells with medium containing the cholesterol acceptor (e.g., 50 µg/ml HDL) for a defined period (e.g., 4 hours).[11]

  • Collect the medium (containing the effluxed this compound) and lyse the cells.

  • Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader (Excitation: ~460-488 nm, Emission: ~538 nm).

  • Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.

Liposome (B1194612) Transfer Assay using FRET

This protocol describes a FRET-based assay to monitor the transfer of this compound between liposome populations.

Materials:

  • Donor liposomes: Composed of a chosen lipid mixture (e.g., DOPC/Liver PE) and containing this compound (FRET donor) and a rhodamine-labeled lipid (FRET acceptor, e.g., Rhodamine-PE).

  • Acceptor liposomes: Composed of a similar lipid mixture without the fluorescent probes.

  • Buffer solution

  • Fluorometer

Procedure:

  • Prepare donor and acceptor liposomes by lipid film hydration followed by extrusion to obtain unilamellar vesicles of a defined size (e.g., 100 nm).

  • In a fluorometer cuvette, mix the donor liposomes with the buffer.

  • Monitor the baseline fluorescence of this compound (Excitation ~460 nm, Emission ~538 nm). In the presence of the rhodamine acceptor in the same liposome, the NBD fluorescence will be quenched due to FRET.

  • Inject the acceptor liposomes into the cuvette.

  • As this compound transfers from the donor to the acceptor liposomes, it will move away from the rhodamine quencher, resulting in an increase in NBD fluorescence.

  • Record the increase in fluorescence over time to determine the kinetics of lipid transfer. The data can be fitted to a bi-exponential model to analyze the fast and slow phases of transfer.[12]

Visualizations of Workflows and Pathways

Cholesterol Efflux Mediated by ABCG1

The following diagram illustrates the experimental workflow for studying ABCG1-mediated cholesterol efflux using this compound.

ABCG1_Cholesterol_Efflux Start Start: Macrophages Labeling Incubate with This compound Start->Labeling Wash1 Wash (x3) Labeling->Wash1 IncubateAcceptor Incubate with HDL (Acceptor) Wash1->IncubateAcceptor Collect Collect Medium & Lyse Cells IncubateAcceptor->Collect Measure Measure Fluorescence Collect->Measure Calculate Calculate % Efflux Measure->Calculate End End: Efflux Data Calculate->End

Caption: Workflow for ABCG1-mediated cholesterol efflux assay.

Live Cell Imaging Workflow

This diagram outlines the general steps for labeling and imaging live cells with this compound.

Live_Cell_Imaging PrepareCells Plate cells on chambered cover glass Wash1 Wash cells with PBS PrepareCells->Wash1 PrepareProbe Prepare this compound working solution in PBS Incubate Incubate cells with probe PrepareProbe->Incubate Wash1->Incubate Wash2 Wash cells to remove excess probe Incubate->Wash2 Image Image with Confocal Microscope (Ex: 488 nm) Wash2->Image Analyze Analyze image data Image->Analyze

Caption: General workflow for live-cell imaging with this compound.

FRET-Based Liposome Transfer Assay

The following diagram illustrates the principle of the FRET-based assay to monitor the transfer of this compound between liposomes.

FRET_Liposome_Transfer cluster_0 Initial State cluster_1 After Transfer Donor_Initial Donor Liposome (NBD-Chol + Rhodamine-PE) Fluorescence Quenched Transfer Lipid Transfer Donor_Initial->Transfer Acceptor_Initial Acceptor Liposome Donor_Final Donor Liposome (Rhodamine-PE) Acceptor_Final Acceptor Liposome (NBD-Chol) Fluorescence Increased Transfer->Acceptor_Final

Caption: Principle of FRET-based liposome transfer assay.

Conclusion

This compound remains a pivotal tool for researchers in membrane biophysics. Its fluorescent properties provide a direct means to investigate the complex behavior of cholesterol in biological membranes. While acknowledging its limitations, particularly its altered partitioning behavior compared to native cholesterol, careful experimental design and data interpretation can yield significant insights into membrane organization, cholesterol transport, and the function of membrane-associated proteins. The protocols and workflows provided in this guide serve as a starting point for researchers to harness the capabilities of this versatile fluorescent probe.

References

The Use of 25-NBD Cholesterol in the Study of Cholesterol Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 25-NBD cholesterol, a fluorescent analog of cholesterol, in the investigation of cholesterol metabolism. It details the properties of this compound, experimental protocols for its use, and its role in elucidating cellular cholesterol trafficking.

Introduction to this compound

This compound (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a derivative of cholesterol that has been chemically modified with a fluorescent NBD (nitrobenzoxadiazole) group.[1] This fluorescent tag allows for the visualization and tracking of cholesterol movement and distribution within cells, making it a valuable tool for studying cholesterol metabolism and trafficking.[1] It is utilized in a variety of biochemical applications to investigate lipid metabolism, membrane dynamics, and cholesterol transport pathways.[]

While it serves as a useful probe, it's important to note that the bulky NBD group can alter the molecule's properties compared to native cholesterol. For instance, some studies suggest that this compound may not distribute to the same organelles as cholesterol or other analogs like dehydroergosterol (B162513) (DHE).[3] Additionally, its orientation in membranes may differ from that of cholesterol.[4] Despite these limitations, this compound remains a widely used tool due to its fluorescent properties that enable a range of experimental applications.

Properties of this compound

A summary of the key physical and spectral properties of this compound is provided below.

PropertyValueReference
Molecular Weight 564.759 g/mol [1]
Appearance Powder[1][]
Storage Temperature -20°C[1][]
Excitation Maximum ~485 nm[5][6]
Emission Maximum ~535 nm[5][6]
Fluorescence Green[7]

Key Experimental Applications and Protocols

This compound is employed in a variety of cell-based assays to monitor cholesterol transport and distribution. Detailed protocols for some of the most common applications are provided below.

Cellular Cholesterol Uptake Assay

This assay measures the uptake of cholesterol into cultured cells.

Principle: Cells are incubated with this compound, and the amount of internalized fluorescence is quantified using techniques such as flow cytometry or fluorescence microscopy. An increase in intracellular fluorescence corresponds to an increase in cholesterol uptake.

Detailed Protocol (for 96-well plate format):

  • Cell Seeding: Culture cells to be studied in a 96-well plate (a black, clear-bottom plate is recommended for fluorescence plate reader detection) until they reach the desired confluency (typically not more than 80% by the end of the experiment).[5][6]

  • Preparation of this compound Working Solution:

    • This compound is typically supplied as a solution in ethanol (B145695) (e.g., 1 mg/mL).[5][6]

    • Dilute the stock solution 1:50 in serum-free culture medium to a final concentration of 20 µg/mL.[5][6] Protect this solution from light.[5]

  • Treatment of Cells:

    • Remove the existing culture medium from the cells.

    • Add 100 µL of the this compound working solution to each well.

    • If testing compounds for their effect on cholesterol uptake, add them to the wells along with the this compound. A positive control, such as U-18666A (a cholesterol transport inhibitor), can be used.[5][6]

  • Incubation: Incubate the plate for 24-72 hours in a cell culture incubator at 37°C.[5][6] The optimal incubation time may vary depending on the cell type. Studies have shown that NBD-cholesterol uptake in THP-1 macrophages can reach a plateau after 4 hours.[8]

  • Quantification:

    • Flow Cytometry:

      • Collect the cells into FACS tubes or a V-bottom plate.

      • Centrifuge at 250 x g for 5 minutes and discard the supernatant.

      • Resuspend the cells in 100-500 µL of a suitable assay buffer.

      • Analyze immediately using a flow cytometer, typically with the FITC or FL1 channel.[5][6] To quench extracellular fluorescence, cells can be resuspended in a Trypan Blue solution before analysis.[9]

    • Fluorescence Microscopy:

      • Remove the medium from the wells.

      • Wash the cells with an appropriate assay buffer.

      • Add fresh assay buffer to the wells.

      • Analyze immediately using a fluorescence microscope with filter sets appropriate for FITC/GFP (e.g., excitation at 488 nm and emission at 540 nm).[10]

    • Fluorescence Plate Reader:

      • Remove the medium from the wells.

      • Replace with an appropriate volume of assay buffer.

      • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5][6]

Cholesterol_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_nbd Prepare 20 µg/mL This compound in Serum-Free Medium treat_cells Treat Cells with This compound (and test compounds) prep_nbd->treat_cells incubate Incubate for 4-72 hours at 37°C treat_cells->incubate wash_cells Wash Cells incubate->wash_cells analysis_choice Choose Method wash_cells->analysis_choice flow Flow Cytometry analysis_choice->flow microscopy Fluorescence Microscopy analysis_choice->microscopy plate_reader Plate Reader analysis_choice->plate_reader

Experimental workflow for the cellular cholesterol uptake assay.

Cholesterol Efflux Assay

This assay is used to measure the rate at which cholesterol is removed from cells.

Principle: Cells are first loaded with this compound. The medium is then replaced with fresh medium containing cholesterol acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I). The amount of this compound that moves from the cells to the medium is then quantified.

Detailed Protocol:

  • Cell Seeding and Differentiation: Seed cells (e.g., THP-1 monocytes) in a 12-well or 96-well plate. If necessary, differentiate them into macrophages (e.g., with PMA for THP-1 cells).[11]

  • Loading with this compound:

    • Prepare a working solution of this compound (e.g., 5 µM in serum-free medium).[11][12]

    • Incubate the cells with this solution for a sufficient time to allow for uptake (e.g., 4 hours at 37°C).[11]

  • Washing: After loading, wash the cells multiple times with a buffer like PBS to remove any extracellular this compound.[11][12]

  • Efflux:

    • Add fresh serum-free medium containing the cholesterol acceptor of interest (e.g., HDL at 50 µg/mL or apoA-I at 50 µg/mL).[11] Include control wells with no acceptor.

    • Incubate for a specific period (e.g., 4 hours at 37°C).[11]

  • Quantification:

    • Carefully collect the medium from each well.

    • Lyse the cells in the wells with a suitable lysis buffer (e.g., 100 µL of lysis solution with shaking for 25 minutes).[12]

    • Measure the fluorescence intensity in both the collected medium and the cell lysate using a fluorescence plate reader.

  • Calculation: The percentage of cholesterol efflux is calculated as follows:

    • % Efflux = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100.[11]

Cholesterol_Efflux_Signaling cluster_cell Macrophage nbd_chol 25-NBD Cholesterol (intracellular) abc_transporter ABC Transporter (e.g., ABCA1, ABCG1) nbd_chol->abc_transporter Efflux via acceptor Cholesterol Acceptor (e.g., ApoA-I, HDL) abc_transporter->acceptor

Simplified signaling pathway of cholesterol efflux.

Data Interpretation and Considerations

Quantitative Data Summary:

The following table summarizes typical concentration ranges and incubation times for experiments using this compound.

ParameterTypical RangeCell Type ExampleReference
Uptake Assay Concentration 20 µg/mLJurkat, Caco-2, Huh-7[5][6]
Uptake Assay Incubation Time 24-72 hoursJurkat, Caco-2[5][6]
Efflux Assay Loading Concentration 5 µMTHP-1 Macrophages[11][12]
Efflux Assay Loading Time 4 hoursTHP-1 Macrophages[11]
Efflux Assay Efflux Time 4 hoursTHP-1 Macrophages[11]
Fluorescence Lifetime (τtot) in control HEK293 cells 5.1 ± 0.1 nsHEK293[13]
Fluorescence Lifetime (τtot) in cholesterol-depleted HEK293 cells 4.4 ± 0.1 nsHEK293[13]

Limitations and Alternatives:

  • Structural Differences: The NBD group is bulky and may influence the interaction of the cholesterol analog with proteins and its partitioning into different membrane domains.[3]

  • Metabolic Alterations: The NBD moiety can be subject to cellular metabolism, which may affect its fluorescence and distribution.

  • Alternative Probes: Other fluorescent cholesterol analogs are available, each with its own advantages and disadvantages.

    • Dehydroergosterol (DHE): An intrinsically fluorescent sterol that more closely mimics the behavior of native cholesterol in some model systems.[3]

    • BODIPY-Cholesterol: A probe with good fluorescence properties, though its partitioning into lipid droplets may be higher than that of DHE.[14]

    • 22-NBD-Cholesterol: Another NBD-labeled cholesterol that may be better suited for cholesterol efflux studies, while 25-NBD-cholesterol is often used for membrane dynamics research.[12]

Conclusion

This compound is a powerful and widely used tool for the real-time visualization and quantification of cholesterol transport processes in living cells. While researchers should be mindful of its potential limitations, the detailed protocols and data presented in this guide provide a solid foundation for its effective application in studies of cholesterol metabolism. By carefully designing experiments and considering the properties of the probe, valuable insights can be gained into the complex mechanisms governing cellular cholesterol homeostasis.

References

25-NBD Cholesterol: A Fluorescent Probe for Elucidating Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD cholesterol (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a fluorescently labeled analog of cholesterol that has emerged as a valuable tool for investigating lipid metabolism, membrane dynamics, and the intricate interactions between lipids and proteins.[] The attachment of the nitrobenzoxadiazole (NBD) fluorophore to the cholesterol backbone allows for the visualization and tracking of cholesterol molecules within cellular and model membrane systems.[2][3] This guide provides a comprehensive overview of the applications of this compound, with a focus on its use as a probe for studying lipid-protein interactions, detailed experimental protocols, and quantitative data analysis.

Properties of this compound

This compound closely mimics the structure of native cholesterol, enabling its incorporation into membranes where it can probe cholesterol-containing domains.[4] The NBD group, positioned at the hydrophobic terminus of the cholesterol molecule, provides the fluorescent signal necessary for detection.[4] However, it's important to note that the bulky NBD group can influence the molecule's behavior, and in some cellular contexts, it has been observed to be mistargeted to mitochondria.[5] Molecular dynamics simulations have suggested that the NBD tail may orient towards the lipid/water interface, which can affect its interaction with the surrounding lipid environment.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₄₈N₄O₄[7]
Molecular Weight564.759 g/mol [2]
Excitation Maximum~464-497 nm[4]
Emission Maximum~512-551 nm[4]
Storage-20°C, protect from light[2]

Applications in Studying Lipid-Protein Interactions

The fluorescence of this compound is sensitive to its local environment, making it a powerful tool for investigating the binding of cholesterol to proteins. Changes in fluorescence intensity, lifetime, and polarization can provide insights into binding events, conformational changes, and the dynamics of these interactions.

Quantitative Analysis of Protein Binding

Several studies have utilized this compound to quantify the binding affinity of proteins for cholesterol. For instance, the interaction between this compound and sterol carrier protein-2 (SCP-2) has been characterized using surface plasmon resonance (SPR) and fluorescence titration.[8] Similarly, its interaction with microbial cholesterol oxidase has been studied to determine kinetic parameters.[9]

Table 2: Quantitative Data on this compound-Protein Interactions

ProteinMethodParameterValueReference
Sterol Carrier Protein-2 (SCP-2)Surface Plasmon Resonance (SPR)Kd38 nM[8]
Sterol Carrier Protein-2 (SCP-2)Fluorescence TitrationKd31.7 ± 6.0 nM[8]
Microbial Cholesterol Oxidase (from Brevibacterium sterolicum)Enzyme KineticsKm58.1 ± 5.9 µM[9]
Microbial Cholesterol Oxidase (from Brevibacterium sterolicum)Enzyme Kineticskcat0.66 ± 0.14 s⁻¹[9]

Experimental Protocols

Fluorescence Spectroscopy for Binding Affinity Determination

This protocol describes a general method for determining the dissociation constant (Kd) of a protein-25-NBD cholesterol interaction using fluorescence titration.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a stock solution of the protein of interest in a suitable buffer.

    • The final concentration of the organic solvent in the assay should be kept to a minimum to avoid affecting protein structure and function.

  • Fluorescence Titration:

    • In a fluorometer cuvette, add a fixed concentration of the protein to the buffer.

    • Record the initial fluorescence spectrum of the protein solution (if it has intrinsic fluorescence).

    • Sequentially add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum of this compound (excitation typically around 470 nm, emission scan from 500 to 600 nm).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_protein Prepare Protein Solution titrate Add this compound Aliquots to Protein prep_protein->titrate prep_probe Prepare this compound Stock prep_probe->titrate measure Measure Fluorescence titrate->measure Equilibrate plot Plot Fluorescence vs. Concentration measure->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Fluorescence Titration Workflow

Fluorescence Lifetime Imaging Microscopy (FLIM) in Live Cells

FLIM can be used to study the microenvironment of this compound in living cells, providing insights into membrane organization and cholesterol depletion.[10]

Methodology:

  • Cell Culture and Labeling:

    • Culture cells (e.g., HEK293 cells) on glass-bottom dishes suitable for microscopy.[10]

    • Incubate the cells with a solution containing this compound (e.g., complexed with a carrier like cyclodextrin) for a specific duration to allow for membrane incorporation.

  • Cholesterol Depletion (Optional):

    • To study the effects of cholesterol depletion, treat the labeled cells with an agent like β-cyclodextrin (β-CDX).[10]

  • FLIM Imaging:

    • Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) system.

    • Excite the this compound with the pulsed laser (e.g., 468 nm).[11]

    • Collect the emitted photons and record their arrival times relative to the laser pulse.

  • Data Analysis:

    • Analyze the fluorescence decay curves to determine the fluorescence lifetime (τ) of this compound in different regions of the cell.

    • Changes in fluorescence lifetime can indicate alterations in the membrane environment, such as increased hydration upon cholesterol depletion.[10]

start Start cell_culture Culture Cells start->cell_culture labeling Label Cells with this compound cell_culture->labeling cholesterol_depletion Treat with β-CDX (Optional) labeling->cholesterol_depletion flim_imaging FLIM Imaging labeling->flim_imaging cholesterol_depletion->flim_imaging data_analysis Analyze Fluorescence Lifetime flim_imaging->data_analysis end End data_analysis->end

FLIM Experimental Workflow

Förster Resonance Energy Transfer (FRET) for Proximity Studies

FRET can be employed to measure the proximity between this compound and a fluorescently labeled protein or another lipid, providing evidence of direct interaction.

Methodology:

  • Probe Selection:

    • This compound can serve as either the donor or acceptor fluorophore, depending on the spectral properties of the other fluorescent probe.

    • The protein of interest can be fluorescently labeled or contain intrinsic fluorophores like tryptophan.

  • Sample Preparation:

    • For in vitro studies, reconstitute the fluorescently labeled protein and this compound into liposomes.

    • For cellular studies, express a fluorescently tagged protein in cells and then label with this compound.

  • FRET Measurement:

    • Measure the fluorescence emission of the donor in the presence and absence of the acceptor.

    • FRET is detected as a decrease in the donor's fluorescence intensity and lifetime, and an increase in the acceptor's sensitized emission.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the donor intensity in the presence of the acceptor and ID is the donor intensity in the absence of the acceptor.

    • The FRET efficiency can be related to the distance between the donor and acceptor.

donor Donor Fluorophore (e.g., Tryptophan in Protein) energy_transfer Non-radiative Energy Transfer donor->energy_transfer <10 nm donor_emission Donor Emission (Quenched) donor->donor_emission acceptor Acceptor Fluorophore (this compound) acceptor_emission Acceptor Emission (Sensitized) acceptor->acceptor_emission excitation Excitation of Donor excitation->donor energy_transfer->acceptor

Principle of FRET Measurement

Signaling Pathways and Cellular Processes

This compound has been instrumental in studying various cellular processes involving cholesterol, such as its uptake, trafficking, and role in signaling pathways. For example, it has been used to investigate cholesterol efflux promoted by certain compounds and to study cholesterol absorption in the intestine.[2][12]

extracellular Extracellular this compound membrane Plasma Membrane extracellular->membrane uptake Cellular Uptake membrane->uptake trafficking Intracellular Trafficking uptake->trafficking protein_interaction Interaction with Target Protein trafficking->protein_interaction downstream_effects Downstream Cellular Effects protein_interaction->downstream_effects

Cellular Fate of this compound

Conclusion

This compound is a versatile and powerful fluorescent probe for investigating the complex world of lipid-protein interactions. Its ability to mimic native cholesterol, coupled with its environment-sensitive fluorescence, allows researchers to obtain quantitative data on binding affinities, visualize cholesterol trafficking in live cells, and probe the proximity of cholesterol to specific proteins. The experimental protocols outlined in this guide provide a framework for utilizing this compound in various research applications, from basic biophysical studies to cellular imaging. As our understanding of the critical role of cholesterol in cellular function and disease continues to grow, tools like this compound will remain indispensable for advancing our knowledge in this field.

References

Methodological & Application

Protocol for Cellular Loading with 25-NBD Cholesterol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-04

Introduction

25-NBD Cholesterol is a fluorescent analog of cholesterol that is widely utilized in cellular biology and drug development to investigate the dynamics of cholesterol trafficking and uptake. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the cholesterol molecule allows for direct visualization and quantification of cholesterol distribution and transport within living cells. This application note provides a comprehensive protocol for loading various cell types with this compound and outlines methods for subsequent analysis.

Principle

This compound, when introduced to cultured cells, mimics the behavior of endogenous cholesterol and is incorporated into cellular membranes. Its fluorescence allows researchers to track its movement and localization to various organelles, providing insights into cholesterol transport pathways. Dysregulation of these pathways is implicated in numerous diseases, including atherosclerosis and Niemann-Pick type C disease, making this compound a valuable tool for studying these conditions and for screening potential therapeutic compounds.

Materials and Reagents

  • This compound (typically supplied in an organic solvent like ethanol (B145695) or DMSO)

  • Cell culture medium (appropriate for the cell line in use, e.g., RPMI, DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., THP-1, Caco-2, HEK293)

  • Black, clear-bottom 96-well plates (for plate reader assays)

  • Glass-bottom dishes or chamber slides (for microscopy)

  • Flow cytometry tubes

  • Fluorescence microscope, microplate reader, or flow cytometer

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to handle this compound with care, protecting it from light to prevent photobleaching.

  • Dissolving the reagent: If received as a solid, dissolve this compound in a suitable organic solvent such as ethanol or DMSO to prepare a stock solution. A typical stock concentration is 1-2 mM.

  • Storage: Store the stock solution at -20°C, protected from light.

General Protocol for Loading Cells with this compound

The following is a general procedure that can be adapted for different cell types and experimental setups. Optimization of concentration and incubation time is recommended for each specific cell line and research question.

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, chamber slide) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.

  • Preparation of Loading Medium: Prepare the cell loading medium by diluting the this compound stock solution into a serum-free or low-serum cell culture medium. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.

  • Cell Loading:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound loading medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. Incubation times can vary significantly, from 1 hour to 72 hours, depending on the cell type and the specific pathway being investigated.[1] For instance, in THP-1 macrophages, uptake reaches a plateau after 4 hours of incubation.[2]

  • Washing: After incubation, remove the loading medium and wash the cells two to three times with cold PBS to remove any unbound this compound.

  • Analysis: Proceed with analysis using a fluorescence microscope, microplate reader, or flow cytometer. The excitation and emission maxima for NBD are approximately 465 nm and 535 nm, respectively.[1]

Quantitative Data Summary

The optimal conditions for loading cells with this compound can vary between cell lines. The following tables summarize typical experimental parameters for different cell types.

Table 1: Recommended Loading Conditions for Various Cell Lines

Cell LineThis compound ConcentrationIncubation TimeCulture MediumReference
THP-1 (macrophage-like)5 µM4 hoursRPMI 1640[2]
Caco-25 µM2 hoursDMEM[3]
HEK293Not specifiedNot specifiedNot specified[4]
Jurkat20 µg/mLOvernightRPMI (serum-free)[1]

Table 2: Example of Quantitative Analysis in HEK293 Cells

Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to assess changes in the cellular environment of this compound.

Cell TreatmentMean Fluorescence Lifetime (τtot)Reference
Control HEK293 cells5.1 ± 0.1 ns[4]
β-cyclodextrin-treated HEK293 cells4.4 ± 0.1 ns[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cellular cholesterol uptake assay using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 25-NBD Cholesterol Stock prep_media Prepare Loading Medium prep_stock->prep_media load_cells Load Cells with This compound prep_media->load_cells prep_cells Seed and Culture Cells prep_cells->load_cells incubate Incubate at 37°C load_cells->incubate wash Wash Cells with PBS incubate->wash microscopy Fluorescence Microscopy wash->microscopy plate_reader Microplate Reader wash->plate_reader flow_cytometry Flow Cytometry wash->flow_cytometry

Caption: Workflow for this compound Cellular Uptake Assay.

Cholesterol Efflux Pathway

This compound is a valuable tool for studying cholesterol efflux, a key process in reverse cholesterol transport. This pathway is critical for removing excess cholesterol from peripheral tissues.

G cluster_cell Macrophage cluster_extracellular Extracellular Space NBD_Chol This compound (in cell) ABCA1 ABCA1 NBD_Chol->ABCA1 efflux ABCG1 ABCG1 NBD_Chol->ABCG1 efflux ApoA1 ApoA-I ABCA1->ApoA1 HDL HDL ABCG1->HDL ApoA1->HDL lipidates NBD_HDL NBD-Cholesterol-HDL HDL->NBD_HDL

Caption: Simplified diagram of cholesterol efflux mediated by ABCA1 and ABCG1 transporters.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the stock solution has been stored properly and protected from light.

  • High Background Fluorescence:

    • Ensure thorough washing of cells after incubation to remove all unbound probe.

    • Use a phenol (B47542) red-free medium for the final wash and imaging/reading steps.

  • Cell Death:

    • Decrease the concentration of this compound.

    • Reduce the final concentration of the organic solvent in the loading medium.

    • Decrease the incubation time.

Conclusion

This application note provides a robust and adaptable protocol for loading cells with this compound. By following these guidelines, researchers can effectively utilize this fluorescent cholesterol analog to gain valuable insights into cellular cholesterol dynamics, contributing to a better understanding of lipid metabolism and the development of novel therapeutics.

References

Application Notes and Protocols for 25-NBD Cholesterol in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 25-NBD Cholesterol, a fluorescent analog of cholesterol, for visualizing and tracking its trafficking and distribution in live cells. This document offers recommended concentrations, incubation times, and imaging parameters for various cell types, as well as troubleshooting tips and a schematic of the cholesterol uptake and trafficking pathway.

Introduction

This compound (25-{N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino}-27-norcholesterol) is a valuable tool for studying cellular cholesterol metabolism and dynamics. The nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol molecule allows for its visualization using fluorescence microscopy. It has been utilized in a variety of cell lines to investigate cholesterol transport, storage, and the effects of potential therapeutic agents on these processes. However, it is important to note that the bulky NBD group may alter the exact biological behavior compared to native cholesterol, and in some cell types, it has been observed to accumulate in mitochondria.

Data Presentation

Recommended Staining Conditions for this compound in Various Cell Lines
Cell LineConcentrationIncubation TimeIncubation Buffer/MediumNotes
L-cells (mouse fibroblasts)0.6 mM5 - 30 minutesPhosphate-Buffered Saline (PBS)Direct addition from an ethanol (B145695) stock solution.[1]
Human Fibroblasts10 µM24 hoursCell Culture MediumDelivered via 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) vesicles.
Chinese Hamster Ovary (CHO)Not specifiedNot specifiedCell Culture MediumPredominantly targets mitochondria in this cell line.[1]
Human Embryonic Kidney 293 (HEK293)Not specified1 hourNot specifiedUsed in fluorescence lifetime imaging microscopy (FLIM) studies.[2][3]
General Cholesterol Uptake Assay20 µg/mL24 - 72 hoursSerum-free Culture MediumRecommended concentration for a commercial assay kit.[4]
C2C12 (mouse myoblasts)1 µM30 minutesDMEM with 0.5% fatty acid-free BSACells were pre-treated to deplete cholesterol.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type and experimental goals.

Materials:

  • This compound (stock solution in ethanol or DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/535 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization study.

    • Vortex the solution gently to ensure it is well-mixed.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 24 hours). Incubation time should be optimized for the specific cell type and research question.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., serum-free medium or a specialized live-cell imaging solution) to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD.

    • Acquire images at different time points to observe the trafficking of this compound.

Protocol 2: Cholesterol Depletion and this compound Uptake

This protocol is designed for studying the uptake of cholesterol in cells with depleted cholesterol levels.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • This compound

  • Cells of interest

  • Serum-free medium with fatty acid-free Bovine Serum Albumin (BSA)

Procedure:

  • Cholesterol Depletion:

    • Wash cells with serum-free medium.

    • Incubate cells with a cholesterol-depleting agent, such as MβCD (e.g., 0.5% in DMEM with 0.5% fatty acid-free BSA), for a specified time (e.g., 2 hours).

  • Staining:

    • Prepare a complex of this compound with MβCD in serum-free medium (e.g., 1 µM this compound with 0.1% MβCD in DMEM with 0.5% fatty acid-free BSA).

    • Remove the cholesterol depletion medium and wash the cells.

    • Add the this compound-MβCD complex to the cells and incubate for the desired time (e.g., 30 minutes).

  • Washing and Imaging:

    • Follow steps 4 and 5 from Protocol 1.

Mandatory Visualization

Experimental Workflow for Live Cell Imaging with this compound

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_seeding Seed cells on glass-bottom dish cell_growth Culture to 50-70% confluency cell_seeding->cell_growth wash_cells1 Wash cells with PBS cell_growth->wash_cells1 prepare_staining Prepare 25-NBD Cholesterol solution add_stain Incubate with This compound prepare_staining->add_stain wash_cells1->add_stain wash_cells2 Wash cells to remove excess probe add_stain->wash_cells2 add_imaging_medium Add imaging medium wash_cells2->add_imaging_medium acquire_images Acquire images with fluorescence microscope add_imaging_medium->acquire_images analyze_images Analyze image data for localization and trafficking acquire_images->analyze_images cholesterol_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm ldl LDL Particle (with Cholesterol Esters) ldlr LDL Receptor ldl->ldlr Binding endosome Early Endosome ldlr->endosome Endocytosis lysosome Late Endosome/ Lysosome endosome->lysosome free_chol Free Cholesterol lysosome->free_chol Hydrolysis of Cholesterol Esters er Endoplasmic Reticulum (ER) free_chol->er golgi Golgi Apparatus free_chol->golgi mitochondria Mitochondria free_chol->mitochondria er->golgi lipid_droplet Lipid Droplet (Cholesterol Ester Storage) er->lipid_droplet Esterification (ACAT) golgi->ldlr Receptor Recycling golgi->er

References

Application Notes and Protocols for 25-NBD Cholesterol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely utilized in cellular and molecular biology to investigate the dynamics of cholesterol trafficking, metabolism, and membrane interactions. The molecule incorporates a nitrobenzoxadiazole (NBD) fluorophore on its alkyl side chain, which allows for direct visualization of its distribution and movement within live or fixed cells using fluorescence microscopy. Its environmental sensitivity, where its fluorescence properties can change based on the polarity of its surroundings, provides additional insights into the lipid environment.

These application notes provide detailed protocols and recommended settings for using this compound in various fluorescence microscopy applications.

Spectroscopic Properties and Recommended Microscopy Settings

The NBD fluorophore is characterized by excitation in the blue region of the visible spectrum and emission in the green region. This makes it compatible with common laser lines and filter sets found on most fluorescence microscopes.

Spectral Data Summary
ParameterWavelength/ValueNotes
Excitation Maximum ~470-488 nmCompatible with 488 nm and 473 nm laser lines.
Emission Maximum ~530-560 nmEmission peak can shift depending on the polarity of the environment. A shift to a shorter wavelength (blueshift) typically indicates a more hydrophobic environment.[1]
Recommended Filter Set Standard FITC / GFPExcitation Filter: 470/40 nm; Dichroic Mirror: 495 nm; Emission Filter: 525/50 nm.
Common Laser Lines 458 nm, 473 nm, 488 nmThe 488 nm laser line is most commonly used for excitation.[2][3][4]
Molar Extinction Coeff. ~25,000 cm⁻¹M⁻¹In methanol.
Quantum Yield VariesHighly dependent on the solvent environment.
Fluorescence Lifetime (τ) ~4.4 - 5.1 nsCan vary with changes in the membrane environment, such as cholesterol depletion.[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cholesterol Uptake and Trafficking

This protocol describes the labeling of live cultured cells with this compound to visualize its uptake and subsequent intracellular distribution.

Materials:

  • This compound (stored at -20°C, protected from light)[6][]

  • Ethanol (B145695) or DMSO for stock solution

  • Cultured mammalian cells (e.g., CHO, HEK293, Macrophages) grown on glass-bottom dishes or chamber slides

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ethanol or DMSO.[8] Store aliquots at -20°C.

  • Cell Culture: Plate cells on a suitable imaging dish and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Dilute the this compound stock solution into serum-free culture medium to a final concentration of 1-20 µg/mL.[3][8] A common starting concentration is 1 µg/mL.[3] The final solvent concentration should be less than 0.5%.

  • Cell Labeling: a. Wash the cells twice with warm PBS. b. Remove the PBS and add the pre-warmed labeling medium to the cells. c. Incubate the cells for 1 to 4 hours at 37°C in a cell culture incubator.[9] Incubation time can be optimized depending on the cell type and experimental goals. For some assays, incubation can extend from 24 to 72 hours.[8]

  • Washing: After incubation, wash the cells three times with warm PBS to remove excess probe from the medium.

  • Imaging: a. Add fresh, pre-warmed PBS or serum-free medium to the cells for imaging. b. Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂). c. Visualize the cells using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~540 nm).[3] d. Acquire images using a confocal or widefield fluorescence microscope. Intracellular structures such as the plasma membrane, endosomes, and lipid droplets will become fluorescent as the probe is internalized and transported.[3][9]

Protocol 2: Fixed-Cell Staining for Cholesterol Distribution

This protocol is for fixing cells after labeling with this compound to analyze its steady-state distribution.

Materials:

  • Labeled cells (from Protocol 1, Step 4)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (with or without DAPI for nuclear counterstain)

  • Coverslips and microscope slides

Procedure:

  • Cell Labeling: Follow steps 1-4 from the Live-Cell Imaging Protocol.

  • Fixation: a. After labeling, wash the cells twice with PBS. b. Add 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS to remove the fixative.

  • Mounting: a. If using a chamber slide, remove the chamber and add a drop of mounting medium. b. Carefully place a coverslip over the cells, avoiding air bubbles. c. Seal the coverslip with nail polish for long-term storage.

  • Imaging: a. Image the fixed cells using a fluorescence microscope with a FITC/GFP filter set. b. The fluorescent signal will show the localization of the cholesterol analog at the time of fixation. This method is useful for co-localization studies with immunofluorescently labeled proteins.

Data Interpretation and Known Limitations

  • Environmental Sensitivity: The NBD fluorophore is sensitive to its local environment. When this compound moves from the polar environment of the aqueous medium or the membrane surface to the nonpolar interior of lipid droplets (upon esterification by ACAT), its fluorescence intensity typically increases, and the emission spectrum may show a blueshift.[1][3]

  • Mimicry of Native Cholesterol: While a valuable tool, this compound does not perfectly replicate the behavior of endogenous cholesterol. The bulky NBD group on the hydrophobic tail can alter its orientation and partitioning within membranes.[10][11]

  • Mistargeting: In some cell types, such as CHO cells, this compound has been reported to be mistargeted to mitochondria, an organelle with low cholesterol content.[10][12] Researchers should validate its localization in their specific experimental system.

  • Photostability: Like many fluorescent probes, this compound is susceptible to photobleaching. Use the lowest possible excitation power and exposure times during imaging to minimize this effect.

Diagrams and Workflows

Cholesterol Uptake and Intracellular Transport Pathway

Cholesterol_Pathway ext Extracellular This compound pm Plasma Membrane ext->pm Uptake endo Endosome pm->endo Endocytosis mito Mitochondria (Potential Mistargeting) pm->mito Mistargeting efflux Efflux from Cell pm->efflux e.g., via HDL er Endoplasmic Reticulum (ER) endo->er golgi Golgi Apparatus endo->golgi er->golgi Vesicular & Non-Vesicular Transport ld Lipid Droplet (Esterified Form) er->ld ACAT-mediated Esterification golgi->pm

Caption: Cellular trafficking pathway of this compound after uptake.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Workflow prep_cells 1. Plate Cells on Imaging Dish prep_medium 2. Prepare Labeling Medium (1-20 µg/mL this compound) prep_cells->prep_medium wash1 3. Wash Cells (PBS) prep_medium->wash1 incubate 4. Incubate 1-4h at 37°C wash1->incubate wash2 5. Wash Cells (PBS) incubate->wash2 image 6. Image in Live-Cell Chamber (Ex: 488nm, Em: 540nm) wash2->image analyze 7. Analyze Data (Localization, Intensity, Time-lapse) image->analyze

Caption: Step-by-step workflow for live-cell imaging with this compound.

References

Application Notes: Utilizing 25-NBD Cholesterol for Macrophage Cholesterol Efflux Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of cholesterol in macrophages, leading to the formation of foam cells, is a critical event in the pathogenesis of atherosclerosis. Understanding the mechanisms of cholesterol efflux, the process by which macrophages release excess cholesterol, is paramount for the development of novel therapies. 25-NBD Cholesterol, a fluorescent analog of cholesterol, serves as a valuable tool for studying this process. Its intrinsic fluorescence allows for a more straightforward and less hazardous alternative to traditional radiolabeled cholesterol ([³H]-cholesterol) assays.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in macrophage cholesterol efflux assays.

Advantages and Considerations of this compound

This compound offers several advantages for studying cholesterol trafficking:

  • Safety: It eliminates the need for radioactive isotopes and the associated disposal challenges.[1][3]

  • Simplified Detection: The fluorescent signal can be readily quantified using a fluorescence plate reader, simplifying the experimental workflow.[2]

  • High-Throughput Screening: The non-radioactive and plate-based format makes it amenable to high-throughput screening of compounds that may modulate cholesterol efflux.

However, researchers should consider the following:

  • Structural Differences: The addition of the NBD fluorophore alters the cholesterol molecule, which may influence its trafficking and interaction with cellular proteins compared to native cholesterol.

  • Potential for Artifacts: Like all fluorescent probes, this compound is susceptible to photobleaching and its fluorescence can be influenced by the local environment.

Despite these considerations, studies have shown a significant correlation between cholesterol efflux measured with this compound and the conventional [³H]-cholesterol method, validating its use as a reliable substitute in many applications.[2][3]

Comparison of Fluorescent Cholesterol Analogs

Several fluorescently labeled cholesterol analogs are available for cellular studies. The choice of probe can significantly impact experimental outcomes due to differences in their structure and how they mimic the behavior of native cholesterol.

Fluorescent AnalogLabeling PositionKey CharacteristicsReference(s)
This compound Alkyl side chainGood candidate for live-cell trafficking studies.[4]
22-NBD Cholesterol Alkyl side chainHas been used to investigate intracellular cholesterol trafficking.[2]
BODIPY-Cholesterol Carbon 24 of the sterol side chainA promising analog that supplements intrinsically fluorescent probes.[5]
Dansyl-Cholesterol Steroid ring systemIts localization may significantly affect lipid acyl chain packing.[5]

Experimental Workflow for Cholesterol Efflux Assay

The general workflow for a cholesterol efflux assay using this compound involves several key steps, from cell culture to data analysis.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Macrophage Cell Culture (e.g., THP-1, RAW264.7) differentiation Differentiation (for THP-1 monocytes) cell_culture->differentiation labeling Labeling with This compound differentiation->labeling equilibration Equilibration labeling->equilibration efflux Cholesterol Efflux (with acceptors like HDL, apoA-I) equilibration->efflux measurement Fluorescence Measurement (Medium and Cell Lysate) efflux->measurement calculation Calculation of % Cholesterol Efflux measurement->calculation

Figure 1: Experimental workflow for the this compound efflux assay.

Protocols

Protocol 1: Cholesterol Efflux Assay in THP-1 Derived Macrophages

This protocol is adapted from studies characterizing this compound efflux in the human THP-1 cell line.[2][3]

1. Materials

  • THP-1 human monocytic leukemia cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Human Apolipoprotein A-I (ApoA-I)

  • Human High-Density Lipoprotein (HDL)

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100

  • 96-well black, clear-bottom plates

2. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL.[2]

  • Incubate for 48-72 hours. After incubation, the cells will be adherent.

  • Wash the differentiated macrophages twice with PBS.

3. Labeling with this compound

  • Prepare a labeling medium of phenol (B47542) red-free RPMI-1640 containing 5 µM this compound.[2]

  • Add the labeling medium to the cells and incubate for 4 hours at 37°C.[2] This incubation time has been shown to be optimal for uptake.[1][3]

4. Cholesterol Efflux

  • After labeling, wash the cells three times with PBS.

  • Add serum-free RPMI-1640 containing the desired cholesterol acceptor.

    • ApoA-I: 10-100 µg/mL[2]

    • HDL: 5-100 µg/mL[2]

    • Include a negative control with serum-free medium containing 0.2% BSA.

  • Incubate for 4-8 hours at 37°C. The efflux reaches a plateau after 8 hours.[2]

5. Measurement and Data Analysis

  • After the efflux period, carefully collect the medium from each well.

  • Lyse the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for at least 1 hour at room temperature.[2]

  • Measure the fluorescence intensity (FI) of the collected medium and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculate the percentage of cholesterol efflux using the following formula: % Cholesterol Efflux = [FI (medium) / (FI (medium) + FI (cell lysate))] x 100

Protocol 2: Cholesterol Efflux Assay in RAW264.7 Macrophages

This protocol is suitable for the murine macrophage cell line RAW264.7.

1. Materials

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Bovine Serum Albumin (BSA)

  • Apolipoprotein A-I (ApoA-I)

  • High-Density Lipoprotein (HDL)

  • Phosphate-Buffered Saline (PBS)

  • Triton X-100

  • 96-well black, clear-bottom plates

2. Cell Culture

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into a 96-well plate and allow them to adhere and reach approximately 80% confluency.

3. Labeling with this compound

  • Prepare a labeling medium of DMEM containing this compound. A common approach is to incubate for 24 hours.[6]

  • Add the labeling medium to the cells and incubate for the desired time at 37°C.

4. Cholesterol Efflux

  • After labeling, wash the cells three times with PBS.

  • Add serum-free DMEM containing the cholesterol acceptor.

    • ApoA-I or HDL: Concentrations should be optimized for the specific experimental conditions.

    • Include a negative control with serum-free medium containing 0.2% BSA.

  • Incubate for a specified time, for example, 6 hours, to measure efflux.[6]

5. Measurement and Data Analysis

  • Follow the same procedure for fluorescence measurement and data analysis as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound efflux assay.

Table 1: Recommended Concentrations and Incubation Times for THP-1 Macrophages

ParameterValueReference(s)
PMA for Differentiation 100 ng/mL[2]
Differentiation Time 48-72 hours[2]
This compound Labeling Concentration 5 µM[2]
Labeling Time 4 hours[2][3]
ApoA-I Efflux Concentration 10 - 100 µg/mL[2]
HDL Efflux Concentration 5 - 100 µg/mL[2]
Efflux Time 4 - 8 hours[2]

Table 2: Correlation of this compound with [³H]-Cholesterol Efflux in THP-1 Cells

AcceptorCorrelation Coefficient (R²)P-valueReference(s)
HDL 0.876<0.001[2][3]
ApoA-I 0.837<0.001[2][3]

Signaling Pathway in Macrophage Cholesterol Efflux

The efflux of cholesterol from macrophages is a tightly regulated process involving a network of signaling pathways. A key pathway involves the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Liver X Receptor alpha (LXRα), which transcriptionally regulate the expression of ATP-binding cassette (ABC) transporters responsible for cholesterol export.

G oxLDL Oxidized LDL PPARg PPARγ oxLDL->PPARg Activates LXRa LXRα PPARg->LXRa Upregulates ABCG1 ABCG1 CholesterolEfflux Cholesterol Efflux ABCG1->CholesterolEfflux Mediates LXRα LXRα LXRα->ABCG1 Upregulates Expression

References

Live Cell Imaging Protocol for Tracking 25-NBD Cholesterol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital component of mammalian cell membranes, influencing membrane fluidity, organization, and the function of membrane-associated proteins. The intricate trafficking of cholesterol between organelles is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick type C disease. 25-NBD Cholesterol (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a fluorescent analog of cholesterol widely used to visualize and quantify cholesterol transport and distribution in living cells. The nitrobenzoxadiazole (NBD) fluorophore allows for real-time tracking of cholesterol dynamics using fluorescence microscopy. This application note provides a detailed protocol for live-cell imaging using this compound, data interpretation guidelines, and an overview of its application in studying cholesterol transport pathways.

Principle

This compound mimics the behavior of endogenous cholesterol and can be incorporated into cellular membranes. Its fluorescence properties are sensitive to the local environment, providing insights into membrane polarity and lipid packing. Upon excitation, typically around 485 nm, it emits fluorescence at approximately 535 nm, which can be detected using standard FITC/GFP filter sets on a fluorescence microscope, plate reader, or flow cytometer. By monitoring the fluorescence intensity and localization of this compound over time, researchers can study its uptake, intracellular trafficking, and efflux, providing valuable information on cellular cholesterol metabolism.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from live-cell imaging experiments using this compound.

ParameterCell TypeConditionValueReference
Fluorescence Lifetime (τtot) HEK293Control5.1 ± 0.1 ns[1][2]
HEK293Cholesterol Depletion (β-cyclodextrin)4.4 ± 0.1 ns[1][2]
Uptake Concentration THP-1 macrophages4-hour incubation5 µmol/l[3]
Working Concentration VariousGeneral Live Cell Imaging20 µg/ml[4]

Experimental Protocols

Materials
  • This compound (powder or stock solution)

  • Cell culture medium (serum-free for labeling, phenol (B47542) red-free for imaging recommended)

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with a temperature and CO2-controlled environmental chamber

  • FITC/GFP filter set (Excitation: ~485 nm, Emission: ~535 nm)

  • Optional: Hoechst 33342 or other live-cell nuclear stain

  • Optional: Positive control for cholesterol transport inhibition (e.g., U-18666A)

Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound. If starting from a powder, dissolve it in ethanol (B145695) or DMSO.[4][5]

  • Store the stock solution at -20°C, protected from light. [4] The solution should be stable for several months under these conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed cells on glass-bottom dish reagent_prep Prepare this compound labeling solution incubation Incubate cells with labeling solution reagent_prep->incubation wash Wash cells with serum-free medium incubation->wash imaging Live-cell imaging wash->imaging quantification Image analysis and quantification imaging->quantification interpretation Data interpretation quantification->interpretation G PM Plasma Membrane EE Early Endosome PM->EE Endocytosis LE Late Endosome EE->LE ERC Endocytic Recycling Compartment EE->ERC Lysosome Lysosome LE->Lysosome Golgi Golgi Apparatus LE->Golgi ERC->PM Recycling ER Endoplasmic Reticulum Golgi->ER ER->PM Non-vesicular transport ER->Golgi LD Lipid Droplets ER->LD Esterification & Storage LD->ER Hydrolysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-NBD Cholesterol is a fluorescent analog of cholesterol that serves as a valuable tool for investigating the dynamics of cholesterol trafficking, including uptake, transport, and efflux in living cells.[1][2] The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of cholesterol movement and distribution within cellular compartments.[1] This document provides detailed application notes and protocols for the analysis of cells labeled with this compound using flow cytometry, a powerful technique for high-throughput, quantitative analysis at the single-cell level.[1][3]

Applications

The use of this compound in conjunction with flow cytometry has a broad range of applications in cellular biology and drug development, including:

  • Studying Cholesterol Metabolism: Elucidating the pathways of cholesterol uptake, intracellular transport, and esterification.

  • Investigating Cholesterol Efflux: Quantifying the removal of cholesterol from cells, a critical process in preventing atherosclerosis, and studying the role of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1.[4][5]

  • High-Throughput Screening: Screening compound libraries for potential drugs that modulate cholesterol transport.

  • Disease Research: Investigating dysregulation of cholesterol trafficking in diseases such as Niemann-Pick disease and atherosclerosis.[2]

  • Characterizing Lipid Transporter Activity: Assessing the function of proteins involved in moving lipids across cellular membranes.[1][3]

Key Experimental Protocols

Protocol 1: Cellular Cholesterol Uptake Assay

This protocol details the steps for quantifying the uptake of this compound by cultured cells using flow cytometry.

Materials:

  • This compound (typically dissolved in ethanol (B145695) or DMSO)

  • Cultured cells (e.g., CHO-K1, THP-1, Jurkat)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer tubes

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer with a blue laser (488 nm excitation)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.[1]

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.[1] For suspension cells, pellet by centrifugation.

    • Wash the cells with PBS and resuspend in serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Labeling with this compound:

    • Prepare a working solution of this compound in serum-free medium. A final concentration of 1-5 µM is a common starting point, though optimization may be required.[6]

    • Add the this compound working solution to the cell suspension.

    • Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a cell culture incubator. Time-course experiments are recommended to determine optimal incubation time.[6]

  • Sample Preparation for Flow Cytometry:

    • Following incubation, place the tubes on ice to stop the uptake process.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) at 4°C.

    • Remove the supernatant containing unincorporated this compound.

    • Wash the cells twice with cold PBS.

    • Resuspend the final cell pellet in cold PBS or a suitable sheath fluid for flow cytometry.

    • Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the this compound with a 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 530/30 nm bandpass filter).

    • Collect data for forward scatter (FSC), side scatter (SSC), and fluorescence channels for this compound and the viability dye.

    • Gate on the live, single-cell population to determine the mean fluorescence intensity (MFI) of this compound.

Experimental Workflow for Cholesterol Uptake Assay

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Culture Cells harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Serum-Free Medium harvest->resuspend add_nbd Add this compound resuspend->add_nbd incubate Incubate at 37°C add_nbd->incubate wash_cells Wash to Remove Unbound Probe incubate->wash_cells add_viability_dye Add Viability Dye wash_cells->add_viability_dye flow_cytometry Flow Cytometry Analysis add_viability_dye->flow_cytometry data_analysis Data Analysis (MFI) flow_cytometry->data_analysis

Caption: Workflow for quantifying cellular cholesterol uptake using this compound and flow cytometry.

Protocol 2: Cholesterol Efflux Assay

This protocol is designed to measure the rate at which cells export this compound to extracellular acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).

Materials:

  • All materials from Protocol 1

  • Cholesterol acceptors (e.g., HDL, ApoA-I)

  • Serum-free medium

Procedure:

  • Cell Loading with this compound:

    • Follow steps 1 and 2 of the Cellular Cholesterol Uptake Assay (Protocol 1) to load the cells with this compound. An incubation time of 4 hours is often sufficient for adequate loading.[6]

  • Initiating Cholesterol Efflux:

    • After loading, wash the cells twice with warm PBS to remove excess this compound.

    • Resuspend the cells in serum-free medium containing the desired concentration of cholesterol acceptors (e.g., 50 µg/mL HDL).[6] Include a control group with no acceptors.

    • Incubate the cells at 37°C for a specific period (e.g., 1 to 4 hours) to allow for cholesterol efflux.[6]

  • Sample Collection and Analysis:

    • At the end of the incubation, pellet the cells by centrifugation.

    • Carefully collect the supernatant, which contains the effuxed this compound.

    • Wash the cell pellet with cold PBS and resuspend for flow cytometry analysis as described in Protocol 1.

    • The fluorescence of the supernatant can be measured using a plate reader to quantify the amount of effuxed cholesterol.

    • The remaining cellular fluorescence is quantified by flow cytometry.

  • Data Calculation:

    • The percentage of cholesterol efflux can be calculated as follows: Efflux (%) = (Fluorescence of supernatant) / (Fluorescence of supernatant + Fluorescence of cell pellet) x 100

Experimental Workflow for Cholesterol Efflux Assay

G cluster_loading Cell Loading cluster_efflux Efflux cluster_quantification Quantification load_cells Load Cells with this compound wash_loading Wash to Remove Excess Probe load_cells->wash_loading add_acceptors Add Cholesterol Acceptors (e.g., HDL) wash_loading->add_acceptors incubate_efflux Incubate at 37°C add_acceptors->incubate_efflux separate_cells Separate Cells and Supernatant incubate_efflux->separate_cells analyze_cells Analyze Cells (Flow Cytometry) separate_cells->analyze_cells analyze_supernatant Analyze Supernatant (Plate Reader) separate_cells->analyze_supernatant calculate_efflux Calculate % Efflux analyze_cells->calculate_efflux analyze_supernatant->calculate_efflux

Caption: Workflow for quantifying cellular cholesterol efflux using this compound.

Data Presentation

Quantitative data from flow cytometry experiments with this compound can be effectively summarized in tables for comparison across different experimental conditions.

Table 1: Example of this compound Uptake in Different Cell Lines

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
JurkatVehicle Control1500 ± 1201.0
JurkatU-18666A (1.25 µM)3200 ± 2502.1
JurkatU-18666A (2.5 µM)4500 ± 3103.0
Caco-2Vehicle Control2100 ± 1801.0
Caco-2U-18666A (1.25 µM)4800 ± 3502.3
Caco-2U-18666A (2.5 µM)6500 ± 4203.1

Data is hypothetical and for illustrative purposes, based on trends observed in literature such as the dose-dependent increase in NBD Cholesterol uptake with U-18666A treatment.[7]

Table 2: Example of Cholesterol Efflux to Different Acceptors

Cell LineAcceptor (50 µg/mL)% Cholesterol Efflux
THP-1 MacrophagesNone (Basal)5.2 ± 0.8
THP-1 MacrophagesHDL25.6 ± 2.1
THP-1 MacrophagesApoA-I18.4 ± 1.5

Data is hypothetical and for illustrative purposes, based on trends showing HDL and ApoA-I as effective cholesterol acceptors.[6]

Signaling Pathways and Cellular Cholesterol Trafficking

The movement of cholesterol within and out of cells is a tightly regulated process involving a network of proteins. This compound can be used to study the impact of various signaling pathways on this trafficking.

Key Proteins in Cholesterol Transport:

  • ABCA1 (ATP-binding cassette transporter A1): Mediates the efflux of cholesterol to lipid-poor apolipoproteins like ApoA-I.[4][5]

  • ABCG1 (ATP-binding cassette transporter G1): Facilitates cholesterol efflux to HDL particles.[4][5][8]

  • SR-BI (Scavenger Receptor Class B Type I): Involved in the bidirectional transport of cholesterol between cells and HDL.[4][5]

  • LXR (Liver X Receptor): A nuclear receptor that acts as a cellular cholesterol sensor. When activated by high cholesterol levels, it promotes the expression of genes involved in cholesterol efflux, including ABCA1 and ABCG1.[9]

  • SREBP (Sterol Regulatory Element-Binding Protein): A transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake. Its activity is regulated by cellular cholesterol levels.[9]

G cholesterol cholesterol abca1 abca1 cholesterol->abca1 abcg1 abcg1 cholesterol->abcg1 srbi srbi cholesterol->srbi apoa1 apoa1 abca1->apoa1 Efflux hdl hdl abcg1->hdl Efflux srbi->hdl Bidirectional Transport

References

Quantitative Analysis of 25-NBD Cholesterol Fluorescence Intensity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 25-NBD Cholesterol fluorescence intensity. This compound is a fluorescent analog of cholesterol widely utilized to investigate cholesterol metabolism, transport, and distribution within cellular and model membranes.[1][2] Its 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group allows for sensitive detection and visualization, making it a valuable tool in various biochemical and cell-based assays.[1]

Core Applications

The unique properties of this compound make it suitable for a range of applications, including:

  • Cholesterol Transport and Trafficking: Tracking the movement and distribution of cholesterol between organelles and across the plasma membrane.[1]

  • Membrane Fluidity Studies: Assessing changes in the physical properties of cellular membranes.

  • Lipid Raft Analysis: Investigating the structure and dynamics of cholesterol-rich membrane microdomains.

  • Cholesterol Efflux Assays: Quantifying the removal of cholesterol from cells, a key process in cardiovascular disease research.[3][4]

Quantitative Data Summary

The fluorescence properties of this compound are highly sensitive to its environment. Quantitative analysis of its fluorescence intensity and lifetime can provide valuable insights into the lipid environment of membranes.

ParameterConditionValueReference
Fluorescence Lifetime (τtot) Control HEK293 Cells5.1 ± 0.1 ns[5][6]
Cholesterol-depleted HEK293 Cells (β-CDX treated)4.4 ± 0.1 ns[5][6]
Kinetic Parameters for Oxidation by Cholesterol Oxidase Km58.1 ± 5.9 μM[7]
kcat0.66 ± 0.14 s⁻¹[7]

Experimental Protocols

Protocol 1: Cellular Labeling with this compound

This protocol describes the general procedure for labeling mammalian cells with this compound for subsequent fluorescence microscopy or quantitative analysis.

Materials:

  • This compound (stocked in ethanol (B145695) or DMSO)[8]

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)[4]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Preparation of Labeling Solution: Prepare a working solution of this compound in cell culture medium. A typical final concentration ranges from 0.1 to 10 µmol/L.[3] The final concentration of the organic solvent should be kept low (e.g., < 0.2% v/v) to avoid cytotoxicity.[8]

  • Cell Labeling: Remove the culture medium from the cells and wash twice with PBS. Add the this compound labeling solution to the cells.

  • Incubation: Incubate the cells for a specific period, typically ranging from 30 minutes to 4 hours, at 37°C and 5% CO₂.[3][8] The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: After incubation, remove the labeling solution and wash the cells twice with PBS to remove unincorporated probe.

  • Analysis: Proceed with fluorescence imaging or quantitative fluorescence intensity measurement. For imaging, use appropriate filter sets for the NBD fluorophore (Excitation/Emission ≈ 463/536 nm).[4]

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Seed Cells C Wash Cells (PBS) A->C B Prepare 25-NBD Cholesterol Solution D Add Labeling Solution B->D C->D E Incubate (37°C) D->E F Wash Cells (PBS) E->F G Fluorescence Microscopy F->G H Quantitative Analysis F->H

Figure 1: Experimental workflow for cellular labeling with this compound.

Protocol 2: Cholesterol Efflux Assay

This protocol provides a method to quantify the efflux of cholesterol from macrophages using this compound, which is a safer alternative to radiolabeled cholesterol.[3][4]

Materials:

  • THP-1 derived macrophages (or other suitable cell line)

  • This compound

  • RPMI 1640 medium with 10% FBS[4]

  • Cholesterol acceptors: High-density lipoprotein (HDL) or Apolipoprotein A-1 (apoA-1)

  • Ethanol

  • 96-well white plates with opaque flat bottom[4]

  • Luminometer/fluorescence plate reader

Procedure:

  • Cell Differentiation and Seeding: Differentiate THP-1 monocytes into macrophages and seed in a 96-well plate.

  • Loading with this compound: Wash the cells twice with PBS. Load the cells with 5 µM this compound in RPMI 1640 with 10% FBS and incubate overnight at 37°C, 5% CO₂.[4]

  • Equilibration: Wash the cells twice with serum-free medium and incubate for 1 hour to allow for equilibration.

  • Efflux Induction: Induce cholesterol efflux by adding medium containing cholesterol acceptors (e.g., 50 µg/ml HDL or 10-100 µg/ml apoA-1) to the cells.[3] Include control wells with medium only (basal efflux). Incubate for 4 hours.[3]

  • Sample Collection: After incubation, collect the cell medium into a new 96-well white plate.

  • Fluorescence Measurement: To enhance the fluorescence signal, add an equal volume of pure ethanol to each medium sample.[4] Measure the fluorescence intensity at an excitation/emission of 463/536 nm using a luminometer.

  • Cell Lysis: Lyse the cells remaining in the original plate and measure the intracellular this compound fluorescence.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cells)) x 100%.

G A Differentiate & Seed THP-1 Macrophages B Load with 5 µM This compound (Overnight) A->B C Equilibrate in Serum-Free Medium B->C D Induce Efflux with HDL or apoA-1 (4h) C->D E Collect Medium D->E G Lyse Cells D->G F Measure Medium Fluorescence E->F I Calculate % Efflux F->I H Measure Cell Fluorescence G->H H->I

Figure 2: Workflow for the this compound efflux assay.

Signaling and Transport Pathways

This compound is utilized to trace various cholesterol transport pathways. In many cell types, its uptake and efflux are mediated by specific receptors and transporters. For instance, studies have shown that 22-NBD-cholesterol uptake can be mediated by the HDL receptor, and its efflux is facilitated by HDL.[8] While 25-NBD-cholesterol's behavior can differ from native cholesterol, it serves as a valuable tool to probe these pathways.[9]

The process of cholesterol efflux, crucial for preventing the buildup of cholesterol in macrophages and the formation of foam cells in atherosclerosis, involves the transfer of cholesterol to extracellular acceptors like apoA-1 and HDL. This process is regulated by transporters such as ATP-binding cassette (ABC) transporters.[10]

G cluster_cell Macrophage cluster_extracellular Extracellular Space A Intracellular This compound Pool B ABC Transporter A->B Efflux C ApoA-1 B->C D HDL B->D

Figure 3: Simplified diagram of ABC transporter-mediated cholesterol efflux.

Concluding Remarks

The quantitative analysis of this compound fluorescence provides a robust and versatile approach to study various aspects of cholesterol biology. The protocols and data presented here offer a foundation for researchers to design and implement experiments tailored to their specific research questions in areas such as cardiovascular disease, cell membrane biology, and drug discovery.

References

Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 25-NBD Cholesterol with Fluorescence Lifetime Imaging Microscopy (FLIM) for studying cellular cholesterol dynamics. This powerful combination allows for the quantitative analysis of cholesterol distribution, transport, and the local membrane environment, offering valuable insights for basic research and drug development.

Introduction to this compound and FLIM

This compound is a fluorescent analog of cholesterol where the nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol side chain. This probe is a valuable tool for investigating cholesterol metabolism and trafficking within cells.[1] When used with FLIM, which measures the exponential decay rate of fluorescence, this compound provides information not only on its localization but also on its immediate molecular environment. The fluorescence lifetime of the NBD moiety is sensitive to the polarity and hydration of its surroundings, making it an effective sensor for changes in membrane properties.[2][3][4]

Applications in Research and Drug Development

The use of this compound with FLIM has several key applications:

  • Monitoring Plasma Membrane Cholesterol Content: The fluorescence lifetime of this compound is sensitive to changes in the plasma membrane's cholesterol levels. Depletion of cholesterol, for instance using β-cyclodextrin (β-CDX), leads to a more hydrated membrane environment for the NBD group, resulting in a significant decrease in its fluorescence lifetime.[2][3][4] This allows for the quantitative assessment of compounds that modulate membrane cholesterol.

  • Investigating Cholesterol Trafficking and Transport: this compound can be used to trace the movement of cholesterol between cellular organelles.[5][6] While it has been shown to be mistargeted to mitochondria in some cell lines, it can still provide valuable information on specific cholesterol transport pathways.[5][6] FLIM can differentiate between this compound in different organelle membranes based on their distinct environmental properties.

  • Studying Lipid Rafts and Membrane Microdomains: Although the partitioning of this compound into lipid rafts can be complex, its environmental sensitivity can be exploited to probe the properties of these cholesterol-rich domains.[7] Changes in the fluorescence lifetime of this compound can indicate alterations in the organization and packing of lipids within these microdomains.

  • Screening for Modulators of Cholesterol Metabolism: The sensitivity of this compound's fluorescence lifetime to the membrane environment makes it a suitable tool for high-content screening assays. Changes in lifetime can serve as a readout for the activity of drugs that affect cholesterol synthesis, uptake, or efflux.

Quantitative Data Summary

The fluorescence lifetime of this compound is a key parameter in FLIM experiments. The following table summarizes reported lifetime values in different experimental conditions.

Cell LineTreatmentMean Fluorescence Lifetime (τ) of this compound (ns)Reference
HEK293Control5.1 ± 0.1[2][3][4]
HEK293β-CDX-treated (Cholesterol Depletion)4.4 ± 0.1[2][3][4]

Experimental Protocols

Protocol 1: Labeling of Live Cells with this compound

This protocol describes the general procedure for labeling live mammalian cells with this compound for subsequent FLIM imaging.

Materials:

  • This compound (e.g., from a commercial supplier)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methyl-β-cyclodextrin (MβCD)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Mammalian cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.

  • Prepare a this compound/MβCD complex:

    • In a microcentrifuge tube, mix an appropriate amount of the this compound stock solution with a solution of MβCD in cell culture medium. The final concentration of this compound should typically be in the range of 1-5 µM, and the MβCD concentration around 0.1-0.5%.

    • Vortex the mixture thoroughly and incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound/MβCD complex solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a period ranging from 5 minutes to 1 hour. The optimal incubation time should be determined empirically for each cell type and experimental question.[6]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed PBS or cell culture medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Proceed immediately to FLIM imaging.

Protocol 2: FLIM Data Acquisition and Analysis

This protocol provides a general workflow for acquiring and analyzing FLIM data from cells labeled with this compound. The specific settings will depend on the FLIM system being used.

Instrumentation:

  • A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • A pulsed laser source with an excitation wavelength suitable for NBD (e.g., 470-490 nm).

  • A high-sensitivity detector (e.g., a photomultiplier tube or a hybrid photodetector).

Data Acquisition:

  • Locate the labeled cells: Use the fluorescence intensity image to identify the cells of interest.

  • Set FLIM acquisition parameters:

    • Excitation Power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.

    • Acquisition Time: Collect photons for a sufficient amount of time to build up a robust fluorescence decay curve for each pixel. This will depend on the brightness of the sample and the detector efficiency.

    • Image Resolution: Choose an appropriate pixel resolution for the desired level of detail.

  • Acquire FLIM data: Record the arrival time of each detected photon relative to the laser pulse.

Data Analysis:

  • Fluorescence Decay Fitting: The fluorescence decay data for each pixel is typically fitted to a multi-exponential decay model to determine the fluorescence lifetime(s). For many cellular applications, a bi-exponential decay model is sufficient to describe the fluorescence decay of this compound.

  • Lifetime Image Generation: A pseudo-colored image is generated where the color of each pixel represents the calculated fluorescence lifetime.

  • Quantitative Analysis: Extract quantitative lifetime information from regions of interest (ROIs) corresponding to different cellular compartments (e.g., plasma membrane, intracellular vesicles). Statistical analysis can then be performed to compare lifetime values between different experimental conditions. The phasor plot analysis is another powerful tool to visualize and analyze FLIM data without the need for fitting.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare this compound Stock prep_complex Prepare this compound/MβCD Complex prep_probe->prep_complex prep_cells Culture Cells on Imaging Dish labeling Label Cells prep_cells->labeling prep_complex->labeling washing Wash Cells labeling->washing imaging FLIM Data Acquisition washing->imaging fitting Fit Fluorescence Decay imaging->fitting gen_image Generate Lifetime Image fitting->gen_image quantify Quantitative Analysis gen_image->quantify signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular probe This compound raft Lipid Raft probe->raft Partitioning cholesterol Endogenous Cholesterol cholesterol->raft endosome Endosome raft->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking er Endoplasmic Reticulum endosome->er Trafficking

References

High-Throughput Screening Assays Using 25-NBD Cholesterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers. High-throughput screening (HTS) assays are indispensable tools in drug discovery for identifying compounds that modulate cholesterol transport. 25-NBD Cholesterol, a fluorescent analog of cholesterol, has emerged as a valuable probe for these assays. Its intrinsic fluorescence allows for the direct and sensitive measurement of cholesterol uptake and efflux in a high-throughput format, providing a safer and more efficient alternative to traditional radiolabeled methods.

This document provides detailed application notes and protocols for conducting HTS assays using this compound to investigate cellular cholesterol efflux and uptake. The methodologies are primarily focused on well-established cell models: THP-1 derived macrophages for cholesterol efflux and Caco-2 or HepG2 cells for cholesterol uptake.

I. Application: High-Throughput Screening for Modulators of Cholesterol Efflux

This assay is designed to identify compounds that enhance or inhibit the removal of cholesterol from cells, a key process in reverse cholesterol transport (RCT). The assay utilizes human THP-1 monocytes differentiated into macrophages, which are loaded with this compound. The amount of fluorescent cholesterol transported out of the cells to an acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL), is then quantified.

Experimental Workflow: Cholesterol Efflux Assay

G cluster_0 Day 1-3: Cell Culture & Differentiation cluster_1 Day 4: Cholesterol Loading cluster_2 Day 5: Efflux Assay cluster_3 Data Acquisition & Analysis A Seed THP-1 monocytes (1 x 10^5 cells/well in 96-well plate) B Differentiate with PMA (100 nM) for 48-72 hours A->B C Wash cells with PBS D Incubate with this compound (5 µM) for 4 hours C->D E Wash cells with PBS F Add test compounds and cholesterol acceptors (e.g., ApoA-I) E->F G Incubate for 1-4 hours F->G H Collect supernatant G->H I Lyse cells H->I J Measure fluorescence of supernatant and cell lysate (Ex: 485 nm, Em: 535 nm) K Calculate % Efflux and Z'-factor J->K

Figure 1: Experimental workflow for the this compound efflux assay.
Signaling Pathway: ABCA1-Mediated Cholesterol Efflux

The primary pathway for cholesterol efflux to lipid-poor ApoA-I is mediated by the ATP-binding cassette transporter A1 (ABCA1). The binding of ApoA-I to ABCA1 initiates a signaling cascade that facilitates the translocation of cholesterol and phospholipids (B1166683) to the cell surface, where they are incorporated into nascent HDL particles.

G cluster_0 ABCA1-Mediated Cholesterol Efflux A ApoA-I binds to ABCA1 transporter B Conformational change in ABCA1 A->B C ATP hydrolysis B->C D Translocation of cholesterol and phospholipids to the outer membrane leaflet C->D E Formation of nascent HDL particle D->E F Release of lipidated ApoA-I (nascent HDL) E->F G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Cholesterol Uptake cluster_3 Data Acquisition & Analysis A Seed Caco-2 or HepG2 cells (e.g., 2 x 10^4 cells/well in 96-well plate) B Add test compounds at desired concentrations C Incubate for 24 hours B->C D Add this compound (e.g., 20 µg/mL) to each well E Incubate for 3-24 hours D->E F Wash cells with PBS G Lyse cells F->G H Measure intracellular fluorescence (Ex: 485 nm, Em: 535 nm) G->H I Calculate % Inhibition/Stimulation H->I G cluster_0 NPC1L1-Mediated Cholesterol Uptake A Cholesterol binds to the N-terminal domain of NPC1L1 B Conformational change in NPC1L1 A->B C Recruitment of clathrin and adaptor proteins (AP2) B->C D Formation of a clathrin-coated pit C->D E Internalization of the vesicle (endocytosis) D->E F Cholesterol released into the cytoplasm E->F

Troubleshooting & Optimization

How to reduce 25-NBD Cholesterol photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of 25-NBD Cholesterol photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a gradual decrease in the fluorescent signal, which can compromise image quality, limit the duration of time-lapse imaging, and affect the accuracy of quantitative measurements. The NBD fluorophore is known to be susceptible to photobleaching, making this a critical consideration in experimental design.

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: The primary factors include:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited and, consequently, the probability of photochemical damage.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative dose of photons a fluorophore absorbs, leading to more significant photobleaching.

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the photobleaching process. The interaction of the excited fluorophore with oxygen can lead to its permanent degradation.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to reduce photobleaching. They typically work by scavenging free radicals and reducing the concentration of dissolved oxygen, thereby protecting the fluorophore from photochemical damage. Common antifade agents include n-propyl gallate (NPG), Trolox, and commercial formulations like VECTASHIELD®.

Q4: Can I use antifade reagents for both fixed and live-cell imaging of this compound?

A4: Yes, but it is crucial to use the appropriate type of antifade reagent for your experiment.

  • Fixed Cells: Mounting media containing antifade reagents like n-propyl gallate or those found in VECTASHIELD® are suitable for fixed samples.

  • Live Cells: For live-cell imaging, it is essential to use reagents that are cell-permeable and non-toxic. Trolox, a water-soluble analog of vitamin E, is a commonly used antifade reagent for live-cell experiments.[1]

Q5: Will using an antifade reagent affect the initial fluorescence intensity of this compound?

A5: Some antifade reagents can cause an initial reduction in fluorescence intensity, a phenomenon known as quenching. While they prolong the fluorescence signal over time, the starting intensity might be lower. It is advisable to test different antifade reagents and their concentrations to find the optimal balance between initial brightness and photostability for your specific application.

Troubleshooting Guide: Reducing this compound Photobleaching

This guide provides a systematic approach to identifying and resolving issues related to the rapid fading of the this compound signal during microscopy.

Problem: Rapid loss of this compound fluorescence signal during image acquisition.

Logical Troubleshooting Workflow

G cluster_start cluster_imaging Imaging Parameters cluster_sample Sample Preparation cluster_advanced Advanced Techniques cluster_end start Start: Rapid Signal Loss Observed imaging_params Optimize Imaging Parameters start->imaging_params Step 1 reduce_intensity Reduce Excitation Light Intensity (e.g., use ND filters, lower laser power) imaging_params->reduce_intensity reduce_exposure Decrease Exposure Time (use a more sensitive camera if necessary) imaging_params->reduce_exposure sample_prep Optimize Sample Preparation imaging_params->sample_prep If signal is still fading end Resolution: Stable Fluorescence Signal reduce_exposure->end Problem Solved antifade Incorporate Antifade Reagents sample_prep->antifade advanced_tech Consider Advanced Microscopy Techniques sample_prep->advanced_tech For highly sensitive or long-term experiments fixed Fixed Cells: Use Antifade Mounting Medium (e.g., VECTASHIELD®, n-propyl gallate) antifade->fixed live Live Cells: Use Live-Cell Compatible Antifade (e.g., Trolox) antifade->live fixed->end Problem Solved live->end Problem Solved multiphoton Two-Photon Microscopy advanced_tech->multiphoton spinning_disk Spinning Disk Confocal advanced_tech->spinning_disk advanced_tech->end Problem Solved

Caption: Troubleshooting workflow for this compound photobleaching.

Quantitative Data on Antifade Reagent Performance

While direct quantitative data for this compound is limited in the reviewed literature, the following table summarizes the performance of common antifade reagents on green fluorophores like FITC, which has a similar emission spectrum to NBD. The "Anti-fading Factor (A)" represents the ability to retard fading, with a higher value indicating better performance.[2][3]

Antifade Reagent/Mounting MediumAnti-fading Factor (A)Initial Fluorescence IntensitySuitability
PBS (Phosphate-Buffered Saline) onlyLowHighNot Recommended (Control)
n-Propyl Gallate (NPG)HighModerateFixed Cells
VECTASHIELD®HighModerate-HighFixed Cells
TroloxModerate-HighHighLive Cells

Note: The effectiveness of antifade reagents can be sample-dependent. It is recommended to empirically determine the best reagent and concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Using VECTASHIELD® Antifade Mounting Medium for Fixed Cells

This protocol is for mounting fixed cells or tissue sections stained with this compound.

Materials:

  • Fixed and this compound-labeled coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • VECTASHIELD® Antifade Mounting Medium (e.g., Vector Laboratories, Cat. No. H-1000)[4]

  • Microscope slides and coverslips

  • Nail polish or sealant (optional)

Procedure:

  • Final Wash: After the final step of your staining protocol, wash the sample thoroughly with PBS to remove any residual unbound this compound.

  • Remove Excess Buffer: Carefully aspirate the excess PBS from the slide or coverslip. Do not allow the sample to dry out completely.

  • Apply Mounting Medium: Add a small drop of VECTASHIELD® Antifade Mounting Medium directly onto the specimen.

  • Mount Coverslip: Gently lower a clean coverslip onto the mounting medium, avoiding the formation of air bubbles.

  • Remove Excess Medium: If necessary, carefully blot away any excess mounting medium from the edges of the coverslip with a laboratory wipe.

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Curing and Imaging: Allow the mounting medium to set for at least 1 hour at room temperature in the dark before imaging. For optimal results, store the slides flat at 4°C in the dark.

Protocol 2: Using Trolox for Live-Cell Imaging of this compound

This protocol describes the preparation and use of Trolox as an antifade reagent for live-cell imaging.

Materials:

  • Live cells labeled with this compound

  • Cell culture medium or imaging buffer (e.g., phenol (B47542) red-free DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or DMSO for stock solution

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Trolox Stock Solution:

    • Prepare a 100 mM stock solution of Trolox in filtered ethanol or DMSO.[1]

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the 100 mM Trolox stock solution into your cell culture medium or imaging buffer to a final working concentration. A typical starting concentration is 1 mM.[5] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically (a range of 0.1 mM to 1 mM is suggested).[5]

  • Incubate Cells with Trolox:

    • Replace the existing medium on your this compound-labeled cells with the freshly prepared Trolox-containing medium.

    • Incubate the cells for at least 15-30 minutes at 37°C before imaging to allow for equilibration.

  • Imaging:

    • Proceed with your live-cell imaging experiment. It is recommended to keep the cells in the Trolox-containing medium throughout the imaging session.

    • Important: As ethanol or DMSO is used to prepare the stock solution, it is crucial to perform control experiments to ensure that the final concentration of the solvent does not adversely affect your cells.

References

Troubleshooting low fluorescence signal from 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-NBD Cholesterol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this fluorescent cholesterol analog in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent derivative of cholesterol where the nitrobenzoxadiazol (NBD) fluorophore is attached to the cholesterol molecule.[1] This labeling allows for the visualization and tracking of cholesterol within cells and membranes.[1] Its primary applications include studying cholesterol metabolism, intracellular trafficking, and uptake/efflux dynamics.[1][2] It is also used to investigate the structure and function of membrane domains.[3]

Q2: What are the spectral properties of this compound?

The NBD fluorophore typically exhibits an excitation maximum around 460-485 nm and an emission maximum in the range of 530-540 nm, resulting in a green fluorescence signal.[4][5][6] It is important to note that the exact spectral properties can be influenced by the local environment, such as the polarity of the solvent or its position within a lipid membrane.

Q3: How should this compound be stored?

This compound is sensitive to light and is hygroscopic.[7] Therefore, it should be stored protected from light at -20°C.[1][7] For long-term storage, it is recommended to keep it in a desiccated environment.

Q4: How do I prepare a working solution of this compound?

This compound is typically supplied as a powder or in an organic solvent like ethanol.[1][3] To prepare a working solution, dissolve the compound in a suitable organic solvent such as ethanol, DMSO, or DMF.[3] For cell-based assays, this stock solution can then be diluted into an appropriate aqueous buffer or cell culture medium. It is not recommended to store aqueous solutions for more than a day.[3]

Troubleshooting Guide for Low Fluorescence Signal

A low or weak fluorescence signal is a common issue when working with this compound. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Problem: Dim or undetectable fluorescence signal.

This troubleshooting guide follows a logical workflow to diagnose the potential cause of a weak signal, starting from sample preparation and moving towards imaging parameters.

TroubleshootingWorkflow cluster_prep Probe Preparation cluster_exp Experimental Parameters cluster_cell Cellular Factors cluster_instrument Instrumentation start Start: Low Fluorescence Signal prep Step 1: Check Probe Preparation & Handling start->prep exp_params Step 2: Review Experimental Parameters prep->exp_params Preparation OK storage Improper Storage? (Light/Moisture Exposure) prep->storage dissolution Incomplete Dissolution? prep->dissolution concentration_stock Incorrect Stock Concentration? prep->concentration_stock cell_factors Step 3: Consider Cellular Factors exp_params->cell_factors Parameters OK concentration_working Suboptimal Working Concentration? exp_params->concentration_working incubation_time Insufficient Incubation Time? exp_params->incubation_time quenching Concentration Too High? (Self-Quenching) exp_params->quenching instrument Step 4: Verify Instrumentation cell_factors->instrument Cellular Factors OK uptake Low Cellular Uptake? cell_factors->uptake efflux Rapid Efflux? cell_factors->efflux localization Incorrect Subcellular Localization? cell_factors->localization resolution Problem Resolved instrument->resolution Instrumentation OK filters Incorrect Filter Set? instrument->filters photobleaching Excessive Photobleaching? instrument->photobleaching detector Low Detector Sensitivity? instrument->detector

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Step 1: Probe Preparation and Handling
QuestionPossible CauseRecommendation
Was the this compound stored correctly? Exposure to light or moisture can degrade the fluorophore.[7]Always store the compound at -20°C, protected from light and in a desiccated environment.
Is the probe fully dissolved? Incomplete dissolution will lead to a lower effective concentration.Ensure the powder is completely dissolved in the organic solvent before preparing the final working solution. Gentle vortexing or sonication may help.
Was the stock solution concentration verified? Errors in weighing or dilution can result in a less concentrated stock solution than intended.If possible, verify the concentration of your stock solution using a spectrophotometer.
Step 2: Experimental Parameters
QuestionPossible CauseRecommendation
Is the working concentration appropriate? The uptake of this compound is concentration-dependent. Low concentrations can lead to very dim signals.[8]For cellular imaging, a concentration range of 1-5 µM is often a good starting point. A study on THP-1 macrophages found that 0.1 µM resulted in dim images, while 5 µM provided a robust signal.[8]
Is the incubation time sufficient? Cellular uptake is also time-dependent.[8]Incubation times can vary between cell types, but a typical range is 1 to 4 hours. It may be necessary to perform a time-course experiment to determine the optimal incubation period for your specific cell line. For THP-1 macrophages, uptake reached a plateau after 4 hours of incubation.[8]
Could self-quenching be an issue? At very high concentrations, the NBD fluorophores can interact with each other, leading to a decrease in the overall fluorescence signal.While less common for cellular labeling, if you are working with artificial membranes or very high concentrations, consider diluting the probe.
Step 3: Cellular Factors
QuestionPossible CauseRecommendation
Is the cell type known for low cholesterol uptake? Different cell lines can have vastly different rates of cholesterol internalization.[9]Review the literature for your specific cell type or consider using a positive control cell line known to readily take up cholesterol.
Is the probe being rapidly effluxed from the cells? Some cell types have active cholesterol efflux transporters that can pump the probe out of the cell.If rapid efflux is suspected, you can try reducing the incubation temperature (e.g., to 4°C) to slow down active transport processes, though this will also reduce uptake.
Is the probe localizing to the expected organelle? This compound has been reported to sometimes be mistargeted to mitochondria, which could result in a weak signal in your region of interest (e.g., the plasma membrane).[10]Co-stain with a marker for the organelle of interest to confirm correct localization.
Step 4: Instrumentation and Imaging
QuestionPossible CauseRecommendation
Are you using the correct filter set? A mismatch between the filter set and the spectral properties of NBD will result in significant signal loss.Use a filter set appropriate for NBD, such as a standard FITC or GFP filter cube. The excitation filter should be centered around 470-480 nm and the emission filter should collect light above 515 nm.
Is photobleaching occurring? The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to high-intensity excitation light.[11]Reduce the intensity of the excitation light, decrease the exposure time, and acquire images efficiently. If performing time-lapse imaging, increase the interval between acquisitions.
Is the detector sensitivity set correctly? Low gain or sensitivity settings on the microscope's camera or photomultiplier tube (PMT) will result in a weak signal.Increase the detector gain or use a more sensitive detector if available.

Key Experimental Protocols

General Protocol for Cellular Labeling with this compound

This protocol provides a general workflow for labeling cultured cells. Optimization of concentrations and incubation times for specific cell types is recommended.

CellLabelingWorkflow start Start: Prepare Cells prepare_probe Prepare this compound Working Solution start->prepare_probe incubate Incubate Cells with Probe (e.g., 1-4 hours at 37°C) prepare_probe->incubate wash Wash Cells to Remove Unbound Probe incubate->wash image Image Cells Using Fluorescence Microscopy wash->image end End: Analyze Data image->end

Caption: General experimental workflow for cellular labeling with this compound.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 5 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.[8]

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) or phenol (B47542) red-free medium to remove any unbound probe.[8]

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., Excitation: 480/30 nm, Emission: 535/40 nm).[12]

Quantitative Data Summary

Recommended Instrument Parameters
ParameterRecommended Setting
Excitation Filter ~470-485 nm
Dichroic Mirror ~500-505 nm cutoff
Emission Filter ~515-545 nm bandpass or >515 nm longpass
Common Filter Sets FITC, GFP, Zeiss Filter Set 25[13]
Concentration and Incubation Time in THP-1 Macrophages
ConcentrationIncubation TimeObserved ResultReference
0.1 µMUp to 12 hoursDim fluorescent images, undetectable in cell lysate[8]
5 µM4 hoursStrong signal, uptake reached a plateau[8]

This technical support guide provides a comprehensive resource for addressing low fluorescence signals with this compound. By systematically working through the troubleshooting steps and considering the provided experimental parameters, researchers can optimize their protocols and achieve robust, reliable results.

References

Preventing 25-NBD Cholesterol aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 25-NBD Cholesterol in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a fluorescent analog of cholesterol.[1][2] The cholesterol molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore, which allows for the visualization and tracking of cholesterol within cells and membranes using fluorescence microscopy and other fluorescence-based techniques.[1] It is commonly used to study cholesterol metabolism, trafficking, and distribution in various cellular processes.

Q2: Why does this compound aggregate in aqueous solutions?

Like native cholesterol, this compound is a hydrophobic molecule with very low water solubility.[3] In aqueous environments, these molecules tend to self-associate to minimize their contact with water, leading to the formation of aggregates or micelles. This aggregation can interfere with experiments by causing uneven labeling, fluorescence quenching, and artifacts in imaging.

Q3: How can I prevent the aggregation of this compound?

The most effective method to prevent aggregation is to use a carrier molecule that can encapsulate the hydrophobic this compound and render it soluble in aqueous solutions. Cyclodextrins, particularly methyl-β-cyclodextrin (MβCD), are widely used for this purpose.[1][4] These cyclic oligosaccharides have a hydrophobic inner cavity that can accommodate the cholesterol molecule, while their hydrophilic exterior allows the complex to dissolve in water.[1][5]

Q4: What is the optimal way to prepare a this compound stock solution?

This compound is typically supplied as a powder and should be stored at -20°C. To prepare a stock solution, dissolve the powder in an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[3][6] It is recommended to purge the solvent with an inert gas to prevent oxidation.[3][6] Store the stock solution at -20°C, protected from light. Aqueous solutions of this compound are not recommended for long-term storage.[3]

Troubleshooting Guide

Issue 1: I observe punctate, bright aggregates in my fluorescence microscopy images after labeling cells with this compound.

  • Question: Why am I seeing bright aggregates instead of uniform membrane staining?

  • Answer: This is a classic sign of this compound aggregation. The aggregates are highly fluorescent and can lead to misinterpretation of your results. This typically occurs when the concentration of free this compound in the aqueous labeling medium exceeds its solubility limit.

  • Solution:

    • Use Cyclodextrin: Prepare a this compound/cyclodextrin complex to increase its solubility. Methyl-β-cyclodextrin (MβCD) is a common choice.

    • Optimize Concentration: Reduce the final concentration of this compound in your labeling medium.

    • Proper Dissolution: Ensure your stock solution in organic solvent is fully dissolved before diluting it into your aqueous buffer. Vortex thoroughly.

    • Control Experiment: Perform a control experiment where you add the this compound/cyclodextrin complex to a cell-free aqueous solution and observe it under the microscope to ensure no aggregates are pre-formed.

Issue 2: The fluorescence signal from this compound is weak or appears quenched.

  • Question: My cells are labeled, but the fluorescence intensity is lower than expected. What could be the cause?

  • Answer: Fluorescence quenching of NBD can occur when the molecules are in close proximity to each other, which happens in aggregates. The NBD fluorophore is also sensitive to its environment; its fluorescence is weaker in polar (aqueous) environments and stronger in non-polar (membrane) environments.[7]

  • Solution:

    • Prevent Aggregation: Follow the steps outlined in Issue 1 to ensure monomeric delivery of this compound to the cells.

    • Optimize Labeling Time and Temperature: Ensure you are using the recommended incubation time and temperature for your cell type to allow for efficient incorporation into cellular membranes.

    • Check Filter Sets: Verify that you are using the correct excitation and emission filter sets for NBD on your fluorescence microscope (Excitation ~465 nm, Emission ~535 nm).[6]

    • Back-Extraction: To reduce background from unincorporated probe that may be weakly fluorescent in the aqueous medium, a "back-exchange" step with fatty acid-free BSA can be performed after labeling to remove excess this compound from the plasma membrane.[8]

Issue 3: My cells show signs of toxicity after treatment with the this compound/cyclodextrin complex.

  • Question: Why are my cells dying or showing altered morphology after labeling?

  • Answer: Both high concentrations of cyclodextrins and organic solvents (from the stock solution) can be toxic to cells. MβCD, in particular, can extract cholesterol from cellular membranes, which can disrupt membrane integrity and cell signaling.[4]

  • Solution:

    • Titrate Cyclodextrin Concentration: Determine the lowest effective concentration of MβCD that maintains this compound solubility and minimizes cell toxicity. A concentration range of 1-5 mM is often used for cholesterol depletion, so for delivery, a lower concentration may be sufficient.[9]

    • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is well below toxic levels (typically <0.1-0.5%).

    • Control for Cyclodextrin Effects: Treat cells with the same concentration of MβCD alone (without this compound) to assess its intrinsic effect on your cells and the specific cellular process you are studying.

    • Use Cholesterol-Loaded Cyclodextrin: To counteract the cholesterol-extracting effect of MβCD, you can use MβCD that is pre-complexed with cholesterol as a control.

Quantitative Data Summary

Table 1: Solubility of NBD-Cholesterol Derivatives in Organic Solvents

Fluorescent Cholesterol AnalogSolventApproximate Solubility
3-hexanoyl-NBD cholesterolEthanol~1 mg/mL[6]
3-hexanoyl-NBD cholesterolDimethylformamide (DMF)~1 mg/mL[6]
3-hexanoyl-NBD cholesterolDimethyl sulfoxide (DMSO)~0.25 mg/mL[6]

Table 2: Molar Ratios for Cholesterol-Cyclodextrin Complex Formation

CyclodextrinCholesterol:Cyclodextrin Molar RatioNotes
Heptakis (2,6-di-O-methyl)-β-CD (DOM-β-CD)1:1 and 1:2The 1:2 complex forms more readily.[10][11]
Methyl-β-cyclodextrin (MβCD)>1:2 (Cholesterol:MβCD)A stoichiometric ratio exceeding 2:1 (MβCD to cholesterol) significantly increases cholesterol solubility.[12]
β-cyclodextrin (BCD)1:1Forms a stable 1:1 complex.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquot the stock solution into small, amber vials to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound/Methyl-β-cyclodextrin (MβCD) Complex

This protocol is adapted from methods used for preparing cholesterol-cyclodextrin complexes.

  • Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free cell culture medium or a suitable buffer (e.g., PBS).

  • In a glass tube, add the desired amount of this compound from your organic stock solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film of the fluorescent lipid on the bottom of the tube.

  • Add the pre-warmed (37°C) MβCD solution to the dried this compound film.

  • Vortex the mixture vigorously for at least 15-30 minutes.

  • Sonicate the solution in a bath sonicator for 15-30 minutes, or until the solution is clear, indicating complex formation.

  • The complex is now ready for dilution into your experimental medium. It is recommended to use this complex fresh.

Protocol 3: Labeling Cells with this compound/MβCD Complex
  • Culture your cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

  • Wash the cells once with pre-warmed serum-free medium.

  • Dilute the freshly prepared this compound/MβCD complex into serum-free medium to the final desired labeling concentration (e.g., 1-5 µg/mL).

  • Remove the wash medium from the cells and add the labeling medium.

  • Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Wash the cells two to three times with pre-warmed buffer (e.g., PBS) or medium to remove the labeling solution.

  • (Optional) To reduce background fluorescence from the plasma membrane, perform a back-extraction by incubating the cells with medium containing fatty acid-free BSA (e.g., 1-2%) for 5-10 minutes.

  • Replace the wash buffer with fresh medium or an appropriate imaging buffer.

  • Proceed with your experiment (e.g., fluorescence imaging).

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_analysis Analysis stock Prepare this compound Stock Solution (in Organic Solvent) film Dry Down this compound to a Thin Film stock->film complex Form this compound/MβCD Complex (Vortex/Sonicate) film->complex mbcd_sol Prepare MβCD Solution (in Aqueous Buffer) mbcd_sol->complex add_complex Incubate Cells with This compound/MβCD Complex complex->add_complex cells Culture Cells wash1 Wash Cells with Serum-Free Medium cells->wash1 wash1->add_complex wash2 Wash Cells to Remove Unbound Complex add_complex->wash2 back_extract Optional: Back-Extraction with BSA wash2->back_extract analysis Fluorescence Microscopy or other analysis wash2->analysis Skip Back-Extraction back_extract->analysis

Caption: Workflow for preparing and labeling cells with this compound/MβCD complex.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation with MβCD nbd This compound (Hydrophobic) aggregate Aggregation nbd->aggregate Self-associates in water water Aqueous Solution complex Soluble This compound/MβCD Complex mbcd MβCD mbcd->complex soluble Soluble in Aqueous Solution nbd_in 25-NBD Cholesterol

Caption: Mechanism of this compound solubilization by Methyl-β-cyclodextrin (MβCD).

References

Technical Support Center: Artifacts Associated with the NBD Group on Cholesterol Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-cholesterol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts associated with using NBD-cholesterol?

A1: The primary artifacts when using NBD-cholesterol stem from the fact that the bulky NBD (nitrobenzoxadiazole) group can alter the molecule's behavior compared to native cholesterol. Key artifacts include:

  • Altered Membrane Partitioning: The NBD group can influence how the cholesterol analog partitions into different membrane domains. Some studies suggest that carbamate-linked NBD-cholesterols show a stronger preference for liquid-ordered (Lo) domains than ester-linked probes, better mimicking native cholesterol.[1]

  • Alternative Trafficking and Uptake Pathways: NBD-cholesterol uptake may not always follow the same pathways as native cholesterol. For instance, studies in mice have shown that NBD-cholesterol absorption can occur independently of the NPC1L1 transporter, a key protein in intestinal cholesterol absorption.[2] This suggests NBD-cholesterol can trace an alternative absorption pathway.

  • Mistargeting to Organelles: The position of the NBD group is critical. For example, 25-NBD-cholesterol has been reported to be mistargeted to mitochondria.[3]

  • Photophysical Limitations: The NBD fluorophore has suboptimal photophysical properties, including a low quantum yield and a high susceptibility to photobleaching, which can complicate quantitative imaging studies.[4][5]

  • Aggregation: NBD-cholesterol has a tendency to form aggregates, which can affect its solubility and cellular uptake.[6][7]

Q2: How does the position of the NBD tag affect cholesterol behavior?

A2: The attachment point of the NBD fluorophore significantly impacts the resulting analog's ability to mimic native cholesterol. NBD has been attached to both the 3-hydroxyl headgroup and the alkyl tail.[4]

  • Tail-Labeled (e.g., 22-NBD-Cholesterol, 25-NBD-Cholesterol): These are commonly used but can exhibit altered behavior. Molecular dynamics simulations suggest that tail-labeled NBD-cholesterol tends to adopt a conformation where the fluorophore loops back towards the lipid/water interface, rather than extending into the hydrophobic core of the membrane.[7] This can affect its interaction with other lipids and proteins.

  • Headgroup-Labeled: Attaching the NBD group to the 3β-OH group can also interfere with its natural interactions, as this hydroxyl group is crucial for cholesterol's function in membranes.

Q3: Is NBD-cholesterol a good substitute for radiolabeled cholesterol in efflux assays?

A3: NBD-cholesterol is often used as a non-radioactive alternative in cholesterol efflux assays. Studies have shown a significant correlation between the efflux of NBD-cholesterol and [3H]-cholesterol in THP-1 macrophages and human peripheral blood mononuclear cells (PBMCs).[8][9][10] This suggests that for certain cell types and conditions, NBD-cholesterol can be a suitable substitute.[8][10] However, it is crucial to validate the assay for your specific experimental system.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Possible CauseSuggested Solution
Low NBD-Cholesterol Concentration Increase the concentration of NBD-cholesterol in your labeling medium. A typical starting range is 1-5 µg/mL.[11]
Insufficient Incubation Time Optimize the incubation time. Uptake can plateau after a few hours. A time-course experiment (e.g., 1, 2, 4, 6 hours) can determine the optimal duration.[8][10]
Cell Type with Low Uptake Use a positive control cell line known for high cholesterol uptake, such as HepG2 or Caco-2 cells.[11]
Photobleaching Minimize exposure to excitation light. Use neutral density filters, reduce laser power, and decrease exposure times. Use of an anti-fade mounting medium can also be beneficial.
Incorrect Filter Set Ensure you are using the correct excitation and emission filters for NBD. The approximate excitation/emission maxima are 463/536 nm.[12]
Problem 2: High Background Fluorescence
Possible CauseSuggested Solution
Incomplete Removal of Unbound Probe Increase the number and duration of washing steps after incubation. Washing with cold PBS is recommended.[11]
Autofluorescence Use a phenol (B47542) red-free culture medium for imaging. Acquire an image of unlabeled cells to establish a baseline for autofluorescence and subtract it from your experimental images.
NBD-Cholesterol Aggregation Prepare fresh NBD-cholesterol solutions. Sonication or vortexing of the stock solution before dilution may help. Consider using a delivery vehicle like cyclodextrin (B1172386) to improve solubility.
Non-specific Binding Incubate with a blocking agent like BSA before adding NBD-cholesterol.
Problem 3: Cell Death or Altered Morphology
Possible CauseSuggested Solution
Cytotoxicity of NBD-Cholesterol Perform a dose-response experiment and assess cell viability using a standard assay (e.g., MTT, Trypan Blue). Use the lowest effective concentration of NBD-cholesterol.
Solvent Toxicity (e.g., Ethanol (B145695), DMSO) Minimize the final concentration of the solvent in the cell culture medium. Some commercially available kits offer ethanol-free delivery systems.
Harsh Experimental Conditions Handle cells gently during washing and reagent addition. Ensure all solutions are at the appropriate temperature and pH.

Data Presentation

Table 1: Comparison of Fluorescent Cholesterol Probes

ProbeExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
NBD-Cholesterol ~463~536Environmentally sensitive fluorescence, widely used in efflux assays.[12]Prone to photobleaching, potential for altered trafficking, lower quantum yield.[4][5]
BODIPY-Cholesterol ~500~510Brighter and more photostable than NBD, better mimics some aspects of cholesterol behavior.[3]Can also exhibit altered membrane partitioning.
Filipin ~360~480Binds to unesterified cholesterol, allowing visualization of endogenous pools.[3]Requires cell fixation, perturbs membrane structure, questionable specificity.[13]
Dehydroergosterol (DHE) / Cholestatrienol (CTL) UV range~370Intrinsically fluorescent, closely mimic native cholesterol structure and behavior.[13]UV excitation can be phototoxic, lower quantum yield.[4]

Experimental Protocols

Protocol 1: General NBD-Cholesterol Cellular Staining
  • Cell Plating: Seed cells in a format suitable for microscopy (e.g., glass-bottom dishes, chamber slides) to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of NBD-cholesterol (e.g., 1 mg/mL in ethanol or DMSO).

    • Dilute the stock solution in serum-free or phenol red-free culture medium to a final working concentration (e.g., 1-5 µg/mL).[11]

  • Cell Labeling:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the NBD-cholesterol labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C for the desired time (e.g., 1-4 hours).

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with cold PBS to remove unbound NBD-cholesterol.[11]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for NBD (e.g., FITC/GFP channel).

Protocol 2: NBD-Cholesterol Uptake Assay (Flow Cytometry)
  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Labeling:

    • Add NBD-cholesterol to the cell suspension to the desired final concentration.

    • Incubate at 37°C for the desired time points.

  • Stopping the Uptake: Place the samples on ice to stop the uptake process.

  • Washing:

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • Analyze the fluorescence intensity of the cells using a flow cytometer, typically in the FL1 channel.

Protocol 3: NBD-Cholesterol Efflux Assay
  • Cell Plating and Differentiation: Plate macrophages (e.g., THP-1) in a 96-well plate and differentiate them if necessary.

  • Labeling with NBD-Cholesterol:

    • Incubate the cells with NBD-cholesterol (e.g., 5 µM in RPMI 1640 medium) overnight at 37°C.[15]

  • Equilibration: Wash the cells twice with PBS and equilibrate in serum-free medium for 1-2 hours.

  • Efflux Induction:

    • Remove the equilibration medium.

    • Add serum-free medium containing cholesterol acceptors (e.g., HDL, ApoA1) or the test compounds.

    • Incubate for a defined period (e.g., 4-6 hours).[15]

  • Quantification:

    • Medium: Collect the supernatant (medium) and transfer to a new 96-well plate.

    • Cell Lysate: Wash the cells in the original plate with PBS, then lyse the cells (e.g., with a lysis buffer or 0.1% SDS).

    • Measure the fluorescence intensity of the medium and the cell lysate using a plate reader (Ex/Em ≈ 463/536 nm).

  • Calculation:

    • Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] x 100.[9]

Mandatory Visualizations

experimental_workflow_uptake cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis plate_cells Plate Cells culture Culture to 70-80% Confluency plate_cells->culture wash_pbs Wash Cells with PBS culture->wash_pbs prepare_nbd Prepare NBD-Cholesterol Working Solution add_nbd Add NBD-Cholesterol to Cells prepare_nbd->add_nbd wash_pbs->add_nbd incubate Incubate at 37°C add_nbd->incubate wash_cold_pbs Wash with Cold PBS (3x) incubate->wash_cold_pbs acquire_image Image with Fluorescence Microscope wash_cold_pbs->acquire_image flow_cytometry Analyze with Flow Cytometer wash_cold_pbs->flow_cytometry

Caption: General experimental workflow for NBD-cholesterol cellular uptake assays.

signaling_pathway_artifact cluster_native Native Cholesterol Uptake cluster_nbd NBD-Cholesterol Uptake Artifact native_chol Native Cholesterol npc1l1 NPC1L1 Transporter native_chol->npc1l1 Primary Pathway er Endoplasmic Reticulum npc1l1->er nbd_chol NBD-Cholesterol nbd_chol->npc1l1 Reduced affinity? alt_pathway Alternative Pathway (NPC1L1-Independent) nbd_chol->alt_pathway Potential Artifact alt_pathway->er

Caption: Potential artifact in cholesterol uptake studies using NBD-cholesterol.

References

Technical Support Center: Optimizing 25-NBD Cholesterol Labeling in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 25-NBD cholesterol labeling experiments in primary cell cultures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal 1. Low Concentration of this compound: The concentration of the probe may be insufficient for detection. 2. Short Incubation Time: The probe may not have had enough time to incorporate into the cellular membranes. 3. Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.[1] 4. Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filters for NBD fluorescence.1. Optimize Concentration: Test a range of this compound concentrations. For example, in THP-1 derived macrophages, concentrations between 0.1 and 10 µmol/l have been used.[2] 2. Optimize Incubation Time: Increase the incubation time. For THP-1 macrophages, uptake reached a plateau after 4 hours.[3] For L-cells, incubation times of 5 to 30 minutes have been reported.[4] 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light during imaging. Use an anti-fade mounting medium for fixed cells. 4. Use Appropriate Filters: Use filter sets designed for FITC/GFP, with excitation around 485 nm and emission around 535 nm.[5]
High Background Fluorescence 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding and high background.[6] 2. Inadequate Washing: Insufficient washing may leave unbound probe in the medium. 3. Probe Aggregation: this compound may form aggregates in the labeling medium.1. Titrate Probe Concentration: Determine the lowest effective concentration that provides a good signal-to-noise ratio. 2. Thorough Washing: Wash cells multiple times with phosphate-buffered saline (PBS) or an appropriate assay buffer after incubation.[2][4] A "back-exchange" step with fatty acid-free BSA can help remove excess probe from the plasma membrane.[6] 3. Ensure Proper Solubilization: Prepare the this compound solution fresh and ensure it is well-solubilized. Sonication or vortexing of the stock solution may be helpful.
Non-specific Staining or Artifacts 1. Mis-localization: this compound has been reported to be mis-targeted to mitochondria in some cell types.[7] 2. Metabolic Conversion: The NBD moiety can be metabolically altered by cellular enzymes.[8] 3. Cellular Autofluorescence: Some primary cells may exhibit high levels of autofluorescence.1. Co-localization Studies: Use specific organelle markers (e.g., MitoTracker for mitochondria) to confirm the localization of the this compound signal. 2. Use Metabolic Inhibitors: If metabolic conversion is suspected, specific inhibitors can be used to investigate this possibility.[9] 3. Image Unlabeled Control Cells: Always image unstained cells using the same settings to determine the level of autofluorescence.[10] Spectral imaging and linear unmixing can help separate the specific NBD signal from autofluorescence.
Cell Toxicity or Altered Morphology 1. High Probe Concentration: Excessive concentrations of this compound can be toxic to cells. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) can be toxic at high concentrations. 3. Phototoxicity: Intense or prolonged light exposure during imaging can induce cellular damage.1. Perform Cytotoxicity Assays: Determine the non-toxic concentration range for your specific primary cell type using assays like MTT or trypan blue exclusion. 2. Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.5%). 3. Reduce Light Exposure: Use the lowest possible excitation intensity and exposure time required to obtain a good image.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a fluorescent analog of cholesterol where the nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol molecule.[1] It is used to visualize and track the movement and distribution of cholesterol within living cells.[1] When introduced to cells, it incorporates into cellular membranes, and its fluorescence allows for its detection using fluorescence microscopy or flow cytometry.

2. What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation wavelength for this compound is typically around 485 nm, and the emission maximum is around 535 nm.[11][5] These settings are compatible with standard FITC/GFP filter sets.

3. How should I prepare the this compound stock and working solutions?

This compound is typically supplied as a solid or in an organic solvent like ethanol. A stock solution can be prepared in a solvent such as ethanol or DMSO. For cell labeling, this stock solution is diluted into a serum-free culture medium to the desired final concentration. It is crucial to ensure the final solvent concentration in the cell culture medium is low to avoid toxicity.

4. What concentration of this compound should I use for labeling primary cells?

The optimal concentration can vary depending on the cell type and experimental goals. It is recommended to perform a concentration titration to determine the best signal-to-noise ratio with minimal cytotoxicity. Concentrations ranging from 0.1 µM to 10 µM have been reported for cell lines like THP-1 macrophages.[2]

5. What is the recommended incubation time for labeling?

Incubation time also depends on the cell type and experimental conditions. Uptake can be time-dependent, with a plateau often reached after a few hours.[3] Shorter incubation times (5-30 minutes) have also been used.[4] An initial time-course experiment is recommended to determine the optimal incubation period for your specific primary cells.

6. Does this compound behave exactly like endogenous cholesterol?

While this compound is a useful tool, it is important to remember that the attached NBD group can alter its properties compared to native cholesterol.[12] Some studies have shown that it may not perfectly mimic the behavior of cholesterol in all situations and can sometimes be mis-targeted within the cell.[7][12] Therefore, results should be interpreted with this in mind, and validation with other methods is encouraged.

Experimental Protocols

I. Protocol for this compound Labeling of Primary Adherent Cells

This protocol provides a general guideline for labeling adherent primary cells. Optimization of concentrations and incubation times is recommended for each specific cell type.

Materials:

  • Primary adherent cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Anhydrous ethanol or DMSO

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation ~485 nm, Emission ~535 nm)

Procedure:

  • Cell Preparation: Culture primary cells on a suitable imaging substrate until they reach the desired confluency.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous ethanol or DMSO to create a stock solution (e.g., 1 mg/mL). Store protected from light at -20°C.

  • Prepare Labeling Medium: Dilute the this compound stock solution into serum-free cell culture medium to the desired final concentration (e.g., 1-5 µM). Vortex briefly to mix.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells at 37°C for the desired period (e.g., 30 minutes to 4 hours). Protect from light during incubation.

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging:

    • Add fresh pre-warmed PBS or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter settings.

II. Quantitative Data Summary
ParameterReported Values/RangesCell Type/ContextCitation
This compound Concentration 0.1 - 10 µmol/lTHP-1 derived macrophages[2]
20 µg/mlJurkat, Caco-2, Huh-7 cells[5]
0.6 mM (in PBS)L-cells[4]
1 µMC2C12 cells[13]
Incubation Time 4 hours (plateau)THP-1 derived macrophages[3]
5, 10, 20, 30 minutesL-cells[4]
24 - 72 hoursJurkat, Caco-2, Huh-7 cells[5]
120 minutesAC29 cells[14]
Excitation Wavelength 485 nmGeneral[11][5]
458 nmHuman Peripheral Blood Mononuclear Cells[10]
488 nmAC29 cells[14]
Emission Wavelength 535 nmGeneral[11][5]
500-550 nmHuman Peripheral Blood Mononuclear Cells[10]
540 nmAC29 cells[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_cells Prepare Primary Cells on Imaging Substrate wash1 Wash Cells with PBS prep_cells->wash1 prep_probe Prepare this compound Labeling Solution incubate Incubate with this compound prep_probe->incubate wash1->incubate wash2 Wash Cells 3x with PBS incubate->wash2 image Fluorescence Microscopy wash2->image quantify Image Analysis & Quantification image->quantify

Caption: General experimental workflow for this compound labeling in primary cells.

troubleshooting_logic cluster_solutions_weak Troubleshooting Weak Signal cluster_solutions_high Troubleshooting High Background start Start Labeling Experiment check_signal Is Fluorescent Signal Optimal? start->check_signal signal_ok Proceed with Analysis check_signal->signal_ok Yes weak_signal Weak/No Signal check_signal->weak_signal No, Weak high_background High Background check_signal->high_background No, High Background inc_conc Increase Concentration weak_signal->inc_conc inc_time Increase Incubation Time weak_signal->inc_time check_filters Check Microscope Filters weak_signal->check_filters min_photobleach Minimize Photobleaching weak_signal->min_photobleach dec_conc Decrease Concentration high_background->dec_conc improve_wash Improve Washing Steps high_background->improve_wash check_sol Check Probe Solubilization high_background->check_sol

Caption: Troubleshooting decision tree for common this compound labeling issues.

References

Minimizing 25-NBD Cholesterol cytotoxicity in long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-NBD Cholesterol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers minimize cytotoxicity and optimize long-term imaging studies.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death or Cytotoxicity - High concentration of this compound.- Prolonged incubation time.- Solvent toxicity (e.g., ethanol (B145695), DMSO).- Phototoxicity from excessive light exposure.- Titrate the concentration of this compound to find the lowest effective concentration (start with a range of 1-5 µg/mL).- Reduce the incubation time to the minimum required for sufficient labeling.- Ensure the final concentration of the solvent in the cell culture medium is minimal (<0.1%).- Minimize light exposure by using the lowest possible laser power and exposure time during imaging. Use a shutter to block the light path when not acquiring images.
Weak or No Fluorescence Signal - Insufficient concentration of this compound.- Short incubation time.- Inefficient cellular uptake.- Photobleaching.- Gradually increase the concentration of this compound.- Increase the incubation time.- Ensure proper delivery of the probe; consider using a carrier like cyclodextrin (B1172386) if direct addition is inefficient.- Use an anti-fade mounting medium for fixed cells. For live cells, reduce laser power and exposure time, and use a more sensitive detector if available.
High Background Fluorescence - Excess unbound this compound in the medium.- Presence of serum in the imaging medium can sometimes increase background.- Autofluorescence from the cells or medium.- Wash the cells thoroughly with phosphate-buffered saline (PBS) or serum-free medium after incubation with the probe.- Image cells in a phenol (B47542) red-free medium.- Acquire a background image from an unstained region and subtract it from the experimental images.
Probe Aggregation - Poor solubility of this compound in the aqueous medium.- High concentration of the probe.- Prepare the this compound solution by first dissolving it in a small amount of ethanol or DMSO before diluting it in the culture medium.- Vortex the solution thoroughly before adding it to the cells.- Use a lower concentration of the probe.
Rapid Photobleaching - High intensity of excitation light.- Long exposure times.- High numerical aperture (NA) objective concentrating light.- Use the lowest laser power that provides a detectable signal.- Use shorter exposure times and increase the gain of the detector if necessary.- Consider using a lower NA objective if high resolution is not critical.- For fixed cells, use an anti-fade reagent. For live cells, work in an oxygen-scavenging buffer if compatible with the experiment.
Incorrect Subcellular Localization - The bulky NBD group can alter the trafficking of cholesterol.[1]- Be aware that this compound may not perfectly mimic the localization of endogenous cholesterol.[1] It has been reported to accumulate in mitochondria in some cell types.- Use other fluorescent cholesterol analogs like dehydroergosterol (B162513) (DHE) for comparison, as it is known to more closely mimic the behavior of native cholesterol.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for live-cell imaging?

A1: The optimal concentration is highly cell-type dependent and should be determined empirically. A good starting point is a concentration range of 1-5 µg/mL. It is recommended to perform a dose-response experiment to identify the lowest concentration that provides a sufficient signal-to-noise ratio without causing significant cytotoxicity.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary from 30 minutes to 24 hours. Shorter incubation times are generally preferred to minimize cytotoxicity. For many cell types, an incubation of 1-4 hours is sufficient for adequate labeling.

Q3: What solvent should I use to prepare the this compound stock solution?

A3: this compound is typically dissolved in ethanol or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is very low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can I fix cells after staining with this compound?

A4: Yes, cells stained with this compound can be fixed, typically with paraformaldehyde. However, fixation can sometimes alter the distribution of lipids and may quench the fluorescence. It is advisable to image live cells whenever possible for the most accurate representation of cholesterol trafficking.

Q5: What are the excitation and emission wavelengths for this compound?

A5: this compound has a peak excitation around 488 nm and a peak emission around 540 nm, making it compatible with standard green fluorescence channels (e.g., FITC or GFP filter sets).[4]

Q6: How does the cytotoxicity of this compound compare to other fluorescent cholesterol analogs?

A6: The bulky NBD group can contribute to cytotoxicity. While specific quantitative comparisons are limited in the literature, it is generally advisable to assume that any fluorescently labeled lipid may exhibit some level of toxicity. Alternatives like dehydroergosterol (DHE) are considered to be less perturbing to the cell membrane and may exhibit lower cytotoxicity.[1][2]

Experimental Protocols

Protocol 1: Cell Loading with this compound

This protocol provides a general procedure for labeling live cells with this compound.

Materials:

  • This compound powder

  • Ethanol or DMSO

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare a stock solution: Dissolve this compound in ethanol or DMSO to a stock concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.

  • Prepare the labeling solution: Dilute the this compound stock solution in pre-warmed (37°C) serum-free or complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL). Vortex the solution well.

  • Cell labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 1-4 hours), protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. The cells are now ready for live-cell imaging.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol describes how to quantify the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis

High concentrations or prolonged exposure to this compound can induce cytotoxicity, likely through the activation of the intrinsic apoptotic pathway. This is a common mechanism for cytotoxicity induced by cholesterol analogs and oxysterols. The pathway is initiated by cellular stress, leading to mitochondrial dysfunction.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome 25-NBD_Cholesterol High Concentration of This compound Mito_Stress Mitochondrial Stress 25-NBD_Cholesterol->Mito_Stress Bax Bax Activation Mito_Stress->Bax Bcl2 Bcl-2 Inhibition Mito_Stress->Bcl2 MMP_Loss Loss of Mitochondrial Membrane Potential Bax->MMP_Loss Bcl2->MMP_Loss prevents CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Minimizing Cytotoxicity

This workflow outlines the steps to optimize your long-term imaging experiments with this compound to reduce phototoxicity and chemical toxicity.

experimental_workflow cluster_optimization Optimization Phase cluster_imaging Long-Term Imaging Phase Concentration 1. Determine Optimal Concentration (Titration Experiment) Incubation 2. Determine Optimal Incubation Time (Time-Course Experiment) Concentration->Incubation Cytotoxicity 3. Assess Cytotoxicity (MTT or LDH Assay) Incubation->Cytotoxicity Loading 4. Cell Loading with Optimized Concentration and Time Cytotoxicity->Loading Proceed with non-toxic conditions Microscope 5. Optimize Microscope Settings Loading->Microscope Acquisition 6. Image Acquisition Microscope->Acquisition Lowest laser power Shortest exposure time Appropriate time intervals Analysis 7. Data Analysis Acquisition->Analysis

Caption: Workflow for optimizing long-term imaging with this compound.

References

Technical Support Center: 25-NBD Cholesterol Uptake and Trafficking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 25-NBD cholesterol to study sterol uptake and trafficking. The following sections address common issues encountered during experiments, particularly concerning the influence of serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cellular biology?

A1: this compound is a fluorescently labeled analog of cholesterol used to investigate cellular cholesterol trafficking and membrane dynamics.[1] Its fluorescent properties allow for the visualization of its movement into and within cells. However, it's important to note that its structural modifications can lead to some behaviors that differ from native cholesterol.

Q2: How does the presence of serum in the culture medium affect this compound uptake?

A2: Serum contains various components, including lipoproteins and albumin, that can bind to this compound and influence its delivery to cells. Serum albumin can act as a shuttle, facilitating cholesterol efflux and potentially impacting net uptake.[2][3] Therefore, for experiments aiming to study direct cellular uptake mechanisms, serum-free conditions are often recommended to avoid confounding variables.[4]

Q3: My this compound signal is weak or diffuse throughout the cell. What could be the cause?

A3: Several factors can contribute to a weak or diffuse signal. The concentration of this compound may be too low, or the incubation time may be insufficient for significant uptake.[5] Additionally, this compound has been reported to be mistargeted to mitochondria in some cases, which could result in a diffuse, non-specific staining pattern.[6][7] Consider optimizing the probe concentration and incubation time, and co-staining with organelle-specific markers to verify localization.

Q4: Can this compound be used for cholesterol efflux studies?

A4: While this compound can be used to monitor cholesterol movement, studies suggest that 22-NBD-cholesterol may be better suited for efflux assays.[1] This is due to differences in how the NBD group's position on the cholesterol molecule affects its interaction with cellular components and efflux transporters.

Q5: Is this compound metabolized by cells?

A5: Like native cholesterol, fluorescently tagged analogs can be subject to cellular metabolic processes. It is advisable to analyze cell lysates via techniques like thin-layer chromatography (TLC) to assess any potential metabolic conversion of the NBD-lipid, which could affect the interpretation of your results.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low cellular fluorescence after incubation with this compound. 1. Insufficient concentration of this compound. 2. Short incubation time. 3. Presence of high concentrations of serum components competing for uptake. 4. Cell type has low uptake efficiency.1. Increase the concentration of this compound (typically in the range of 1-20 µg/ml). 2. Increase the incubation time (e.g., from 1 hour to 4-6 hours).[5] 3. Perform the uptake assay in serum-free medium.[4] 4. Ensure the chosen cell line is appropriate for cholesterol uptake studies.
High background fluorescence in the medium. 1. Incomplete removal of the labeling solution. 2. This compound precipitating in the medium.1. Wash the cells thoroughly with phosphate-buffered saline (PBS) or a suitable assay buffer after incubation.[9] 2. Ensure the this compound is fully dissolved in the medium. Consider using a carrier like cyclodextrin (B1172386) to improve solubility.
Fluorescence is localized to unexpected organelles (e.g., mitochondria). 1. This compound can be mistargeted in certain cell types.[6][7]1. Use co-localization studies with specific organelle markers to confirm the location of the fluorescent signal. 2. Consider using a different fluorescent cholesterol analog, such as 22-NBD-cholesterol or BODIPY-cholesterol, which may exhibit different trafficking patterns.[6]
Inconsistent results between experiments. 1. Variation in cell density or health. 2. Inconsistent preparation of the this compound labeling solution. 3. Presence or absence of serum not controlled.1. Ensure consistent cell seeding density and monitor cell viability. 2. Prepare fresh labeling solution for each experiment and ensure it is well-mixed. 3. Strictly control the presence and concentration of serum in your experimental conditions.

Experimental Protocols

Protocol 1: this compound Uptake Assay in Serum-Free Conditions

This protocol is designed to measure the direct uptake of this compound by cultured cells in the absence of serum.

Materials:

  • Cultured cells (e.g., HEK293, Huh-7)

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Phosphate-buffered saline (PBS)

  • Assay Buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere overnight.

  • Preparation of Labeling Solution: Prepare the this compound labeling solution by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 20 µg/mL).[4] Protect the solution from light.

  • Cell Starvation (Optional): To enhance uptake, you may starve the cells in serum-free medium for 1-2 hours prior to labeling.

  • Labeling: Remove the culture medium from the cells and replace it with the this compound labeling solution.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the labeling solution and wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Analysis:

    • Microscopy: Add Assay Buffer to the cells and immediately visualize them using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP).

    • Plate Reader: Lyse the cells in a suitable lysis buffer and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).[4]

Protocol 2: Investigating the Impact of Serum on this compound Trafficking

This protocol allows for the comparison of this compound trafficking in the presence and absence of serum.

Materials:

  • Same as Protocol 1

  • Fetal Bovine Serum (FBS) or other serum source

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Labeling Solutions:

    • Serum-Free: Prepare this compound in serum-free medium as in Protocol 1.

    • Serum-Containing: Prepare this compound in medium supplemented with the desired concentration of serum (e.g., 10% FBS).

  • Labeling: Divide the cells into two groups. Label one group with the serum-free solution and the other with the serum-containing solution.

  • Incubation and Washing: Follow the incubation and washing steps as described in Protocol 1.

  • Analysis: Analyze both groups using fluorescence microscopy. Compare the intracellular distribution and intensity of the this compound signal between the serum-free and serum-containing conditions.

Visualizations

experimental_workflow Experimental Workflow: this compound Uptake Assay cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed_cells Seed cells in appropriate plates prepare_solution Prepare this compound labeling solution (with/without serum) label_cells Incubate cells with labeling solution prepare_solution->label_cells wash_cells Wash cells to remove extracellular probe label_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy plate_reader Plate Reader Quantification wash_cells->plate_reader cholesterol_trafficking Simplified this compound Cellular Trafficking Pathway serum Serum (Lipoproteins, Albumin) extracellular Extracellular This compound serum->extracellular Modulates Availability plasma_membrane Plasma Membrane extracellular->plasma_membrane Uptake endocytosis Endocytic Pathway plasma_membrane->endocytosis mitochondria Mitochondria (Potential Mistargeting) plasma_membrane->mitochondria lysosome Lysosome endocytosis->lysosome er Endoplasmic Reticulum (ER) endocytosis->er Trafficking

References

Improving the signal-to-noise ratio in 25-NBD Cholesterol imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 25-NBD Cholesterol imaging experiments and improve the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a fluorescent analog of cholesterol. The cholesterol molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore at the 25th position. It is widely used in cell biology and biochemistry to study cholesterol trafficking, metabolism, and distribution within living cells. The NBD group allows for visualization of the cholesterol analog using fluorescence microscopy.[1][2]

2. What are the spectral properties of this compound?

The spectral properties of this compound can be influenced by its local environment. Generally, it is excited by blue light and emits green fluorescence.

ParameterWavelength Range
Excitation Maximum~488 nm
Emission Maximum~530-550 nm

Note: These values can shift depending on the polarity of the environment. It is recommended to determine the optimal settings for your specific experimental conditions.

3. Can this compound be used in live-cell imaging?

Yes, this compound is suitable for live-cell imaging, allowing for the real-time tracking of cholesterol dynamics. However, like many fluorescent probes, it is susceptible to photobleaching and phototoxicity with prolonged exposure to excitation light.[3][4]

4. Does this compound behave exactly like endogenous cholesterol?

While this compound is designed to mimic natural cholesterol, the presence of the bulky NBD fluorophore can influence its behavior. Studies have shown that it may not perfectly replicate the partitioning of endogenous cholesterol into all membrane microdomains and in some cases, has been reported to mis-target to organelles like the mitochondria.[1][4] Researchers should be mindful of these potential artifacts when interpreting their results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging and provides actionable solutions to improve your signal-to-noise ratio.

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can manifest as dim images where the fluorescent signal is difficult to distinguish from the background.

Expand for troubleshooting steps

Possible Causes & Solutions

CauseSolution
Suboptimal Probe Concentration Increase the concentration of this compound. Typical working concentrations range from 1 to 5 µg/mL. Perform a concentration titration to find the optimal balance between signal intensity and background.
Short Incubation Time Increase the incubation time to allow for sufficient uptake of the probe by the cells. Incubation times can range from 30 minutes to 2 hours.[2]
Low Expression of Target If studying cholesterol uptake via a specific pathway, ensure that the cellular machinery for that pathway is adequately expressed and functional in your cell model.
Inappropriate Microscopy Settings - Increase Laser Power/Excitation Intensity: Use with caution as this can increase photobleaching and phototoxicity. - Increase Detector Gain/Exposure Time: This can amplify both signal and noise. Find a balance that enhances the signal without excessively increasing the background. - Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral profile of NBD.
Cell Health Issues Ensure cells are healthy and not overly confluent, as this can affect their ability to uptake the probe.

Workflow for Optimizing Signal

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis A Start with Healthy Cells B Prepare Fresh 25-NBD Cholesterol Solution A->B C Titrate Probe Concentration (1-5 µg/mL) B->C D Optimize Incubation Time (30-120 min) C->D E Adjust Laser Power & Detector Gain D->E F Check Filter Compatibility E->F G Assess Signal Intensity F->G

Workflow for optimizing this compound signal.
Problem 2: High Background Fluorescence

High background can obscure the specific signal from your target structures, making image analysis difficult.

Expand for troubleshooting steps

Possible Causes & Solutions

CauseSolution
Excess Probe Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and high background.
Probe Aggregation This compound can form aggregates in aqueous solutions. Prepare fresh solutions and consider a brief sonication or vortexing before use. Filtering the staining solution through a 0.22 µm filter can also help.
Insufficient Washing Increase the number and duration of wash steps after incubation with the probe to remove unbound this compound. Use a buffered saline solution (e.g., PBS or HBSS).
Cellular Autofluorescence Image an unstained control sample using the same settings to determine the level of autofluorescence. If significant, you may need to use a different emission filter or apply background subtraction during image analysis. Phenol (B47542) red in culture medium can also contribute to background, so consider using phenol red-free medium for imaging.
Non-specific Binding Incubating cells with a low concentration of bovine serum albumin (BSA) before adding the probe can sometimes help to block non-specific binding sites.

Logical Tree for Troubleshooting High Background

cluster_causes Potential Causes cluster_solutions Solutions start High Background? cause1 Excess Probe start->cause1 cause2 Probe Aggregates start->cause2 cause3 Insufficient Washing start->cause3 cause4 Autofluorescence start->cause4 sol1 Reduce Concentration cause1->sol1 sol2 Prepare Fresh/Filter Solution cause2->sol2 sol3 Increase Wash Steps cause3->sol3 sol4 Image Unstained Control/ Use Phenol Red-Free Medium cause4->sol4

Troubleshooting high background in this compound imaging.
Problem 3: Rapid Photobleaching

Photobleaching is the irreversible loss of fluorescence upon exposure to excitation light, leading to a fading signal during time-lapse imaging. The NBD fluorophore is known to be susceptible to photobleaching.[5]

Expand for troubleshooting steps

Possible Causes & Solutions

CauseSolution
High Excitation Intensity Reduce the laser power or illumination intensity to the lowest level that provides an acceptable signal.
Long Exposure Times Use the shortest possible exposure time for your camera that still yields a good image. For very dim samples, consider using a more sensitive camera.
Continuous Illumination For time-lapse experiments, only illuminate the sample during image acquisition. Use the lowest possible frame rate that still captures the dynamics of interest.
Oxygen Radicals Photobleaching is often mediated by reactive oxygen species. The use of antifade mounting media for fixed cells, or specialized live-cell imaging solutions containing oxygen scavengers, can help mitigate this.

Strategies to Minimize Photobleaching

StrategyLive-Cell ImagingFixed-Cell Imaging
Reduce Excitation Intensity YesYes
Minimize Exposure Time YesYes
Use Antifade Reagents Use live-cell compatible reagentsYes, in mounting medium
Image in Hypoxic Conditions Possible with specialized chambersNot applicable

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol provides a general guideline for staining adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.

  • Prepare Staining Solution:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in the pre-warmed medium. Vortex briefly to mix.

    • Note: To minimize aggregation, prepare this solution fresh and do not store.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with warm live-cell imaging medium or HBSS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed with imaging on a fluorescence microscope equipped for live-cell imaging.

Protocol 2: Optimizing Microscopy Settings

Recommended Starting Parameters for Confocal Microscopy:

ParameterRecommended SettingRationale
Excitation Wavelength 488 nmMatches the excitation peak of the NBD fluorophore.
Emission Detection 505 - 550 nmCaptures the peak emission of NBD while minimizing bleed-through from other fluorophores.
Laser Power 1-5%Start low and increase only as needed to minimize phototoxicity and photobleaching.
Pinhole 1 Airy UnitProvides a good balance between confocality and signal detection.
Detector Gain/Voltage Adjust to bring the signal within the dynamic range of the detector without saturating the brightest pixels.
Pixel Dwell Time Start with a moderate time (e.g., 1-2 µs) and adjust as needed. Shorter dwell times can reduce photobleaching but may decrease SNR.

Workflow for Image Acquisition

A Place Sample on Microscope B Use Low Magnification to Find Area of Interest A->B C Switch to High Magnification Objective B->C D Set Excitation (488 nm) and Emission (505-550 nm) Filters C->D E Start with Low Laser Power (1-5%) D->E F Adjust Gain/Exposure to Avoid Saturation E->F G Acquire Image F->G H Assess Image Quality G->H I Optimize Settings if Necessary H->I Low SNR or Photobleaching I->E

General workflow for acquiring this compound images.

References

Technical Support Center: Challenges of Using 25-NBD Cholesterol in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the fluorescent cholesterol analog, 25-NBD Cholesterol, in fixed-cell imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent analog of cholesterol. The cholesterol molecule is modified with a nitrobenzoxadiazole (NBD) fluorophore at the 25th position of the side chain. It is commonly used to study intracellular cholesterol trafficking and distribution in living cells.

Q2: What are the fundamental challenges of using this compound, especially in fixed cells?

The primary challenges stem from the bulky and polar nature of the NBD group, which can alter the molecule's behavior compared to endogenous cholesterol. Key issues include:

  • Altered Subcellular Distribution: The bulky NBD moiety can lead to mis-localization of the probe. For instance, this compound has been reported to incorrectly target mitochondria, which is not a primary location for free cholesterol accumulation.[1]

  • Environmental Sensitivity of Fluorescence: The fluorescence emission of the NBD group is highly sensitive to the polarity of its surrounding environment. It is weakly fluorescent in polar environments like cellular membranes and becomes more fluorescent in nonpolar environments such as lipid droplets.[2] This can complicate quantitative analysis, as fluorescence intensity may not directly correlate with concentration.

  • Fixation-Induced Artifacts: Chemical fixation, particularly with aldehyde-based fixatives like paraformaldehyde (PFA), does not effectively crosslink lipids.[3] This can lead to the extraction or redistribution of lipid probes like this compound during the fixation and subsequent permeabilization steps.

Q3: Does this compound accurately mimic the behavior of endogenous cholesterol?

No, this compound is not considered a faithful mimic of endogenous cholesterol. Its structure is compromised by the large NBD group, causing it to distribute to different organelles than cholesterol or other cholesterol analogs like dehydroergosterol (B162513) (DHE).[4] Therefore, data obtained using this compound should be interpreted with caution and, if possible, validated with other methods.

Q4: What are the most common artifacts to be aware of when imaging this compound in fixed cells?

The most common artifacts include:

  • Mitochondrial Accumulation: A significant portion of this compound can be mistargeted to mitochondria.[1]

  • Localization to Lipid Droplets: When esterified by enzymes like ACAT, NBD-Cholesteryl esters accumulate in lipid droplets, exhibiting strong fluorescence.[2] While this can be used to study cholesterol esterification, it may not reflect the distribution of free cholesterol.

  • Signal Loss or Relocation Post-Fixation: The fixation and permeabilization process can extract the probe from membranes or cause it to move to different cellular compartments, leading to a misinterpretation of its original location in the live cell.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal After Fixation

Q: My this compound signal is significantly diminished or absent after fixing my cells. What could be the cause?

A: This is a common issue and can be attributed to several factors related to the fixation and permeabilization process.

  • Possible Cause 1: Extraction by Organic Solvents.

    • Explanation: Precipitating fixatives like cold methanol (B129727) or acetone (B3395972) are not recommended for lipid studies as they extract the majority of cellular lipids, including this compound, leading to signal loss.[5]

    • Solution: Use a crosslinking fixative like paraformaldehyde (PFA), which is known to better preserve lipid content and lipid droplet structure.[5]

  • Possible Cause 2: Permeabilization-Induced Extraction.

    • Explanation: Even with PFA fixation, subsequent permeabilization with detergents like Triton X-100 can strip lipids from membranes.

    • Solution: If permeabilization is necessary for antibody staining, consider using a milder detergent like saponin (B1150181) or digitonin, which selectively permeabilizes cholesterol-rich membranes. Alternatively, optimize the concentration and incubation time of Triton X-100 to the minimum required.

  • Possible Cause 3: Fluorescence Quenching.

    • Explanation: While less common with PFA, some fixatives or components of the mounting medium can quench fluorescence. Glutaraldehyde (B144438), for instance, can induce autofluorescence, which might interfere with the signal.[6][7]

    • Solution: Stick to fresh, high-quality PFA. If glutaraldehyde is used, treatment with sodium borohydride (B1222165) may be necessary to reduce autofluorescence.[8] Ensure your mounting medium is compatible with the NBD fluorophore.

Problem: Altered or Unexpected Cellular Localization

Q: The localization of my this compound in fixed cells is different from what I expected or what is reported in live-cell studies. Why?

A: This can be due to the inherent properties of the probe or artifacts introduced during sample preparation.

  • Possible Cause 1: Inherent Mis-targeting of this compound.

    • Explanation: As mentioned in the FAQs, this compound does not perfectly mimic endogenous cholesterol and is known to accumulate in mitochondria.[1] What you are observing might be a known characteristic of the probe itself.

    • Solution: Co-stain with a mitochondrial marker (e.g., MitoTracker Red) to confirm if the unexpected signal co-localizes with mitochondria. Be aware of this limitation in your data interpretation.

  • Possible Cause 2: Fixation-Induced Redistribution.

    • Explanation: Since PFA does not directly crosslink lipids, the probe may still have some mobility and can redistribute during the fixation process, leading to artifacts.[3]

    • Solution: Minimize the time between fixation and imaging. For membrane-associated proteins, a combination of PFA and a low concentration of glutaraldehyde has been shown to better preserve localization, which may indirectly help stabilize the lipid environment.[9] However, be mindful of the potential for increased autofluorescence with glutaraldehyde.[6]

Data Presentation

Table 1: Comparison of Fixation Methods for Fluorescent Lipid Imaging

FixativeMechanism of ActionAdvantages for Lipid ImagingDisadvantages for Lipid Imaging
Paraformaldehyde (PFA) Crosslinks proteins via amine groups, creating a matrix that entraps lipids.Generally preserves lipid content and the structure of lipid droplets.[5]Does not directly fix lipids, which can lead to their extraction or redistribution during permeabilization.[3] Can increase autofluorescence.[10]
Methanol/Acetone Dehydrate cells, causing proteins to precipitate.Not generally recommended for lipid imaging.Extracts the majority of cellular lipids, leading to signal loss and structural artifacts like lipid droplet fusion.[5] Can denature fluorescent proteins.
Glutaraldehyde A bifunctional aldehyde that more extensively crosslinks proteins.Can provide better preservation of cellular ultrastructure.[11]Induces significant autofluorescence.[6][7] Can mask epitopes for antibody staining.

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO. Dilute the stock solution in serum-free medium to the final working concentration (typically 1-5 µg/mL).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging: Immediately proceed with live-cell imaging or continue to the fixation protocol.

Protocol 2: Paraformaldehyde (PFA) Fixation of this compound-Stained Cells

This protocol is adapted from a procedure used for intestinal tissue and should be optimized for cultured cells.[12]

  • Preparation of Fixative: Prepare a fresh 4% PFA solution in PBS.

  • Fixation: After washing the stained cells (Step 5 in Protocol 1), add the 4% PFA solution and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If co-staining with antibodies against intracellular targets is required, permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 or saponin in PBS) for 5-10 minutes.

  • Washing after Permeabilization: If permeabilized, wash the cells three times with PBS.

  • Blocking and Antibody Staining (Optional): Proceed with blocking and primary/secondary antibody incubations as required for your co-staining protocol.

  • Final Washes and Mounting: After the final washing steps, mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Image the fixed and stained cells as soon as possible.

Mandatory Visualization

Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_fixation Fixation & Permeabilization cluster_imaging Imaging cell_culture Culture cells on coverslips staining_solution Prepare 25-NBD Cholesterol solution stain_cells Incubate cells with This compound staining_solution->stain_cells wash1 Wash cells (3x) stain_cells->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash cells (3x) fix->wash2 permeabilize Permeabilize (optional) wash2->permeabilize mount Mount coverslip wash2->mount No Permeabilization permeabilize->mount image Fluorescence Microscopy mount->image

Caption: Recommended workflow for staining and fixing cells with this compound.

Intracellular Cholesterol Trafficking Pathway

G cluster_uptake LDL Uptake cluster_lysosome Lysosomal Processing cluster_egress Cholesterol Egress cluster_destinations Intracellular Destinations LDL LDL Particle LDLR LDL Receptor LDL->LDLR binds Endocytosis Clathrin-mediated Endocytosis LDLR->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Hydrolysis Acid Lipase LateEndosome->Hydrolysis contains FreeCholesterol Free Cholesterol Hydrolysis->FreeCholesterol releases NPC2 NPC2 FreeCholesterol->NPC2 binds NPC1 NPC1 NPC2->NPC1 transfers to PlasmaMembrane Plasma Membrane NPC1->PlasmaMembrane traffics to Golgi Trans-Golgi Network NPC1->Golgi traffics to ER Endoplasmic Reticulum PlasmaMembrane->ER traffics to Golgi->ER traffics to

Caption: Simplified pathway of LDL-derived cholesterol trafficking.

References

Validation & Comparative

A Head-to-Head Comparison of 25-NBD Cholesterol and 22-NBD-Cholesterol for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane dynamics, the choice of a fluorescent cholesterol analog is a critical decision. Among the most utilized probes are 25-NBD Cholesterol and 22-NBD-Cholesterol. This guide provides a comprehensive, data-driven comparison to inform the selection of the optimal probe for your specific research needs.

This document delves into the nuanced differences between these two fluorescent cholesterol analogs, presenting a side-by-side analysis of their performance in key membrane studies. By examining their photophysical properties, membrane behavior, and applications in studying cholesterol trafficking and lipid rafts, this guide aims to equip researchers with the necessary information to make an informed choice.

At a Glance: Key Performance Metrics

A summary of the essential quantitative data for this compound and 22-NBD-Cholesterol is presented below, offering a direct comparison of their critical performance characteristics.

PropertyThis compound22-NBD-CholesterolReference
Excitation Maximum (nm) ~485~472[1][2]
Emission Maximum (nm) ~535~540[1][2]
Fluorescence Lifetime (τ) in living cells (control) 5.1 ± 0.1 ns4.9 ± 0.1 ns[3]
Fluorescence Lifetime (τ) in living cells (cholesterol depleted) 4.4 ± 0.1 ns4.8 ± 0.1 ns[3]
Membrane Phase Preference Sensitive to membrane packing; lifetime decreases in more hydrated environments.[3]Prefers liquid-disordered (Ld) phases; indifferent to membrane packing changes in living cells.[3][4]
Mimicry of Native Cholesterol Positions the NBD group at the hydrophobic terminus, potentially better modeling cholesterol's behavior in some contexts.[5]Exhibits an "up-side down" orientation in model membranes and partitions opposite to cholesterol.[4]
Common Applications Studying changes in membrane packing and hydration, cholesterol trafficking.[3][6]Cholesterol uptake and efflux assays, intracellular cholesterol trafficking.[7]
Potential Artifacts Has been reported to be mistargeted to mitochondria.[4]May not accurately reflect the behavior of native cholesterol in ordered membrane domains.[4]

Delving Deeper: A Comparative Analysis

The fundamental difference between this compound and 22-NBD-Cholesterol lies in the position of the nitrobenzoxadiazole (NBD) fluorophore on the cholesterol molecule. In this compound, the bulky, environmentally sensitive NBD group is attached to the end of the flexible alkyl tail (C-25), whereas in 22-NBD-Cholesterol, it is located closer to the rigid sterol ring system (C-22). This seemingly small structural variance has profound implications for their behavior in lipid bilayers.

This compound: A Sensitive Reporter of Membrane Environment

A key advantage of this compound is its sensitivity to the local membrane environment. As demonstrated in studies on living HEK293 cells, the fluorescence lifetime of 25-NBD-Cholesterol significantly decreases upon depletion of cellular cholesterol.[3] This suggests that as the membrane becomes more disordered and hydrated, the NBD moiety of 25-NBD-Cholesterol experiences a more polar environment, leading to a reduction in its fluorescence lifetime.[3] This property makes 25-NBD-Cholesterol a valuable tool for investigating changes in membrane packing and lipid order.

However, researchers should be aware of a potential artifact associated with this probe. Some studies have reported that 25-NBD-Cholesterol can be mistargeted to mitochondria, which could complicate the interpretation of its distribution in cellular trafficking studies.[4]

22-NBD-Cholesterol: A Workhorse for Trafficking Studies

In contrast to its 25-isomer, 22-NBD-Cholesterol appears to be largely indifferent to changes in membrane packing in living cells, with its fluorescence lifetime remaining stable even after cholesterol depletion.[3] In model membranes, 22-NBD-Cholesterol has been shown to preferentially partition into the liquid-disordered (Ld) phase, a behavior opposite to that of endogenous cholesterol which is enriched in liquid-ordered (Lo) domains, or lipid rafts.[4] Furthermore, its orientation within the membrane has been described as "up-side down" compared to native cholesterol.[4]

Despite these deviations from the behavior of natural cholesterol, 22-NBD-Cholesterol has been widely and successfully used in a variety of applications, particularly in cholesterol uptake and efflux assays.[7] Its utility in these assays stems from its ability to be reliably incorporated into cells and its fluorescence being a quantifiable measure of cholesterol movement.

Experimental Corner: Protocols for Key Membrane Studies

To facilitate the practical application of these probes, detailed protocols for common membrane studies are provided below.

Experimental Protocol 1: Live Cell Membrane Labeling and Visualization

This protocol outlines the general steps for labeling the plasma membrane of live cells with either this compound or 22-NBD-Cholesterol for fluorescence microscopy.

Materials:

  • This compound or 22-NBD-Cholesterol stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Mammalian cell line of choice, cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~485 nm, emission ~535 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the NBD-cholesterol analog in serum-free medium. A typical final concentration ranges from 1 to 5 µg/mL. It is crucial to protect the solution from light.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed (37°C) PBS.

    • Remove the final wash and add the NBD-cholesterol working solution to the cells.

    • Incubate the cells at 37°C for a duration of 15 to 60 minutes. The optimal incubation time should be determined empirically for the specific cell type and experimental question.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with cold PBS to remove unbound probe and halt membrane trafficking.

  • Imaging:

    • Add fresh, pre-warmed serum-free medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

dot

cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_prep Plate cells on glass-bottom dish wash1 Wash cells with PBS cell_prep->wash1 probe_prep Prepare NBD-Cholesterol working solution add_probe Incubate with NBD-Cholesterol probe_prep->add_probe wash1->add_probe wash2 Wash cells with cold PBS add_probe->wash2 image Image with fluorescence microscope wash2->image

Caption: Workflow for live cell membrane labeling with NBD-cholesterol.

Experimental Protocol 2: Cholesterol Trafficking and Efflux Assay

This protocol provides a framework for studying the movement of cholesterol from the plasma membrane to intracellular compartments and its subsequent efflux to extracellular acceptors, primarily using 22-NBD-Cholesterol.

Materials:

  • 22-NBD-Cholesterol stock solution

  • Cell line of interest (e.g., macrophages, fibroblasts)

  • Serum-free medium

  • Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Labeling:

    • Plate cells in a multi-well plate and grow to confluency.

    • Label cells with 22-NBD-Cholesterol (typically 1-5 µg/mL in serum-free medium) for 4-6 hours at 37°C to allow for incorporation and equilibration within the cellular cholesterol pools.

  • Equilibration:

    • Wash the cells three times with PBS.

    • Incubate the cells in serum-free medium for 1-2 hours to allow for the trafficking of the probe to various intracellular compartments.

  • Cholesterol Efflux:

    • Remove the equilibration medium.

    • Add serum-free medium containing the cholesterol acceptor (e.g., 10-50 µg/mL ApoA-I or HDL) to the cells. Include a control group with serum-free medium only (no acceptor).

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Quantification:

    • Collect the medium (containing the effluxed 22-NBD-Cholesterol).

    • Lyse the cells with lysis buffer to determine the amount of 22-NBD-Cholesterol remaining in the cells.

    • Measure the fluorescence intensity of the medium and the cell lysate using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.

dot

cluster_loading Cholesterol Loading cluster_efflux Efflux cluster_analysis Analysis label_cells Label cells with 22-NBD-Cholesterol equilibrate Equilibrate probe within cells label_cells->equilibrate add_acceptor Incubate with cholesterol acceptor equilibrate->add_acceptor collect Collect medium and lyse cells add_acceptor->collect measure Measure fluorescence collect->measure calculate Calculate % efflux measure->calculate

Caption: Workflow for a cholesterol efflux assay using 22-NBD-Cholesterol.

Experimental Protocol 3: Analysis of Lipid Raft Association

This protocol describes a method to assess the partitioning of this compound and 22-NBD-Cholesterol into lipid rafts (liquid-ordered domains) using Giant Unilamellar Vesicles (GUVs).

Materials:

  • Lipids for GUV formation (e.g., DOPC, DPPC, Cholesterol)

  • This compound and/or 22-NBD-Cholesterol

  • A known lipid raft marker (e.g., a fluorescently labeled ganglioside GM1)

  • Electroformation chamber for GUV preparation

  • Confocal microscope

Procedure:

  • GUV Formation:

    • Prepare a lipid mixture in chloroform (B151607) containing the desired ratio of lipids to form phase-separated GUVs (e.g., DOPC:DPPC:Cholesterol) and include a small percentage (e.g., 0.5 mol%) of the NBD-cholesterol analog and the lipid raft marker.

    • Form GUVs using the electroformation method.

  • Imaging:

    • Transfer the GUV suspension to a glass-bottom dish.

    • Image the GUVs using a confocal microscope, acquiring images in the channels corresponding to the NBD-cholesterol and the raft marker.

  • Data Analysis:

    • Identify phase-separated GUVs exhibiting distinct liquid-ordered (Lo) and liquid-disordered (Ld) domains. The Lo phase is typically enriched in the raft marker.

    • Analyze the fluorescence intensity of the NBD-cholesterol analog in both the Lo and Ld phases.

    • Calculate the partition coefficient (Kp) of the NBD-cholesterol analog, which is the ratio of its fluorescence intensity in the Lo phase to that in the Ld phase. A Kp value greater than 1 indicates a preference for lipid rafts.

dot

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis mix_lipids Prepare lipid mixture with NBD-Cholesterol and raft marker form_guvs Form GUVs via electroformation mix_lipids->form_guvs image_guvs Image GUVs with confocal microscope form_guvs->image_guvs analyze_intensity Analyze fluorescence intensity in Lo and Ld phases image_guvs->analyze_intensity calculate_kp Calculate partition coefficient (Kp) analyze_intensity->calculate_kp

Caption: Workflow for analyzing lipid raft association of NBD-cholesterol.

Conclusion: Making the Right Choice

The selection between this compound and 22-NBD-Cholesterol is not a matter of one being definitively superior to the other, but rather which is better suited for the specific biological question at hand.

  • Choose this compound when the primary goal is to investigate changes in membrane order, packing, and hydration. Its sensitivity to the local environment, as reflected in its fluorescence lifetime, provides a powerful tool for these studies. However, be mindful of its potential for mitochondrial mislocalization.

  • Choose 22-NBD-Cholesterol for robust and well-established cholesterol uptake and efflux assays. While it may not perfectly mimic the behavior of native cholesterol in terms of membrane partitioning, its consistent performance in these trafficking studies has made it a widely used probe.

Ultimately, a thorough understanding of the distinct properties and potential limitations of each analog, as outlined in this guide, is paramount for designing rigorous and insightful experiments to unravel the complexities of membrane biology.

References

A Head-to-Head Battle of Fluorescent Cholesterol Probes: 25-NBD Cholesterol vs. BODIPY-Cholesterol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, biochemistry, and drug development, the choice of a fluorescent cholesterol analog is critical for accurately tracking the intricate movements and localization of cholesterol within cellular membranes. Among the most prominent tools for this purpose are 25-NBD Cholesterol and BODIPY-cholesterol analogs. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists in selecting the optimal probe for their specific research needs.

The ideal fluorescent cholesterol probe should closely mimic the behavior of endogenous cholesterol, exhibit robust photophysical properties, and minimize perturbations to the cellular environment. Both this compound and BODIPY-cholesterol have been widely used to investigate cholesterol transport, membrane organization, and cholesterol-protein interactions.[1][2] However, they possess distinct characteristics that can significantly impact experimental outcomes.

At a Glance: Key Differences

PropertyThis compoundBODIPY-Cholesterol Analogs
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)
Excitation/Emission Maxima ~467 nm / ~539 nm~505 nm / ~515 nm[3]
Quantum Yield Moderate, environmentally sensitiveHigh, relatively insensitive to environment[4]
Photostability ModerateHigh[5]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the environment[6]Low environmental sensitivity[4]
Mimicry of Native Cholesterol Can exhibit altered membrane partitioning and potential for "up-side down" orientation[4][7]Generally considered a better mimic, partitions into liquid-ordered phases[4][8]
Potential Artifacts Can be mistargeted to mitochondria and may not accurately reflect cholesterol's distribution[4]. The NBD group can loop back to the membrane interface.[7][8]May show some mistargeting to lipid droplets in cells with high fat content.[8] The bulky dye can cause some perturbation.
Applications Studies of cholesterol metabolism and trafficking, assays for lipid metabolism[9][10]Live cell imaging, cholesterol transport and diffusion studies, membrane microdomain analysis[1][2]

Delving Deeper: A Comparative Analysis

Structural and Photophysical Properties:

This compound features a nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol side chain.[9] While it has been a valuable tool, the polar NBD group can influence the molecule's behavior within the hydrophobic membrane core. Studies have shown that the NBD moiety can loop back towards the more polar membrane interface, leading to an orientation that deviates from that of natural cholesterol.[7][8] This can affect its partitioning into different membrane domains. Furthermore, the fluorescence of NBD is sensitive to the polarity of its surroundings, which can be both an advantage for sensing membrane environment changes and a confounding factor in quantitative imaging.[6][11]

In contrast, BODIPY-cholesterol analogs are tagged with the boron-dipyrromethene (BODIPY) dye, which is known for its excellent photophysical properties.[4] BODIPY dyes exhibit high quantum yields, sharp emission peaks, and greater photostability compared to NBD.[5][10] They are also relatively insensitive to the polarity of their environment, which can lead to more reliable quantitative measurements.[4] The BODIPY fluorophore is also less polar than NBD, which may contribute to its better mimicry of native cholesterol's behavior within the lipid bilayer.[4]

Performance in Cellular Applications:

A crucial aspect of any fluorescent analog is how well it replicates the behavior of the native molecule. In this regard, BODIPY-cholesterol is often considered superior to this compound.[4] BODIPY-cholesterol has been shown to partition preferentially into liquid-ordered (lo) phases in model membranes, which are enriched in cholesterol and sphingolipids, thus mimicking a key property of cholesterol.[4][8]

Conversely, some studies have indicated that NBD-cholesterol analogs have a lower capacity to order membranes and may preferentially partition into liquid-disordered (ld) phases.[4] Furthermore, there is evidence of 25-NBD-cholesterol being mistargeted to mitochondria, which is not a primary location for cholesterol accumulation.[4]

One study directly comparing the two in a zebrafish model found that BODIPY-cholesterol showed a much stronger and more linear relationship between fluorescence and cholesterol dosage compared to NBD-cholesterol, suggesting it is a more reliable reporter of cholesterol levels in that system.[12]

Experimental Protocols

Below are generalized protocols for using these probes in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Live-Cell Fluorescence Microscopy

Objective: To visualize the intracellular distribution and trafficking of cholesterol.

Protocol for BODIPY-Cholesterol:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 60-80%).

  • Probe Preparation: Prepare a stock solution of BODIPY-cholesterol (e.g., 1 mg/mL in DMSO). From this, prepare a working solution by diluting it in a suitable buffer or serum-free medium. A final concentration of 0.1–2 µM is often used for cell cultures.[]

  • Cell Labeling: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the BODIPY-cholesterol working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with PBS to remove any unbound probe.[]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (e.g., excitation ~490-505 nm, emission ~510-520 nm).

Protocol for this compound:

  • Cell Preparation: As described for BODIPY-cholesterol.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., in ethanol (B145695) or DMSO). Prepare a working solution in a suitable buffer or medium.

  • Cell Labeling: Incubate cells with the this compound working solution (e.g., 1 µg/mL) for a specified duration (e.g., 120 minutes) at 37°C.[6]

  • Washing: Wash the cells with PBS to remove the labeling medium.

  • Imaging: Mount the coverslips or image the dish using a fluorescence microscope with filter sets appropriate for NBD (e.g., excitation ~460-480 nm, emission ~520-550 nm).

Cholesterol Efflux Assay

Objective: To measure the capacity of cholesterol acceptors (e.g., HDL) to remove cholesterol from cells.

Protocol using BODIPY-Cholesterol:

  • Cell Seeding: Plate cells in a multi-well plate and grow to confluency.

  • BODIPY-Cholesterol Loading: Prepare a loading medium containing BODIPY-cholesterol (e.g., complexed with methyl-β-cyclodextrin) and incubate with the cells for a defined period (e.g., 1 hour) at 37°C to allow for probe incorporation into the plasma membrane.

  • Equilibration: Wash the cells and incubate in serum-free medium for an equilibration period (e.g., 1-2 hours).

  • Efflux Induction: Replace the medium with a solution containing the cholesterol acceptor (e.g., apolipoprotein A-I, HDL) and incubate for the desired efflux period (e.g., 4-6 hours).

  • Quantification: Collect the supernatant (containing the effluxed BODIPY-cholesterol) and lyse the cells. Measure the fluorescence in both the supernatant and the cell lysate using a plate reader. The percentage of cholesterol efflux is calculated as (fluorescence in supernatant) / (fluorescence in supernatant + fluorescence in cell lysate) x 100. A detailed protocol for this type of assay has been described.[14]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological pathways being investigated, the following diagrams are provided.

experimental_workflow_live_cell_imaging cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging cell_plating Plate cells on glass-bottom dish cell_growth Grow to desired confluency cell_plating->cell_growth wash_cells1 Wash cells with PBS cell_growth->wash_cells1 prepare_probe Prepare working solution of fluorescent cholesterol add_probe Incubate cells with probe (37°C, protected from light) prepare_probe->add_probe wash_cells1->add_probe wash_cells2 Wash cells to remove unbound probe add_probe->wash_cells2 add_medium Add fresh imaging medium wash_cells2->add_medium acquire_images Image with fluorescence microscope add_medium->acquire_images

Caption: Workflow for live-cell imaging of cholesterol analogs.

cholesterol_efflux_pathway cluster_cell Cell cluster_extracellular Extracellular Space plasma_membrane Plasma Membrane (Labeled with Fluorescent Cholesterol) abcr ABCA1/ABCG1 Transporters acceptor Cholesterol Acceptor (e.g., ApoA-I, HDL) abcr->acceptor Efflux of Fluorescent Cholesterol

Caption: Simplified pathway of cholesterol efflux from a cell.

Conclusion

Both this compound and BODIPY-cholesterol analogs have contributed significantly to our understanding of cholesterol biology. However, for most applications, particularly those involving live-cell imaging and quantitative analysis of cholesterol distribution in membranes, BODIPY-cholesterol analogs offer distinct advantages . Their superior photophysical properties, including higher quantum yield and photostability, coupled with their closer mimicry of native cholesterol's behavior, make them a more robust and reliable choice.

While this compound can still be useful, especially in assays where its environmental sensitivity is leveraged, researchers must be aware of its potential for artifacts, such as altered membrane partitioning and intracellular mislocalization. As with any fluorescent probe, careful validation and consideration of its limitations are paramount to ensure the biological relevance of the experimental findings.

References

Dehydroergosterol (DHE) vs. 25-NBD Cholesterol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular cholesterol trafficking and membrane dynamics, fluorescently labeled cholesterol analogs are indispensable tools. Among the most commonly used probes are Dehydroergosterol (DHE) and 25-NBD Cholesterol. While both serve to visualize and track cholesterol, their distinct properties can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate probe for their specific needs.

I. Core Properties: A Head-to-Head Comparison

The fundamental differences between DHE and this compound lie in their structural similarity to cholesterol and their photophysical properties. DHE, a naturally occurring fluorescent sterol, closely mimics the structure of cholesterol. In contrast, this compound features a bulky, fluorescent nitrobenzoxadiazole (NBD) group attached to the cholesterol molecule's side chain. This structural difference is a key determinant of their behavior in biological systems.

Table 1: Comparison of Photophysical and Structural Properties

PropertyDehydroergosterol (DHE)This compound
Structure Intrinsic fluorophore within the sterol ring structure, high structural similarity to cholesterol.Extrinsic, bulky NBD fluorophore attached to the side chain.
Excitation (Ex) ~325 nm (UV range)~470 nm (Visible range)
Emission (Em) ~375 nm (UV range)~540 nm (Visible range)
Quantum Yield Generally lower than NBD probes.Relatively high.
Photostability More prone to photobleaching.Generally more photostable than DHE.
Environmental Sensitivity Emission is sensitive to the polarity of its environment.Emission is sensitive to the polarity of its environment.

II. Performance in Biological Systems: Mimicry vs. Artifacts

The ideal fluorescent cholesterol analog should faithfully mimic the behavior of endogenous cholesterol without perturbing the cellular environment. Here, DHE and this compound show significant divergence.

DHE as a Superior Cholesterol Mimic:

Due to its high structural similarity to cholesterol, DHE is generally considered a more accurate reporter of cholesterol's behavior. It has been shown to effectively substitute for cholesterol in supporting the growth of cholesterol-requiring cells and in its interactions with cholesterol-binding proteins. Its distribution within cellular membranes is also thought to more closely resemble that of endogenous cholesterol.

The Perturbing Effects of this compound:

The bulky NBD group on this compound can introduce significant artifacts. Studies have shown that this modification can alter its partitioning into different membrane domains and affect its ability to interact with cholesterol-binding proteins in a native-like manner. The NBD moiety can lead to mislocalization of the probe and potentially perturb the very processes being studied. For instance, the NBD group can cause the molecule to loop back towards the membrane surface, a conformation not representative of natural cholesterol.

Table 2: Performance in Biological Applications

ApplicationDehydroergosterol (DHE)This compound
Live-Cell Imaging Feasible, but UV excitation can be phototoxic to cells.Widely used due to visible light excitation, which is less phototoxic.
Cholesterol Trafficking Studies Often preferred for its more accurate mimicry of cholesterol's trafficking pathways.Can be used, but results should be interpreted with caution due to potential artifacts.
Lipid Raft/Membrane Domain Studies More likely to partition into lipid rafts in a manner similar to cholesterol.The bulky NBD group can hinder its incorporation into ordered membrane domains.
FRET-Based Assays Can be used as a FRET donor with appropriate acceptor probes.Can be used as a FRET donor or acceptor, depending on the paired fluorophore.

III. Experimental Protocols

A. General Protocol for Fluorescent Cholesterol Labeling of Cultured Cells

  • Preparation of Stock Solution:

    • Dissolve DHE or this compound in ethanol (B145695) or DMSO to prepare a concentrated stock solution (e.g., 1-5 mg/mL).

    • Store the stock solution protected from light at -20°C.

  • Preparation of Labeling Medium:

    • Prepare a solution of methyl-β-cyclodextrin (MβCD) in serum-free cell culture medium. MβCD is used to solubilize the cholesterol analog and facilitate its delivery to the cells.

    • Add the cholesterol analog stock solution to the MβCD solution and vortex thoroughly. The final concentration of the cholesterol analog will depend on the cell type and experimental goals but is typically in the range of 1-10 µM.

    • Incubate the labeling solution at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Remove the PBS and add the prepared labeling medium to the cells.

    • Incubate the cells at 37°C for a duration determined by the specific experiment (typically 30-60 minutes).

  • Washing and Imaging:

    • After the incubation period, remove the labeling medium and wash the cells three times with pre-warmed PBS or serum-free medium to remove excess probe.

    • Add fresh, pre-warmed medium to the cells.

    • The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate filter sets for either DHE (UV excitation) or this compound (blue light excitation).

B. Experimental Workflow for a Cholesterol Trafficking Assay

The following diagram illustrates a typical pulse-chase experiment to monitor the intracellular trafficking of cholesterol from the plasma membrane.

G cluster_0 Step 1: Labeling (Pulse) cluster_1 Step 2: Washing cluster_2 Step 3: Chase cluster_3 Step 4: Imaging & Analysis A Incubate cells with DHE/25-NBD Cholesterol complexed with MβCD at 37°C B Wash cells with fresh medium to remove excess fluorescent cholesterol A->B C Incubate cells in probe-free medium for various time points B->C D Fix cells (optional) and acquire images using fluorescence microscopy C->D E Quantify the fluorescence intensity in different organelles over time D->E

Caption: Workflow for a pulse-chase cholesterol trafficking experiment.

IV. Visualizing Cholesterol's Journey: Intracellular Trafficking Pathways

Both DHE and this compound are used to study the complex pathways of intracellular cholesterol trafficking. The diagram below provides a simplified overview of these pathways.

G PM Plasma Membrane LE_Lyso Late Endosomes/ Lysosomes PM->LE_Lyso Endocytosis ER Endoplasmic Reticulum (ER) ER->PM Vesicular & Non-vesicular Transport LD Lipid Droplets ER->LD Storage Golgi Golgi Apparatus LE_Lyso->Golgi NPC1/2 Golgi->PM Golgi->ER LD->ER Hydrolysis

Caption: Simplified overview of intracellular cholesterol trafficking pathways.

V. Conclusion and Recommendations

The choice between DHE and this compound is a critical decision that depends on the specific research question and the acceptable trade-offs.

  • Choose Dehydroergosterol (DHE) when:

    • The primary goal is to accurately mimic the behavior of endogenous cholesterol.

    • The study involves sensitive processes that could be perturbed by the bulky NBD group, such as lipid raft dynamics or specific protein-cholesterol interactions.

    • The potential for UV-induced phototoxicity can be mitigated through careful experimental design and the use of sensitive detectors.

  • Choose this compound when:

    • The experiment requires long-term live-cell imaging where UV excitation is a concern.

    • High fluorescence signal and photostability are prioritized over perfect cholesterol mimicry.

    • The research question is more general and less likely to be affected by the potential artifacts introduced by the NBD moiety.

25-NBD Cholesterol: A Critical Evaluation as a Cholesterol Mimic in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

The study of cholesterol's intricate journey through the cell and its influence on membrane dynamics is paramount for understanding numerous physiological and pathological processes. Fluorescently labeled cholesterol analogs have emerged as indispensable tools for visualizing and quantifying these events in living cells. Among these, 25-NBD cholesterol has been widely used due to its commercial availability and favorable spectral properties. However, the addition of the bulky nitrobenzoxadiazole (NBD) fluorophore can significantly alter the molecule's behavior compared to its native counterpart. This guide provides a comprehensive comparison of this compound with other commonly used fluorescent cholesterol mimics, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific cell lines and experimental questions.

Performance Comparison of Fluorescent Cholesterol Analogs

The choice of a fluorescent cholesterol analog is critical and should be based on a thorough understanding of its potential benefits and limitations. Here, we compare this compound with two other popular alternatives: dehydroergosterol (B162513) (DHE), an intrinsically fluorescent sterol, and BODIPY-cholesterol, another synthetically modified cholesterol.

A key consideration is the subcellular localization of the analog, which should ideally mirror that of endogenous cholesterol. Studies have shown that the localization of this compound can be cell-type dependent. For instance, in Chinese Hamster Ovary (CHO) cells, this compound has been reported to be mistargeted to mitochondria, a destination not typical for the majority of cellular cholesterol.[1][2] In contrast, studies in Human Embryonic Kidney 293 (HEK293) cells have demonstrated its utility as a probe for monitoring changes in the plasma membrane.[3] This highlights the importance of validating the localization of this compound in the specific cell line of interest.

DHE, lacking a bulky fluorophore, is generally considered to more faithfully mimic the behavior of native cholesterol in terms of its distribution and trafficking.[4] However, its intrinsic fluorescence is in the ultraviolet (UV) range, which can be phototoxic to cells and requires specialized microscopy equipment. BODIPY-cholesterol offers bright, photostable fluorescence in the visible spectrum and has shown promise in tracking cholesterol in living organisms.[5]

Table 1: Quantitative Comparison of Fluorescent Cholesterol Analogs

PropertyThis compoundDehydroergosterol (DHE)BODIPY-Cholesterol
Excitation (nm) ~465~325~500
Emission (nm) ~535~375~510
Quantum Yield ModerateLowHigh
Photostability ModerateLowHigh
Mimicry of Native Cholesterol Moderate to Low (cell-type dependent)HighModerate
Potential Artifacts Mistargeting to mitochondria, altered membrane partitioningPhototoxicity, UV excitation requiredBulky fluorophore may alter interactions
Fluorescence Lifetime (in HEK293 cells) 5.1 ± 0.1 ns (control), 4.4 ± 0.1 ns (cholesterol-depleted)[3]Not readily availableNot readily available

Experimental Protocols

Cellular Uptake of this compound via Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake by a large population of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate to reach 70-80% confluency on the day of the experiment.

  • Starvation (Optional): To enhance uptake, you may starve the cells in serum-free medium for 1-2 hours prior to the assay.

  • Labeling: Prepare a working solution of this compound in serum-free medium. A final concentration of 1-5 µg/mL is a good starting point. To aid solubility and delivery, this compound can be complexed with BSA.

  • Incubate the cells with the this compound solution for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove excess probe and stop the uptake.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Resuspension: Resuspend the cells in ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter set for NBD fluorescence (e.g., 488 nm excitation, ~530/30 nm emission).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point to determine the rate of uptake.

Co-localization of this compound with Organelle Markers

This protocol is used to determine the subcellular distribution of this compound.

Materials:

  • Cells of interest grown on glass-bottom dishes or coverslips

  • This compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on imaging-quality dishes or coverslips.

  • Organelle Staining: Stain the cells with the desired organelle tracker (B12436777) according to the manufacturer's instructions.

  • This compound Labeling: Incubate the cells with this compound in live-cell imaging medium for the desired time.

  • Washing: Gently wash the cells with fresh imaging medium.

  • Confocal Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for both this compound and the organelle marker. It is crucial to acquire images in separate channels to avoid bleed-through.

  • Image Analysis: Use image analysis software to merge the channels and assess the degree of co-localization between this compound and the organelle marker. Quantitative analysis can be performed by calculating correlation coefficients (e.g., Pearson's or Manders').

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_seeding Seed Cells confluency Grow to 70-80% Confluency cell_seeding->confluency prepare_nbd Prepare this compound Solution confluency->prepare_nbd incubate Incubate Cells with Probe prepare_nbd->incubate wash Wash Cells incubate->wash detach Detach Cells (for Flow Cytometry) wash->detach acquire Acquire Data (Flow Cytometer/Microscope) wash->acquire for Microscopy detach->acquire analyze Analyze Data acquire->analyze

Experimental workflow for this compound uptake assays.

cholesterol_biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps hedgehog_signaling cluster_off Hedgehog OFF State cluster_on Hedgehog ON State ptch1_active Patched1 (PTCH1) Active smo_inactive Smoothened (SMO) Inactive ptch1_active->smo_inactive Inhibits cholesterol_low Low Cholesterol at Inner Leaflet ptch1_active->cholesterol_low Promotes Efflux hh Hedgehog Ligand (Hh) gli_rep Gli Repression smo_inactive->gli_rep ptch1_inactive PTCH1 Inactive hh->ptch1_inactive Binds smo_active SMO Active ptch1_inactive->smo_active Inhibition Lifted gli_act Gli Activation smo_active->gli_act cholesterol_high Cholesterol Accumulation at Inner Leaflet cholesterol_high->smo_active Directly Binds & Activates

References

A Guide to Cross-Validating 25-NBD Cholesterol with Established Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracking the movement and quantity of cholesterol within cells is paramount. 25-NBD Cholesterol, a fluorescently labeled analog, has emerged as a valuable tool for visualizing cholesterol trafficking. However, cross-validating its performance against established biochemical assays is crucial for robust data interpretation. This guide provides a comprehensive comparison of this compound with two widely used methods: Filipin staining for fluorescent localization and the Amplex® Red Cholesterol Assay for quantitative biochemical analysis.

This guide offers detailed experimental protocols, presents comparative data in clearly structured tables, and provides visualizations of key cellular pathways and experimental workflows to aid in the design and interpretation of cholesterol-related experiments.

Performance Comparison: this compound vs. Alternative Assays

The choice of assay for studying cholesterol metabolism depends on the specific research question. While this compound excels at visualizing the dynamic movement of cholesterol in live cells, Filipin staining offers a well-established method for localizing free cholesterol in fixed cells. For quantifying total cholesterol, the Amplex® Red Cholesterol Assay provides a sensitive, enzyme-based biochemical approach.

A direct comparison of this compound with Filipin staining in a model of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by cholesterol accumulation, reveals comparable performance in identifying cholesterol localization within lysosomes.[1]

Quantitative Data Summary
AssayParameter MeasuredCell TypeConditionResultReference
This compoundColocalization with Lysosomes (Pearson's Correlation Coefficient)NPC1-/- FibroblastsNiemann-Pick Type C DiseaseΔPCC comparable to Filipin[1]
Filipin StainingColocalization with Lysosomes (Pearson's Correlation Coefficient)NPC1-/- FibroblastsNiemann-Pick Type C DiseaseHigh colocalization with lysosomal marker[1]
Amplex® Red Cholesterol AssayTotal CholesterolCHO NPC1-/- CellsNiemann-Pick Type C Disease~125 µg/mg protein[2]
Filipin StainingFree Cholesterol AccumulationCHO NPC1-/- CellsNiemann-Pick Type C DiseasePunctate accumulation of free cholesterol[2]

Experimental Protocols

Detailed methodologies for the three key assays are provided below to ensure reproducibility and accurate cross-validation.

This compound Staining for Live-Cell Imaging

This protocol is adapted from studies on cellular cholesterol trafficking.[1]

Materials:

  • This compound (e.g., from a commercial supplier)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets (Excitation/Emission ~488/540 nm)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and culture until they reach the desired confluency.

  • Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-5 µg/mL).

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C for a designated period (e.g., 30-60 minutes) to allow for cholesterol uptake and trafficking.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with live-cell imaging using a fluorescence microscope.

Filipin Staining for Free Cholesterol in Fixed Cells

This protocol is a widely used method for visualizing unesterified cholesterol.[2][3]

Materials:

  • Filipin complex (from a commercial supplier)

  • Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Glycine (B1666218)

  • Fluorescence microscope with a UV filter set (Excitation/Emission ~340-380/385-470 nm)

Procedure:

  • Cell Culture: Grow cells on coverslips in a culture dish to the desired confluency.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 30 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS and then quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Wash the cells again with PBS. Prepare a fresh working solution of Filipin (e.g., 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum) and add it to the cells. Incubate for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound Filipin.

  • Mounting and Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Image the cells using a fluorescence microscope. Note that Filipin is highly susceptible to photobleaching, so minimize light exposure.

Amplex® Red Cholesterol Assay for Total Cholesterol Quantification

This protocol is based on the manufacturer's instructions for the Amplex® Red Cholesterol Assay Kit (e.g., Thermo Fisher Scientific).[2]

Materials:

  • Amplex® Red Cholesterol Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, cholesterol esterase, reaction buffer, and a cholesterol standard)

  • Cell lysates

  • Fluorescence microplate reader (Excitation/Emission ~530-560/590 nm)

Procedure:

  • Sample Preparation: Prepare cell lysates according to standard protocols.

  • Standard Curve Preparation: Prepare a series of cholesterol standards by diluting the provided cholesterol standard in the 1X reaction buffer.

  • Reaction Setup: In a 96-well microplate, add the cell lysates and cholesterol standards to separate wells.

  • Working Solution Preparation: Prepare a working solution containing Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the 1X reaction buffer.

  • Reaction Initiation: Add the working solution to each well containing the samples and standards.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Quantification: Determine the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.

Visualizing Cholesterol Trafficking and Experimental Workflows

To better understand the cellular processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

CholesterolTrafficking cluster_healthy Healthy Cell cluster_npc Niemann-Pick Type C Cell LDL_H LDL LDLR_H LDL Receptor LDL_H->LDLR_H Binding Endosome_H Early Endosome LDLR_H->Endosome_H Endocytosis Lysosome_H Lysosome Endosome_H->Lysosome_H Maturation ER_H Endoplasmic Reticulum Lysosome_H->ER_H Cholesterol Egress (NPC1/2) Golgi_H Golgi ER_H->Golgi_H Transport PM_H Plasma Membrane Golgi_H->PM_H Delivery LDL_N LDL LDLR_N LDL Receptor LDL_N->LDLR_N Binding Endosome_N Early Endosome LDLR_N->Endosome_N Endocytosis Lysosome_N Lysosome (Cholesterol Accumulation) Endosome_N->Lysosome_N Maturation ER_N Endoplasmic Reticulum Lysosome_N->ER_N Impaired Egress PM_N Plasma Membrane Golgi_N Golgi

Caption: Cholesterol trafficking in healthy vs. NPC cells.

ExperimentalWorkflow cluster_live Live-Cell Analysis cluster_fixed Fixed-Cell & Biochemical Analysis Start_Live Seed Cells Label_NBD Label with this compound Start_Live->Label_NBD Incubate_Live Incubate (37°C) Label_NBD->Incubate_Live Wash_Live Wash Incubate_Live->Wash_Live Image_Live Live-Cell Imaging Wash_Live->Image_Live CrossValidation Cross-Validation Image_Live->CrossValidation Start_Fixed Seed Cells Fix Fix with PFA Start_Fixed->Fix Lyse Lyse Cells Start_Fixed->Lyse Permeabilize Permeabilize (optional) Fix->Permeabilize Stain_Filipin Stain with Filipin Permeabilize->Stain_Filipin Wash_Fixed Wash Stain_Filipin->Wash_Fixed Image_Fixed Fluorescence Microscopy Wash_Fixed->Image_Fixed Image_Fixed->CrossValidation Amplex_Red Amplex Red Assay Lyse->Amplex_Red Quantify Quantify Cholesterol Amplex_Red->Quantify Quantify->CrossValidation

Caption: Workflow for cross-validating cholesterol assays.

References

The Fidelity of 25-NBD Cholesterol: A Comparative Guide to Visualizing Cholesterol Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 25-NBD cholesterol's performance against alternative methods for reporting cellular cholesterol distribution, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Cholesterol is a cornerstone of cellular membranes, critically influencing membrane fluidity, signal transduction, and the formation of specialized domains. Understanding its subcellular distribution and trafficking is paramount in various fields of research, from cardiovascular disease to neurobiology. Fluorescent cholesterol analogs, such as this compound, have become workhorse tools for visualizing these processes in living cells. However, a crucial question remains: How accurately does this synthetic probe report on the true behavior of its endogenous counterpart?

This guide provides a critical comparison of this compound with other established methods for tracking cholesterol. We delve into the experimental data, highlighting the strengths and limitations of each technique to help researchers make informed decisions for their experimental designs.

Probing Cholesterol: A Head-to-Head Comparison

The ideal cholesterol probe should be a perfect mimic, integrating into membranes and interacting with cellular machinery just as native cholesterol does, without perturbing the system. In practice, every method involves a trade-off between biological accuracy, technical feasibility, and the specific question being addressed.

This compound , where a bulky nitrobenzoxadiazole (NBD) fluorophore is attached to the end of the sterol's alkyl tail, is widely used due to its bright fluorescence and ease of use in live-cell imaging. However, studies reveal that this structural modification is not trivial. The large, polar NBD group can lead to significant artifacts. Evidence suggests that this compound can adopt an unnatural "upside-down" orientation in membranes and may be mistargeted to organelles like mitochondria, a destination not typical for cholesterol.[1][2]

In contrast, Dehydroergosterol (B162513) (DHE) is an intrinsically fluorescent sterol that is structurally much more similar to cholesterol.[3][4] It is considered a more faithful analog and often serves as a benchmark for evaluating other fluorescent probes.[2][3] While its fluorescence is weaker and requires UV excitation, its behavior in membranes more closely resembles that of native cholesterol.[2][3][4]

Filipin (B1216100) , a naturally fluorescent polyene antibiotic, binds directly to unesterified cholesterol.[5] This makes it an excellent tool for visualizing the existing distribution of endogenous cholesterol. However, its use is limited to fixed and permeabilized cells, as it perturbs membrane structure, and it is prone to rapid photobleaching.[1][6]

Other powerful techniques offer different advantages. Radiolabeled cholesterol ([¹⁴C] or [³H]) is chemically identical to the native molecule and is considered a gold standard for biochemical transport and metabolism assays, though it is unsuitable for microscopic imaging.[7] Mass Spectrometry Imaging (MSI) is an emerging label-free technology that provides high chemical specificity and can map the distribution of cholesterol and its metabolites directly in tissue sections, albeit with lower spatial resolution than optical microscopy.[8][9][10][11]

Quantitative Performance of Cholesterol Probes

The choice of probe significantly impacts experimental outcomes. The following table summarizes key performance differences based on published comparative data.

Parameter This compound DHE (Dehydroergosterol) Filipin TopFluor-Cholesterol (BODIPY-Chol)
Mimicry of Native Cholesterol Poor to Moderate[1][2]High[2][3][4]N/A (Binds native cholesterol)[5]Moderate to High[12][13]
Live-Cell Imaging YesYesNo (Requires fixation)[1]Yes
Primary Artifacts Unnatural membrane orientation, mistargeting to mitochondria[1][2]UV phototoxicity, lower quantum yield[12]Membrane perturbation, rapid photobleaching[1][14]Preferential partitioning into lipid droplets[13]
Intestinal Absorption Pathway NPC1L1-independent[15]N/AN/AN/A
Colocalization in NPC1-/- Cells (vs. Lysosomal Marker) High colocalization, comparable to Filipin[13]N/AHigh colocalization (benchmark)[13]Lower colocalization than Filipin[13]

Visualizing Methodologies and Potential Artifacts

To better understand the experimental process and the structural basis for potential discrepancies, the following diagrams illustrate a typical workflow for fluorescent probe labeling and the conceptual differences between native cholesterol and this compound within a cell membrane.

G Experimental Workflow: Fluorescent Cholesterol Analog Labeling cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging prep1 Seed cells on glass-bottom dish prep2 Culture overnight to allow adherence prep1->prep2 loading1 Prepare probe/cyclodextrin complex in media prep2->loading1 loading2 Incubate cells with probe solution (e.g., 30 min at 37°C) loading1->loading2 wash Wash cells 3x with PBS or media loading2->wash image Image with fluorescence microscope using appropriate filter sets wash->image

Caption: A generalized workflow for labeling live cells with a fluorescent cholesterol analog.

G Conceptual Model: Probe-Induced Artifacts in Membrane Interaction cluster_membrane cluster_native Native Cholesterol cluster_nbd This compound a Extracellular/Luminal Side b Cytosolic Side chol Steroid Ring System tail Alkyl Tail chol->tail interaction1 Correct orientation allows proper membrane packing and protein interaction. chol->interaction1 oh OH chol_nbd Steroid Ring System tail_nbd Alkyl Tail chol_nbd->tail_nbd oh_nbd OH nbd_group Bulky NBD Fluorophore tail_nbd->nbd_group interaction2 Bulky, polar NBD group disrupts packing, can alter orientation, and may lead to artifactual interactions. nbd_group->interaction2

Caption: How the bulky NBD tag can alter membrane insertion and interactions compared to native cholesterol.

Detailed Experimental Protocols

Accurate and reproducible data relies on meticulous protocols. The following are summarized methodologies for the key techniques discussed.

Protocol 1: this compound Labeling for Live-Cell Imaging

This protocol is adapted from methodologies used for studying lipid uptake.[16][17]

  • Cell Preparation: Seed cells (e.g., C2C12 myoblasts or CHO cells) onto glass-bottom imaging dishes and culture overnight.

  • Pre-treatment (Optional but Recommended): To enhance uptake, deplete endogenous cholesterol by incubating cells with 0.5% methyl-β-cyclodextrin (MβCD) in serum-free DMEM supplemented with 0.5% fatty acid-free BSA for 1-2 hours.[16]

  • Probe Preparation: Prepare a 1 µM solution of this compound pre-complexed with 0.1% MβCD in serum-free DMEM.

  • Labeling: Remove pre-treatment media, wash cells once, and incubate with the this compound solution for 30 minutes at 37°C.

  • Wash: Wash cells three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging: Immediately proceed to imaging using a fluorescence microscope equipped for live-cell imaging. Use filter sets appropriate for NBD (Excitation ~460 nm / Emission ~535 nm).

Protocol 2: Filipin Staining for Fixed-Cell Cholesterol Visualization

This protocol provides a method for staining endogenous, unesterified cholesterol.[14][18][19]

  • Cell Preparation: Grow cells on glass coverslips.

  • Fixation: Rinse cells 3x with PBS. Fix with a freshly prepared 3-4% paraformaldehyde (PFA) solution in PBS for 10-60 minutes at room temperature.

  • Quenching: Wash 3x with PBS. Incubate with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes to quench unreacted PFA.

  • Staining: Wash 3x with PBS. Prepare a filipin III working solution of 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS). Protect from light. Incubate cells with the filipin solution for 2 hours at room temperature in the dark.

  • Final Wash: Wash cells 3x with PBS to remove excess stain.

  • Imaging: Mount coverslips and view immediately by fluorescence microscopy using a UV filter set (Excitation ~340-380 nm / Emission >430 nm). Note that filipin photobleaches very rapidly.[14]

Protocol 3: DHE Labeling via Cyclodextrin Complex

This protocol is considered a superior method for introducing DHE into the plasma membrane of living cells.[1]

  • Probe Preparation: Prepare DHE:MβCD complexes. A detailed method involves dissolving DHE in ethanol, adding it to a vortexing solution of MβCD in buffer, and incubating until the solution clarifies. The final complex is sterile filtered.

  • Cell Preparation: Grow cells on glass-bottom imaging dishes.

  • Labeling: Wash cells with buffer and incubate with the DHE/MβCD complex (e.g., for 5 minutes at 37°C for macrophages).[1]

  • Wash and Chase: Wash cells to remove the labeling solution. A chase period (e.g., 30 minutes) can be performed to allow the probe to traffic from the plasma membrane to internal compartments.

  • Imaging: Image using a UV-sensitive wide-field or multiphoton microscope (Excitation ~325-340 nm). Be mindful of potential chromatic aberrations between UV and visible channels when performing multi-color imaging.[1]

Protocol 4: [¹⁴C]Cholesterol Labeling for Autoradiography

This protocol is for quantitative analysis of cholesterol distribution in whole animal models.[7]

  • Animal Model: Utilize an appropriate animal model (e.g., hypercholesterolemic rats).

  • Dosing: Administer a single oral dose of [¹⁴C]cholesterol.

  • Time Course: Euthanize animals at various time points post-dosing (e.g., 3, 6, 12, 24, 72 hours).

  • Tissue Preparation: Freeze the animal carcasses and prepare whole-body sagittal sections using a cryomicrotome.

  • Autoradiography: Expose the dried sections to X-ray film for a sufficient period to detect the radioactive signal.

  • Analysis: Develop the film and analyze the resulting autoradiograms. The intensity of the signal in different tissues corresponds to the concentration of [¹⁴C]cholesterol and its metabolites. Quantitative analysis can be performed using videodensitometry.

Conclusion and Recommendations

The evidence strongly suggests that This compound does not accurately report on the distribution of native cholesterol in all contexts. The bulky NBD fluorophore introduces significant structural perturbations that can alter its trafficking, membrane orientation, and partitioning behavior.[1][2] While it can be a useful tool for specific applications, such as a qualitative reporter in some trafficking assays or for phenotyping in NPC disease models where its accumulation pattern is informative[13], its results should be interpreted with considerable caution.

For researchers seeking a more faithful representation of cholesterol behavior in live cells, DHE is a superior fluorescent alternative , despite its technical challenges.[3][4] For endpoint analyses of endogenous cholesterol, filipin staining remains a valuable method in fixed cells . For quantitative biochemical studies, radiolabeled cholesterol is unparalleled , and for high-specificity spatial mapping in tissues, Mass Spectrometry Imaging offers a powerful, label-free approach.[7][9]

References

Navigating the Labyrinth of Cellular Cholesterol: A Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the intricate trafficking of cholesterol within cells, the choice of a fluorescent probe is paramount. An ideal probe should faithfully mimic the behavior of endogenous cholesterol without perturbing the very cellular structures and pathways under investigation. This guide provides a critical comparison of the widely used fluorescent cholesterol analog, 25-NBD cholesterol, with its key alternatives, dehydroergosterol (B162513) (DHE) and BODIPY-cholesterol, highlighting their respective strengths and limitations in delineating specific cholesterol pools.

The study of cholesterol's subcellular distribution and movement is crucial for understanding numerous physiological processes and disease states, from cardiovascular disease to neurodegenerative disorders. Fluorescent cholesterol analogs have emerged as indispensable tools for visualizing these dynamics in living cells. However, the addition of a fluorophore can significantly alter the physicochemical properties of the cholesterol molecule, leading to artifacts and misinterpretations. This guide will delve into the specific drawbacks of this compound and present data-driven comparisons with more reliable alternatives.

The Pitfalls of this compound: A Compromised Reporter

This compound, a derivative of cholesterol with a nitrobenzoxadiazole (NBD) fluorophore attached to the side chain, has been historically used due to its commercial availability and straightforward application. However, a growing body of evidence reveals significant limitations that question its suitability for accurately tracking cholesterol in many cellular contexts.

The primary drawback of this compound lies in its altered membrane behavior. The bulky and polar NBD group disrupts the molecule's ability to intercalate into membranes in the same manner as native cholesterol.[1][2] Studies have shown that this compound exhibits a "looping back" conformation, where the fluorescent tail bends back towards the aqueous phase, leading to an "up-side down" orientation within the membrane.[2][3] This aberrant positioning has profound consequences:

  • Preferential Partitioning into Disordered Domains: Unlike cholesterol, which is a key component of ordered membrane domains known as lipid rafts, this compound preferentially partitions into more fluid, liquid-disordered (Ld) phases.[1][2][3] This makes it an unreliable probe for studying cholesterol's role in the formation and function of these critical signaling platforms.

  • Disordering Effect on Membranes: The presence of the NBD group can disrupt the packing of neighboring phospholipids, altering the local membrane environment.[1]

These limitations are visually represented in the following workflow diagram, which illustrates the divergence in the cellular fate of this compound compared to native cholesterol.

cluster_0 Cellular Uptake and Trafficking Cholesterol Native Cholesterol PM Plasma Membrane (Lipid Rafts & Non-Rafts) Cholesterol->PM NBD_Chol This compound NBD_Chol->PM Mitochondria Mitochondria NBD_Chol->Mitochondria Aberrant Targeting Endosomes Endosomes PM->Endosomes Endocytosis PM->Endosomes PM->Endosomes Endocytosis Golgi Golgi Endosomes->Golgi Endosomes->Golgi Endosomes->Golgi ER Endoplasmic Reticulum Golgi->ER Golgi->ER Golgi->ER Lipid_Droplets Lipid Droplets ER->Lipid_Droplets Esterification ER->Lipid_Droplets ER->Lipid_Droplets

Caption: Divergent cellular pathways of native cholesterol versus this compound.

Superior Alternatives: DHE and BODIPY-Cholesterol

To overcome the limitations of this compound, researchers have turned to alternative fluorescent probes that more closely mimic the behavior of their parent molecule.

Dehydroergosterol (DHE): The Intrinsic Mimic

DHE is a naturally occurring fluorescent sterol found in yeast. Its structure is very similar to cholesterol, with the key difference being the presence of a conjugated system of double bonds in the B-ring, which confers its intrinsic fluorescence.[2] This minimal structural modification makes DHE an excellent analog for many applications.

  • Advantages: DHE faithfully mimics many of cholesterol's properties, including its ability to order lipid membranes and partition into liquid-ordered (Lo) phases.[5] It is a valuable tool for studying cholesterol dynamics in lipid rafts.

  • Limitations: The primary drawbacks of DHE are its weak fluorescence, excitation in the UV range (which can be phototoxic to cells), and high susceptibility to photobleaching.[2][3]

BODIPY-Cholesterol: The Bright and Photostable Reporter

BODIPY-cholesterol is a synthetic analog where a BODIPY (boron-dipyrromethene) fluorophore is attached to the cholesterol molecule. This probe offers a compelling balance of favorable photophysical properties and cholesterol-like behavior.

  • Advantages: BODIPY-cholesterol is significantly brighter and more photostable than DHE, allowing for longer imaging times and lower probe concentrations.[1][6] It also exhibits a preference for liquid-ordered domains, making it a suitable reporter for cholesterol in lipid rafts.[1][5]

  • Limitations: While a significant improvement over this compound, the BODIPY moiety is still a modification that can slightly alter the probe's behavior compared to native cholesterol. Some studies have shown a higher propensity for BODIPY-cholesterol to partition into lipid droplets compared to DHE.[5]

The logical relationship between the properties of these probes and their suitability for studying specific cholesterol pools is illustrated below.

cluster_probes Fluorescent Cholesterol Probes cluster_properties Key Properties cluster_pools Specific Cholesterol Pools NBD This compound Partitioning Membrane Partitioning NBD->Partitioning Prefers Ld Brightness Brightness & Photostability NBD->Brightness Moderate Mimicry Cholesterol Mimicry NBD->Mimicry Poor DHE DHE DHE->Partitioning Prefers Lo DHE->Brightness Low DHE->Mimicry Excellent BODIPY BODIPY-Cholesterol BODIPY->Partitioning Prefers Lo BODIPY->Brightness High BODIPY->Mimicry Good Rafts Lipid Rafts (Lo phase) Partitioning->Rafts Requires Lo preference NonRafts Non-Rafts (Ld phase) Partitioning->NonRafts Ld preference can mislead Trafficking General Trafficking Brightness->Trafficking High brightness aids visualization Mimicry->Rafts Mimicry->Trafficking Crucial for accurate tracking cluster_workflow Experimental Workflow: Lipid Raft Localization start Start: Culture Cells on Coverslips prepare_probes Prepare Probe/MCD Complexes (25-NBD-Chol, DHE, BODIPY-Chol) start->prepare_probes label_cells Label Cells with Fluorescent Probes prepare_probes->label_cells wash_cells Wash to Remove Excess Probe label_cells->wash_cells fix_and_stain Optional: Fix and Co-stain for Raft Marker (e.g., GM1 with Cholera Toxin B) wash_cells->fix_and_stain image_cells Fluorescence Microscopy (Confocal or TIRF) wash_cells->image_cells Live Cell Imaging fix_and_stain->image_cells analyze_data Image Analysis: - Co-localization with raft marker - Intensity distribution image_cells->analyze_data end End: Compare Probe Localization analyze_data->end

References

25-NBD Cholesterol: A Tool for Unraveling NPC1L1-Independent Cholesterol Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipid metabolism and drug development, understanding the nuances of intestinal cholesterol absorption is paramount. While the Niemann-Pick C1-Like 1 (NPC1L1) transporter is a key player and the target of the cholesterol-lowering drug ezetimibe (B1671841), a significant portion of cholesterol absorption occurs independently of this pathway. The fluorescent cholesterol analog, 25-NBD cholesterol, has emerged as a valuable tool for specifically investigating this alternative route. This guide provides a comparative analysis of this compound against traditional methods, supported by experimental data and detailed protocols.

Probing Cholesterol Absorption Beyond NPC1L1

The intestinal absorption of dietary and biliary cholesterol is a multi-step process. The primary, ezetimibe-sensitive pathway involves the NPC1L1 protein, which facilitates the uptake of cholesterol into enterocytes. However, studies have consistently shown that even with NPC1L1 knocked out or pharmacologically inhibited, a baseline level of cholesterol absorption persists. This highlights the presence of one or more NPC1L1-independent mechanisms.

22-NBD cholesterol, a close and often interchangeably discussed analog of this compound, has been instrumental in isolating and characterizing this secondary absorption pathway. Research demonstrates that the absorption of NBD-cholesterol is not affected by the absence of NPC1L1 or the presence of ezetimibe, making it an effective probe for the NPC1L1-independent route.[1][2][3]

Comparative Analysis of Cholesterol Tracers

The validation of this compound as a marker for NPC1L1-independent absorption relies on direct comparisons with gold-standard methods, primarily radiolabeled cholesterol. The following tables summarize the key quantitative data from studies in mouse models.

Table 1: Cholesterol Absorption in NPC1L1 Knockout Mice
TracerGenotypePlasma Cholesterol Level (µg/ml)Percent of Wild-Type Absorption
[¹⁴C]cholesterol Npc1l1+/+ (Wild-Type)12.3 ± 1.5100%
[¹⁴C]cholesterol Npc1l1-/- (Knockout)5.2 ± 0.8~42%
NBD-cholesterol Npc1l1+/+ (Wild-Type)6.1 ± 0.9100%
NBD-cholesterol Npc1l1-/- (Knockout)5.8 ± 0.7~95%

Data adapted from studies by Phan et al.[1][4]

Table 2: Effect of Ezetimibe on Cholesterol Absorption
TracerTreatmentPlasma Cholesterol Level (µg/ml)Percent of Control Absorption
[¹⁴C]cholesterol Control (Vehicle)12.3 ± 1.5100%
[¹⁴C]cholesterol Ezetimibe4.8 ± 0.6~39%
NBD-cholesterol Control (Vehicle)6.1 ± 0.9100%
NBD-cholesterol Ezetimibe6.3 ± 1.1~103%

Data adapted from studies by Phan et al.[1][4]

Experimental Methodologies

Reproducibility is key in scientific research. The following are detailed protocols for the principal experiments used to validate this compound as a tool for studying NPC1L1-independent cholesterol absorption.

In Vivo Cholesterol Absorption Assay

Objective: To quantify and compare the intestinal absorption of different cholesterol analogs in various mouse models.

Materials:

  • Npc1l1+/+ (wild-type) and Npc1l1-/- (knockout) mice.

  • Ezetimibe solution.

  • Olive oil (as a vehicle).

  • [¹⁴C]cholesterol and this compound.

  • Oral gavage needles.

  • Blood collection supplies (e.g., cardiac puncture needles, EDTA tubes).

  • Scintillation counter and fluorescence spectrophotometer.

Protocol:

  • Fast mice overnight to ensure empty stomachs.

  • For the ezetimibe treatment group, administer ezetimibe orally. Control groups receive the vehicle (e.g., saline).

  • Prepare an oral gavage solution of olive oil containing either [¹⁴C]cholesterol or this compound.

  • Administer the cholesterol solution to the mice via oral gavage. A typical dose is 1 µCi of [¹⁴C]cholesterol or 0.4 mg of NBD-cholesterol in 100 µl of olive oil.[3]

  • After a set time period (e.g., 4 hours), collect blood via cardiac puncture into EDTA tubes.[3]

  • Separate plasma by centrifugation.

  • For [¹⁴C]cholesterol samples, quantify radioactivity in a plasma aliquot using a scintillation counter.[4]

  • For NBD-cholesterol samples, extract lipids from a plasma aliquot (e.g., with hexane) and measure fluorescence using a spectrophotometer (excitation ~485 nm, emission ~535 nm).[4]

  • Calculate the total amount of absorbed cholesterol in the plasma based on standard curves and total plasma volume.

Visualization of Intestinal Cholesterol Uptake

Objective: To qualitatively assess the localization of absorbed cholesterol within the intestinal lining.

Protocol:

  • Following the in vivo absorption assay, euthanize the mice and excise the small intestine.

  • Fix the intestinal tissue in a suitable fixative (e.g., 4% paraformaldehyde).

  • Embed the fixed tissue in OCT medium for cryosectioning.

  • Cut thin sections of the intestine and mount them on microscope slides.

  • For NBD-cholesterol, directly visualize the fluorescence using a fluorescence microscope.

  • The NBD-cholesterol can be observed within lipid droplets in the enterocytes of both wild-type and NPC1L1 knockout mice, further confirming its uptake in the absence of NPC1L1.[3]

Visualizing the Pathways

To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.

Cholesterol_Absorption_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micellar Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar Cholesterol->NPC1L1 Major Pathway Independent_Pathway NPC1L1-Independent Pathway Micellar Cholesterol->Independent_Pathway Minor Pathway ER Endoplasmic Reticulum (Esterification) NPC1L1->ER Independent_Pathway->ER Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicrons Chylomicrons ER->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream

Caption: Cholesterol absorption pathways in the enterocyte.

Experimental_Workflow cluster_mice Mouse Models cluster_tracers Cholesterol Tracers WT Wild-Type (Npc1l1+/+) Oral_Gavage Oral Gavage WT->Oral_Gavage KO Knockout (Npc1l1-/-) KO->Oral_Gavage Eze Wild-Type + Ezetimibe Eze->Oral_Gavage NBD This compound NBD->Oral_Gavage C14 [14C]cholesterol C14->Oral_Gavage Blood_Collection Blood Collection (4h) Oral_Gavage->Blood_Collection Plasma_Analysis Plasma Analysis (Fluorescence / Scintillation) Blood_Collection->Plasma_Analysis Comparison Compare Absorption Levels Plasma_Analysis->Comparison

Caption: Workflow for comparing cholesterol tracer absorption.

Alternative Approaches

While this compound is a powerful tool, it is important to be aware of other methods and their specific applications.

  • Radiolabeled Cholesterol ([³H] or [¹⁴C]): Remains the gold standard for quantitative absorption studies, reflecting all absorption pathways. Its use is essential for validating the behavior of fluorescent analogs.

  • Non-cholesterol Sterols: Plant sterols like campesterol (B1663852) and sitosterol (B1666911) are absorbed via NPC1L1 and can serve as biomarkers for NPC1L1-dependent cholesterol absorption.[5]

  • 27-alkyne Cholesterol: A newer analog that can be fluorescently tagged after cellular uptake via click chemistry. Some evidence suggests its uptake is NPC1L1-dependent, making it a potential tool for studying the primary absorption pathway.[6]

Conclusion

The validation of this compound as a tracer for NPC1L1-independent cholesterol absorption provides researchers with a specific and valuable tool. Its insensitivity to ezetimibe and lack of dependence on the NPC1L1 transporter allow for the targeted investigation of alternative cholesterol uptake mechanisms. By using this compound in conjunction with traditional radiolabeling and other modern analogs, a more complete picture of the complex and multifaceted process of intestinal cholesterol absorption can be achieved, paving the way for the development of novel therapeutic strategies for hypercholesterolemia.

References

Safety Operating Guide

Proper Disposal of 25-NBD Cholesterol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of fluorescent compounds like 25-NBD Cholesterol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes.[2][3]

Hazard Classification & PPE Requirements for this compound
Hazard Class While not explicitly categorized in all Safety Data Sheets (SDS), NBD-containing compounds are often treated as irritants and potentially toxic.[3][4][5] It is prudent to handle this compound as a hazardous chemical.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[3][4]
Required PPE - Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[2][4] - Eye Protection: Safety glasses with side shields or goggles.[2][4] - Lab Coat: A standard laboratory coat is required.[1]
In Case of a Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular solid waste.[1][2] It must be treated as hazardous chemical waste.

1. Waste Segregation:

  • All materials contaminated with this compound must be segregated from general lab waste. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves).

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The container must be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a wide-mouth container is appropriate. For liquid waste, use a screw-cap bottle.

  • Do not overfill liquid waste containers; a general guideline is to fill to no more than 80% capacity to prevent spills.[1]

3. Labeling:

  • The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste.[1] The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the chemical (e.g., "Irritant," "Handle with Caution").

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[1]

  • This area should be away from general laboratory traffic and incompatible materials.[2]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Follow all institutional procedures for waste handover.

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Start: Generation of This compound Waste B Segregate Waste (Solid & Liquid) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Secure Hazardous Waste Area D->E F Contact Institutional EHS for Pickup E->F G End: Proper Disposal by EHS F->G

Figure 1: this compound Disposal Workflow

This procedural guide is based on general best practices for the disposal of fluorescent and hazardous chemical compounds. It is imperative to consult and adhere to your institution's specific safety protocols and local regulations for chemical waste management.

References

Personal protective equipment for handling 25-NBD Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 25-NBD Cholesterol

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. Adherence to these procedures is crucial for ensuring personal safety and proper management of this fluorescent cholesterol analog.

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 105539-27-3MedchemExpress.com
Molecular Formula C₃₃H₄₈N₄O₄BOC Sciences
Molecular Weight 564.76 g/mol BOC Sciences
Appearance PowderBOC Sciences
Purity >99%BOC Sciences
Storage Temperature -20°CBOC Sciences
Shelf Life 1 YearBOC Sciences
Solubility Soluble in DMSO and DMFInterchim

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill containment materials are readily available.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

Handling Procedures
  • Weighing: Handle the solid powder in a well-ventilated area, preferably within a fume hood, to avoid dust formation.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • General Handling: Avoid contact with skin and eyes. Do not breathe in dust or vapors. Wash hands thoroughly after handling.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Collect the waste in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation
  • Solid Waste: Unused this compound powder and contaminated items (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled "Hazardous Chemical Waste" container. Do not pour down the drain.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling
  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).

Storage of Waste
  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure containers are kept closed except when adding waste.

Final Disposal
  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G start Start: Plan Experiment with this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (PPE) risk_assessment->ppe handling Handle this compound in Designated Area ppe->handling spill Spill Occurs? handling->spill exposure Personal Exposure? handling->exposure spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes experiment_complete Experiment Complete spill->experiment_complete No spill_procedure->handling first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes exposure->experiment_complete No first_aid->handling waste_disposal Dispose of Waste per Protocol experiment_complete->waste_disposal decontaminate Decontaminate Work Area & Remove PPE waste_disposal->decontaminate end End decontaminate->end

Caption: Workflow for Safe Handling of this compound.

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